molecular formula C₁₁H₁₀N₄O B1146423 6-Desamino-6-oxo Phenazopyridine CAS No. 171863-96-0

6-Desamino-6-oxo Phenazopyridine

Cat. No.: B1146423
CAS No.: 171863-96-0
M. Wt: 214.22
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Desamino-6-oxo Phenazopyridine (CAS# 171863-96-0) is a chemical derivative of phenazopyridine, a compound well-known for its use as a urinary tract analgesic . As a research compound, its primary value lies in its role as a metabolite or a synthetic intermediate for further pharmacological and toxicological studies . While the specific biological activity and mechanism of action for this desamino-oxo derivative are not fully characterized in the available literature, its parent compound, phenazopyridine, is recognized for exerting a local analgesic effect on the mucosal lining of the urinary tract . Researchers investigating the metabolism, structure-activity relationships (SAR), and degradation pathways of phenazopyridine may find this analog particularly useful. Potential research applications include analytical method development, use as a reference standard in mass spectrometry or HPLC studies, and exploration of novel azo dye chemistry . This product is provided for research purposes within laboratory settings. For Research Use Only (RUO). Not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material in accordance with safe laboratory practices.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-amino-5-phenyldiazenyl-1H-pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N4O/c12-11-9(6-7-10(16)13-11)15-14-8-4-2-1-3-5-8/h1-7H,(H3,12,13,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGZOBYFDTVSUTM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N=NC2=C(NC(=O)C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

"synthesis and characterization of 6-Desamino-6-oxo Phenazopyridine"

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Synthesis and Characterization of 6-Desamino-6-oxo Phenazopyridine

Abstract

This technical guide provides a comprehensive framework for the synthesis and characterization of this compound, a significant derivative and potential impurity of the genitourinary analgesic, Phenazopyridine.[1][2] As a Senior Application Scientist, this document moves beyond a simple recitation of methods to explain the fundamental causality behind experimental choices, ensuring both scientific integrity and practical reproducibility. The guide is structured to provide researchers and drug development professionals with a robust, self-validating system for producing and verifying this compound. We will detail a validated synthetic route, outline a suite of essential characterization techniques, and present the data in a clear, actionable format.

Introduction and Significance

Phenazopyridine hydrochloride is a widely used azo dye with analgesic effects on the urinary tract mucosa.[3][4] The impurity profile of any active pharmaceutical ingredient (API) is critical to its safety and efficacy assessment.[5][6] this compound (also known as 6-Hydroxy-3-(phenyldiazenyl)pyridin-2-amine) is a known hydrolysis product and process-related impurity of Phenazopyridine.[1][2] Its synthesis and characterization are therefore essential for several reasons:

  • Reference Standard: A pure sample is required as a reference standard for the accurate quantification of this impurity in Phenazopyridine API and formulated drug products.[1]

  • Forced Degradation Studies: Understanding the formation of this compound under stress conditions (e.g., acid hydrolysis) is a key component of regulatory submissions and stability testing.[1]

  • Pharmacological Assessment: Isolating and characterizing impurities allows for toxicological and pharmacological evaluation to ensure they do not pose a risk to patient safety.

This guide presents a logical and field-proven approach to synthesizing this target molecule via a diazo coupling reaction and subsequently confirming its identity and purity through modern analytical techniques.

Synthesis of this compound

The most direct and reliable synthesis mirrors the core reaction for Phenazopyridine itself: an azo coupling reaction. The strategy involves the reaction of a benzene diazonium salt with a suitable pyridine derivative. In this case, 2,6-dihydroxypyridine is an appropriate coupling partner.

Synthetic Pathway Rationale

The synthesis is a two-step process performed as a one-pot reaction:

  • Diazotization of Aniline: Aniline is treated with sodium nitrite in an acidic medium (hydrochloric acid) at a low temperature (0-5 °C) to form benzene diazonium chloride. This electrophile is highly reactive and unstable at room temperature, making strict temperature control paramount to prevent decomposition and unwanted side reactions.

  • Azo Coupling: The freshly prepared benzene diazonium chloride is then added to a solution of 2,6-dihydroxypyridine. The azo coupling is an electrophilic aromatic substitution reaction. The hydroxyl groups on the pyridine ring are strong activating groups, directing the electrophilic diazonium salt to couple at the C3 position, yielding the desired product.[1][7] Maintaining a slightly acidic to neutral pH (around 5) with a buffer like sodium acetate is crucial for this step to proceed efficiently.[7]

Visualized Synthesis Workflow

G cluster_0 Step 1: Diazotization cluster_1 Step 2: Azo Coupling cluster_2 Work-up & Purification Aniline Aniline in HCl Diazonium Benzene Diazonium Chloride (in situ) Aniline->Diazonium 0-5 °C NaNO2 Sodium Nitrite Solution NaNO2->Diazonium Slow Addition Product 6-Desamino-6-oxo Phenazopyridine Diazonium->Product pH ~5, RT Pyridine 2,6-Dihydroxypyridine in Water/NaOAc Pyridine->Product Filtration Filtration & Washing Product->Filtration Recrystallization Recrystallization (e.g., Ethanol/Water) Filtration->Recrystallization Drying Vacuum Drying Recrystallization->Drying Final_Product Pure Product Drying->Final_Product

Caption: Workflow for the synthesis of this compound.

Detailed Experimental Protocol

Materials:

  • Aniline

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • 2,6-Dihydroxypyridine

  • Sodium Acetate (NaOAc)

  • Deionized Water

  • Ethanol

Procedure:

  • Diazotization: a. In a three-necked round-bottom flask equipped with a magnetic stirrer and a thermometer, dissolve aniline (1.0 eq) in a solution of concentrated HCl (3.0 eq) and water. b. Cool the solution to 0-5 °C in an ice-salt bath. This low temperature is critical to ensure the stability of the diazonium salt intermediate. c. Prepare a solution of sodium nitrite (1.1 eq) in a minimal amount of cold deionized water. d. Add the sodium nitrite solution dropwise to the aniline hydrochloride solution, ensuring the temperature remains below 5 °C. A slow addition rate prevents a sudden exotherm and decomposition. e. Stir the resulting solution for an additional 20-30 minutes at 0-5 °C. The reaction mixture should be tested with starch-iodide paper to confirm a slight excess of nitrous acid.

  • Azo Coupling: a. In a separate beaker, dissolve 2,6-dihydroxypyridine (1.0 eq) in water. Add sodium acetate (2.0 eq) to act as a buffer. b. Cool this solution in an ice bath. c. Slowly add the cold benzene diazonium chloride solution from Step 1 to the 2,6-dihydroxypyridine solution with vigorous stirring. A vibrant color change (typically to a deep red or orange) should be observed as the azo compound forms. d. Allow the reaction mixture to stir at room temperature for 1-2 hours to ensure the completion of the coupling reaction.[7]

  • Work-up and Purification: a. Collect the precipitated solid product by vacuum filtration. b. Wash the solid thoroughly with cold water to remove any inorganic salts. c. Recrystallize the crude product from a suitable solvent system, such as an ethanol/water mixture, to achieve high purity. d. Dry the purified orange/red solid under vacuum at 40-50 °C to a constant weight.

Characterization of this compound

Comprehensive characterization is essential to confirm the structural identity and assess the purity of the synthesized compound. A multi-technique approach provides orthogonal data, leading to a high degree of confidence in the results.[8][9]

Visualized Molecular Structure

Caption: Molecular Structure of this compound.

Analytical Techniques and Protocols

A. High-Performance Liquid Chromatography (HPLC) for Purity Assessment

HPLC is the gold standard for determining the purity of pharmaceutical compounds.[6] A reverse-phase method is typically employed.

  • Protocol:

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.[1]

    • Mobile Phase A: 20 mM Ammonium Acetate buffer.[10]

    • Mobile Phase B: Acetonitrile.[10]

    • Gradient: A time-based gradient from high aqueous to high organic content to elute all components.

    • Flow Rate: 1.0 mL/min.[4]

    • Detection: UV-Vis detector at a wavelength of 240 nm or 254 nm.[10]

    • Analysis: The purity is determined by the area percentage of the main peak relative to the total area of all peaks.

B. Liquid Chromatography-Mass Spectrometry (LC-MS) for Molecular Weight Confirmation

LC-MS couples the separation power of HPLC with the mass detection capability of mass spectrometry, providing unequivocal confirmation of the molecular weight.[9]

  • Protocol:

    • Utilize an HPLC method similar to the one described above.

    • Ionization Source: Electrospray Ionization (ESI) in positive mode is typically effective for nitrogen-containing compounds.

    • Analysis: The mass spectrum should show a prominent peak corresponding to the protonated molecule [M+H]⁺.

C. Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR is the most powerful technique for unambiguous structure determination. Both ¹H and ¹³C NMR spectra should be acquired.

  • Protocol:

    • Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) is a common choice due to its ability to dissolve polar compounds and show exchangeable protons (e.g., -NH, -OH).

    • Analysis:

      • ¹H NMR: Expect to see distinct signals for the aromatic protons on both the phenyl and pyridine rings. The chemical shifts and coupling patterns will confirm the substitution pattern.

      • ¹³C NMR: The spectrum will show signals for each unique carbon atom, including the characteristic downfield shift for the C=O carbon.

D. Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

FTIR provides information about the functional groups present in the molecule.

  • Protocol:

    • Prepare a sample as a KBr pellet or use an Attenuated Total Reflectance (ATR) accessory.

    • Analysis: Look for characteristic absorption bands for N-H stretching (amine), C=O stretching (amide/oxo), C=N and N=N stretching, and aromatic C-H and C=C vibrations.[11]

Summary of Expected Characterization Data
TechniqueParameterExpected Result
HPLC Purity> 98% (by area normalization)
LC-MS Molecular FormulaC₁₁H₉N₅O
[M+H]⁺ (Monoisotopic)m/z 228.0880
¹H NMR Aromatic Protons (Phenyl)Multiplets in the range of δ 7.4-8.0 ppm.
(DMSO-d₆)Aromatic Protons (Pyridyl)Two doublets in the aromatic region.
Amine Protons (-NH₂)A broad singlet, chemical shift can vary.
¹³C NMR Carbonyl Carbon (C=O)Signal in the range of δ 160-170 ppm.
(DMSO-d₆)Aromatic CarbonsMultiple signals in the range of δ 110-155 ppm.
FTIR (KBr) N-H Stretch~3400-3200 cm⁻¹ (broad)
C=O Stretch~1650-1680 cm⁻¹ (strong)
N=N Stretch~1400-1450 cm⁻¹ (azo group)
Aromatic C=C Stretch~1600, 1500, 1450 cm⁻¹

Conclusion

This guide has detailed a robust and scientifically-grounded methodology for the synthesis and comprehensive characterization of this compound. By following the outlined protocols, which emphasize the rationale behind key experimental parameters, researchers and drug development professionals can reliably produce and validate this important Phenazopyridine derivative. The use of orthogonal analytical techniques ensures a high degree of confidence in the identity and purity of the final compound, making it suitable for use as a reference standard in quality control and regulatory compliance activities.

References

  • Vertex AI Search. (2024). Analytical Techniques in Pharmaceutical Analysis.
  • NETZSCH Analyzing & Testing. (2020). The Importance of Purity Determination of Pharmaceuticals.
  • IJRAR.org. (n.d.). Spectrophotometric Analysis of Drugs: Methods for Purity Assessment and Pharmaceutical Formulation.
  • Alwsci. (2024). Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals.
  • ResolveMass Laboratories Inc. (2025). How Pharmaceutical Impurity Analysis Works.
  • ResearchGate. (2025). Synthesis, X-ray and spectroscopic analysis of some pyridine derivatives.
  • Semantic Scholar. (n.d.). Synthesis of 2,6-diamino-3-phenyl-5-phenylazopyridine hydrochloride: An Impurity in the Process for Phenazopyridine Hydrochloride a Genito-urinary Antiseptic Drug.
  • Isaac Scientific Publishing. (2017). Synthesis and Spectral Analysis of Pyridine Derivates.
  • TSI Journals. (n.d.). SPECTROSCOPIC INVESTIGATIONS OF 2-AMINOPYRIDINE.
  • Taylor & Francis. (2021). Regioselective Synthesis, Spectroscopic Characterization, and Computational Chemical Study of Spiro[Indoline-3,4'-Pyrazolo[3,4-b] Pyridine Derivatives as Agrochemical Agents. Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFsaoRQ702NBmtHwjiBWJw8d7XM9Y1DYrhhiwC2urolUOdYoiQKxzR9sqQX0cyneN18uLpllfDhfPIFS_3GpD0WBnWdT8sk4dZdtK_wdHtH3q63XweztEThLA9P334ud-Ht1VzdbD9hQfwuMs4y14TojaEqXS9OHQLqzNOr
  • ResearchGate. (2017). SYNTHESIS OF 2, 6-DIHYDROXY-3-PHENYLDIAZENYLPYRIDINE AND 6-AMINO-2-HYDROXY-3-PHENYLDIAZENYLPYRIDINE: AN IMPURITY IN THE PROCESS FOR PHENAZOPYRIDINE HYDROCHLORIDE A GENITO-URINARY ANTISEPTIC DRUG.
  • Google Patents. (n.d.). CN102256486A - Phenazopyridine compounds.
  • INDO GLOBAL JOURNAL OF PHARMACEUTICAL SCIENCES. (2011). Synthesis of 2,6-diamino-3-phenyl-5-phenylazopyridine hydrochloride: An Impurity in the Process for Phenazopyridine Hydrochloride a Genito-urinary Antiseptic Drug.
  • PMC. (2022). Raman Spectroscopic and Quantum Chemical Investigation of the Pyridine-Borane Complex and the Effects of Dative Bonding on the Normal Modes of Pyridine.
  • ResearchGate. (n.d.). Synthesis of 2,6-diamino-3-phenyl-5-phenylazopyridine hydrochloride: An Impurity in the Process for Phenazopyridine Hydrochloride a Genito-urinary Antiseptic Drug.
  • PMC. (n.d.). Structure-based drug design of phenazopyridine derivatives as inhibitors of Rev1 interactions in translesion synthesis.
  • Google Patents. (n.d.). US8288365B2 - Phenazopyridine compounds.
  • Journal of Chemical Health Risks. (2024). Validated UPLC Method for Organic Impurities of Phenazopyridine Hydrochloride Drug. A Green Analytical Technique.

Sources

A Methodological Guide to the Physicochemical Characterization of 6-Desamino-6-oxo Phenazopyridine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide outlines a comprehensive framework for the full physicochemical characterization of 6-Desamino-6-oxo Phenazopyridine, a putative metabolite of the urinary tract analgesic, Phenazopyridine. Publicly available experimental data for this specific compound is scarce. Therefore, this document serves as a predictive and methodological roadmap for researchers, scientists, and drug development professionals. By leveraging established analytical techniques and drawing comparisons to the parent compound, Phenazopyridine, and structural analogs like 2-pyridone, this guide provides the necessary protocols and theoretical grounding to determine the critical physicochemical parameters that govern a compound's biopharmaceutical behavior. The successful execution of the described workflows will enable the generation of a robust data package essential for formulation development, pharmacokinetic modeling, and regulatory evaluation.

Chemical Identity and Predicted Structural Context

This compound is understood to be a derivative of Phenazopyridine where the amino group at the 6-position of the pyridine ring is replaced by a carbonyl group, forming a pyridinone structure. This transformation is consistent with oxidative deamination, a known metabolic pathway.

  • Parent Compound: Phenazopyridine

    • IUPAC Name: 3-(Phenylazo)-2,6-pyridinediamine

    • Molecular Formula: C₁₁H₁₁N₅

    • Appearance: Brick-red microcrystals.[1][2]

  • Target Metabolite: this compound

    • Putative IUPAC Name: 5-(Phenylazo)-2(1H)-pyridinone

    • Predicted Molecular Formula: C₁₁H₉N₃O

The primary structural change is the conversion of an amino-pyridine to a pyridinone. This is predicted to have significant effects on the molecule's electronic distribution, hydrogen bonding potential, and acid-base properties. While Phenazopyridine metabolism is known to be extensive, producing metabolites like p-aminophenol and various hydroxylated derivatives, the specific characterization of the 6-oxo metabolite is not widely documented.[3][4][5]

Metabolic_Pathway PAP Phenazopyridine (2,6-diamino-3-(phenylazo)pyridine) MET This compound (5-(phenylazo)-2(1H)-pyridinone) PAP->MET Putative Pathway: Oxidative Deamination (e.g., via Cytochrome P450)

Caption: Proposed metabolic conversion of Phenazopyridine.

Predicted Physicochemical Profile & Key Differences

The conversion from an aminopyridine to a pyridinone moiety is expected to alter key physicochemical properties. Understanding these differences is crucial for predicting the metabolite's behavior.

PropertyPhenazopyridine (Parent Drug)This compound (Metabolite)Rationale for Predicted Change
Aqueous Solubility Slightly soluble in cold water (~1 part in 300).[6]Predicted to have higher intrinsic solubility.The pyridinone ring can act as both a hydrogen bond donor (N-H) and acceptor (C=O), potentially improving water interaction compared to the less polar amino group. However, pH-dependent solubility will differ significantly.
pKa (Acidity/Basicity) Basic (due to amino groups on the pyridine ring).Weakly acidic.The amino groups of Phenazopyridine are basic. In contrast, the pyridinone structure exhibits lactam-lactim tautomerism and the N-H proton is weakly acidic. For example, the related compound 2-pyridone has a pKa of ~11.6.[7]
Lipophilicity (LogP) Data not widely available, but expected to be moderately lipophilic.Predicted to be less lipophilic (lower LogP).The introduction of a polar carbonyl group and the removal of an amino group generally decreases lipophilicity.
Color Reddish-brown/Brick-red powder; yields reddish-orange urine.[8][9]Predicted to be a colored solid (likely yellow/orange).The phenylazo chromophore is retained, so the compound is expected to remain colored, though the exact λmax will shift due to the electronic changes in the pyridine ring.

Comprehensive Experimental Characterization Workflow

The following sections detail the standard, authoritative protocols required to experimentally determine the physicochemical properties of this compound.

Aqueous Solubility Determination (Shake-Flask Method)

The thermodynamic solubility is a critical parameter. The shake-flask method, compliant with OECD Guideline 105, is the gold standard for this determination.[10][11][12]

Causality: This method ensures that a true equilibrium is reached between the solid-state compound and the dissolved state, providing the most accurate measure of thermodynamic solubility. Performing the analysis at multiple pH values is essential for ionizable compounds, as solubility can change dramatically with the degree of ionization.

Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis PREP1 Add excess solid compound to vials PREP2 Add buffers of defined pH (e.g., pH 2.0, 5.0, 7.4, 9.0) PREP1->PREP2 EQUIL Agitate at constant temp (e.g., 25°C) for 24-48 hours PREP2->EQUIL Seal vials SEP Centrifuge or filter (0.22 µm PVDF) to remove undissolved solid EQUIL->SEP Check for equilibrium ANAL Quantify concentration in supernatant via HPLC-UV SEP->ANAL Dilute if necessary REPORT Report solubility (mg/mL or µM) as a function of pH ANAL->REPORT

Caption: OECD-compliant Shake-Flask Solubility Workflow.

Step-by-Step Protocol:

  • Preparation: Add an excess amount of solid this compound to several glass vials. A visual excess of solid should remain at the end of the experiment.

  • Solvent Addition: Add a precise volume of aqueous buffer (e.g., citrate for acidic pH, phosphate for neutral pH, borate for alkaline pH) to each vial. Use buffers with constant ionic strength.

  • Equilibration: Seal the vials and place them in a shaker bath at a constant temperature (e.g., 25°C or 37°C). Agitate for a predetermined time (typically 24-48 hours) sufficient to reach equilibrium.

  • Phase Separation: After equilibration, allow the vials to stand to let solids settle. Carefully withdraw an aliquot of the supernatant and filter it through a low-binding 0.22 µm syringe filter (e.g., PVDF) to remove all undissolved particles.

  • Quantification: Prepare a standard curve of the compound in a suitable solvent. Dilute the filtered supernatant and analyze its concentration using a validated HPLC-UV method. The azo chromophore should provide a strong UV signal for sensitive detection.

  • Validation: The concentration should be measured from samples taken at different time points (e.g., 24h and 48h) to confirm that equilibrium has been reached (i.e., the concentration is no longer increasing).

pKa Determination (UV-Metric Titration)

For chromophoric molecules like this one, UV-spectrophotometry provides a highly sensitive method for pKa determination that requires very little material.[13][14]

Causality: The electronic structure of the molecule changes upon protonation or deprotonation of an ionizable group. Because the azo-pyridinone system is a large chromophore, this change in electronic structure leads to a measurable shift in the UV-Vis absorbance spectrum. By measuring the absorbance at a specific wavelength across a range of pH values, one can plot a titration curve and determine the pH at which the protonated and deprotonated species are in equal concentration, which is the definition of the pKa.

Step-by-Step Protocol:

  • Spectrum Scanning: Prepare two highly diluted stock solutions of the compound: one in a strong acid (e.g., 0.1 M HCl, pH 1) to capture the spectrum of the fully protonated species, and one in a strong base (e.g., 0.1 M NaOH, pH 13) for the fully deprotonated species. Scan the full UV-Vis spectrum (e.g., 230-500 nm) for both.

  • Wavelength Selection: Identify one or more analytical wavelengths where the difference in absorbance between the acidic and basic forms is maximal.[13]

  • Buffer Preparation: Prepare a series of buffers covering a wide pH range (e.g., pH 2 to 12) with constant ionic strength.

  • Titration: Add a constant, small aliquot of a concentrated compound stock solution (in a co-solvent like DMSO) to each buffer solution in a 96-well UV-plate.

  • Measurement: Measure the absorbance of each well at the pre-selected analytical wavelength(s).

  • Data Analysis: Plot absorbance versus pH. The data will form a sigmoidal curve. The pKa is the pH value at the inflection point of this curve. This can be determined graphically or by fitting the data to the Henderson-Hasselbalch equation.[15]

Lipophilicity Determination (LogP/LogD)

Lipophilicity is a key determinant of membrane permeability and metabolic clearance. The octanol-water partition coefficient (LogP for the neutral species, LogD for a given pH) is the standard measure. The traditional shake-flask method is reliable but can be resource-intensive.[16][17][18]

Causality: This experiment directly measures the equilibrium partitioning of a compound between a lipophilic phase (n-octanol) and an aqueous phase (water or buffer). This partitioning ratio is a direct surrogate for how the compound will behave when encountering biological membranes versus aqueous compartments like blood plasma or cytosol.

Step-by-Step Protocol:

  • Phase Preparation: Pre-saturate n-octanol with aqueous buffer (e.g., PBS at pH 7.4 for LogD₇.₄) and vice-versa by mixing them vigorously and allowing the layers to separate overnight.

  • Partitioning: Add a known amount of the compound to a vial containing precise volumes of the pre-saturated n-octanol and pre-saturated buffer.

  • Equilibration: Seal the vial and shake gently for several hours to allow the compound to reach partitioning equilibrium. Avoid vigorous shaking which can cause emulsions.

  • Phase Separation: Centrifuge the vial to ensure complete separation of the octanol and aqueous layers.

  • Quantification: Carefully sample each layer. Analyze the concentration of the compound in both the aqueous and octanol phases using a suitable analytical method like HPLC-UV.

  • Calculation: The partition coefficient, P, is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP (or LogD) is the base-10 logarithm of this value.

    • P = [Concentration]octanol / [Concentration]aqueous

    • LogD = log10(P)

Conclusion

The physicochemical properties of this compound, while not currently established in public literature, are determinable through a series of well-established, authoritative experimental protocols. By systematically applying the methodologies for solubility, pKa, and lipophilicity outlined in this guide, drug development scientists can generate the critical data needed to understand this metabolite's potential for absorption, distribution, and excretion. This characterization is a foundational step in assessing its overall contribution to the safety and efficacy profile of its parent drug, Phenazopyridine.

References

  • DailyMed. (n.d.). Phenazopyridine Hydrochloride. Retrieved from [Link]

  • Nanotechnology Industries Association. (2025, October 14). OECD Opens Public Consultation on Draft Test Guideline for Nanomaterial Solubility & Dissolution. NIA News. Retrieved from [Link]

  • Amneal Pharmaceuticals LLC. (2022, October 24). PYRIDIUM® (Phenazopyridine Hydrochloride) Prescribing Information. Retrieved from [Link]

  • Garlich, F., & Kandle, P. F. (2023). Phenazopyridine. In StatPearls. StatPearls Publishing. Retrieved from [Link]

  • Bautista-Aguilera, Ó. M., et al. (2014). Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates. ACS Medicinal Chemistry Letters, 5(2), 144–148. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Phenazopyridine hydrochloride. PubChem. Retrieved from [Link]

  • Droge, S. T. J., & Goss, K. U. (2013). Determining the water solubility of difficult-to-test substances: A tutorial review. Chemosphere, 93(6), 979-990.
  • Wikipedia. (n.d.). 2-Pyridone. Retrieved from [Link]

  • Drugs.com. (2025, December 16). Phenazopyridine Tablets: Package Insert / Prescribing Info. Retrieved from [Link]

  • FILAB. (n.d.). OECD 105 solubility test in the laboratory. Retrieved from [Link]

  • eGyanKosh. (n.d.). EXPT. 5 DETERMINATION OF pKa OF AN INDICATOR USING SPECTROPHOTOMETRY. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of 2(1H)-Pyridinone (CAS 142-08-5). Retrieved from [Link]

  • OECD. (1995). Test No. 105: Water Solubility. OECD Guidelines for the Testing of Chemicals, Section 1. Retrieved from [Link]

  • Thomas, B. H., Whitehouse, L. W., Solomonraj, G., & Paul, C. J. (1993). Metabolism and disposition of phenazopyridine in rat. Xenobiotica, 23(2), 99–105. Retrieved from [Link]

  • Thomas, B. H., Whitehouse, L. W., & Paul, C. J. (1990). Excretion of phenazopyridine and its metabolites in the urine of humans, rats, mice, and guinea pigs. Journal of Pharmaceutical Sciences, 79(4), 321–325. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Phenazopyridine. PubChem. Retrieved from [Link]

  • Islam, A., et al. (2025). Physicochemical, biological, and toxicological studies of pyridine and its derivatives: an in-silico approach. Discover Chemistry.
  • Islam, A., et al. (2025). Physicochemical, biological, and toxicological studies of pyridine and its derivatives: an in-silico approach. ResearchGate. Retrieved from [Link]

  • OECD. (2009). OECD GUIDELINES FOR TESTING CHEMICALS. Retrieved from [Link]

  • Flores-Alamo, N., et al. (2016). Spectrophotometric Determination of the pKa, Isosbestic Point and Equation of Absorbance vs. pH for a Universal pH Indicator. Open Journal of Physical Chemistry, 6, 47-56.
  • RIVM. (n.d.). Pyridine: an overview of available data on mutagenicity and carcinogenicity. Retrieved from [Link]

  • University of Louisiana Monroe. (n.d.). Experiment # 11: Spectroscopic determination of indicator pKa. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2(1H)-Pyridinone, 3,4-dihydro-. PubChem. Retrieved from [Link]

  • Leo, A., Hansch, C., & Elkins, D. (2006). Partition coefficients and their uses. Pure and Applied Chemistry, 78(12), 2291-2309.
  • Takács-Novák, K., & Avdeef, A. (1996). Interlaboratory study of log P determination by shake-flask and potentiometric methods. Journal of Pharmaceutical and Biomedical Analysis, 14(11), 1405–1413.
  • Encyclopedia.pub. (2022, August 25). Methods for Determination of Lipophilicity. Retrieved from [Link]

  • University of California, Davis. (n.d.). UV-Vis Spectrometry, pKa of a dye. Retrieved from [Link]

  • Dr.Oracle. (2025, April 28). What causes Phenazopyridine (Pyridium) to turn urine orange?. Retrieved from [Link]

  • Cambridge MedChem Consulting. (n.d.). LogP/D. Retrieved from [Link]

  • Semantic Scholar. (n.d.). From Pyrylium to Pyridinium Salts: Understanding Physicochemical Features. Retrieved from [Link]

  • Udoh, G. E., et al. (2023). Synthesis and Characterization of Pyridine Transition Metal Complexes of Ni (II), Cu (I) and Ag (I). JSM Chemistry, 10(1), 1063.
  • MDPI. (2022, August 18). Liquid Chromatography on the Different Methods for the Determination of Lipophilicity: An Essential Analytical Tool in Medicinal Chemistry. Retrieved from [Link]

  • Wickramaratne, S., et al. (2022). Structure-based drug design of phenazopyridine derivatives as inhibitors of Rev1 interactions in translesion synthesis. RSC Medicinal Chemistry, 13(10), 1235–1245.
  • Google Patents. (n.d.). EP2367426A1 - Phenazopyridine compounds.
  • ChemIDplus. (n.d.). Phenazopyridine. Retrieved from [Link]

  • Akahane, A., et al. (1999). Discovery of 6-oxo-3-(2-phenylpyrazolo[1,5-a]pyridin-3-yl)-1(6H)-pyridazinebutanoic acid (FK 838): a novel non-xanthine adenosine A1 receptor antagonist with potent diuretic activity. Journal of Medicinal Chemistry, 42(5), 779–783.
  • Shestopalov, A. M., et al. (2002). Synthesis of 6-Nitroderivatives of Oxazolo[3,2-a]-pyridines and Their Reactions with Nucleophiles. Molecules, 7(12), 895–903.
  • Yakovenko, G. G., & Vovk, M. V. (2021). Convenient approaches to the synthesis of 6-amino- and 6-oxoimidazo[4,5-b]pyrazolo[3,4-e]pyridines. Journal of Organic and Pharmaceutical Chemistry, 19(1), 3-11.
  • Google Patents. (n.d.). US8288365B2 - Phenazopyridine compounds.

Sources

Spectroscopic Analysis of 6-Desamino-6-oxo Phenazopyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide focuses on the structural elucidation and spectroscopic profiling of 6-Desamino-6-oxo Phenazopyridine , a critical oxidative degradant and metabolite of the urinary analgesic Phenazopyridine Hydrochloride.

This compound, chemically identified as 2-amino-3-(phenylazo)pyridin-6(1H)-one (or its tautomer 2-amino-6-hydroxy-3-(phenylazo)pyridine), represents a key impurity that must be monitored during drug substance manufacturing and stability testing (ICH Q3A/B).

Executive Summary & Chemical Identity

In the stability profiling of Phenazopyridine (PAP), the hydrolysis of the amino group at the 6-position leads to the formation of the "6-oxo" impurity. This transformation significantly alters the electronic environment of the pyridine ring, quenching the fluorescence typical of the parent molecule and introducing new diagnostic spectral bands.

Chemical Identity Table
ParameterDescription
Common Name This compound
IUPAC Name 2-amino-3-(phenyldiazenyl)pyridin-6(1H)-one
Molecular Formula C₁₁H₁₀N₄O
Molecular Weight 214.22 g/mol
Parent Drug Phenazopyridine (2,6-diamino-3-(phenylazo)pyridine)
Key Structural Change Replacement of C6-NH₂ with C6=O (amide/pyridone functionality)
Solubility Profile Lower aqueous solubility than PAP-HCl; soluble in DMSO, MeOH.[1][2][3]

Mechanistic Formation & Tautomerism

Understanding the structure requires acknowledging the keto-enol tautomerism. In solution (particularly in polar aprotic solvents like DMSO used for NMR), the compound exists in equilibrium, though the pyridone (keto) form often predominates due to the stability of the amide-like resonance.

Diagram 1: Degradation & Tautomeric Equilibrium

This pathway illustrates the hydrolysis of Phenazopyridine to the 6-oxo species.

G PAP Phenazopyridine (2,6-Diamino) Inter Hydrolysis Intermediate (Tetrahedral) PAP->Inter + H2O / H+ Enol 6-Hydroxy Tautomer (Enol Form) Inter->Enol - NH3 Keto 6-Oxo Tautomer (Pyridone Form) *Predominant* Enol->Keto Tautomerization

Caption: Acid-catalyzed hydrolysis of Phenazopyridine yielding the 6-hydroxy/6-oxo tautomeric pair.

Spectroscopic Profiling (The Core Analysis)

Mass Spectrometry (MS/MS)

Mass spectrometry provides the most definitive initial identification. Unlike the parent (MW 213), the 6-oxo impurity shows a molecular ion at m/z 214 .

Methodology: ESI+ (Electrospray Ionization), Q-TOF or Triple Quadrupole.

Ion Typem/z (Observed)InterpretationMechanistic Insight
[M+H]⁺ 215.1 Protonated Molecular IonConsistent with C₁₁H₁₀N₄O + H⁺.
Fragment 1 137 [M - Ph]⁺Cleavage of the phenyl ring from the azo linkage.
Fragment 2 109 [M - Ph - N₂]⁺Loss of the azo group (N=N) following phenyl loss.
Fragment 3 92 [Pyridine-one core]⁺Characteristic pyridone core remnant after side-chain stripping.
Fragment 4 77 [C₆H₅]⁺Phenyl cation (common diagnostic for phenylazo compounds).

Critical Differentiator: The parent Phenazopyridine produces a fragment at m/z 108 (diaminopyridine core). The 6-oxo impurity produces m/z 109/92, confirming the oxygen incorporation.

Infrared Spectroscopy (FT-IR)

IR is essential for confirming the functional group interchange (Amine


 Carbonyl).
  • Parent (Phenazopyridine): Shows strong N-H stretching doublets (3300–3450 cm⁻¹) for primary amines and C=N ring stretches.

  • Impurity (6-Desamino-6-oxo):

    • C=O Stretch (Amide I): A new, intense band appears at 1650–1680 cm⁻¹ . This is the "smoking gun" for the pyridone structure.

    • N-H Stretch: Remains present (due to the 2-amino group) but the profile simplifies compared to the bis-amino parent.

    • OH Stretch: If the enol form is present (solid state dependent), a broad band at 3200–3400 cm⁻¹ may overlap with NH stretches.

Nuclear Magnetic Resonance (NMR)

NMR provides the spatial confirmation of the substitution pattern.

Solvent: DMSO-d₆ (Preferred for solubility and exchangeable proton visibility).

¹H NMR Diagnostic Signals:

  • Loss of Symmetry: The parent molecule has a 2,6-diamino substitution pattern. The impurity is 2-amino-6-oxo. This breaks the chemical equivalence (or near-equivalence) seen in the parent's pyridine protons.

  • H-5 Proton Shift: The proton at position 5 (adjacent to the new carbonyl) will experience a significant shift compared to the parent. In the parent, H-5 is flanked by an amino group (shielding). In the impurity, it is flanked by a carbonyl (deshielding anisotropy).

    • Expected: Doublet, ~6.5–7.0 ppm (Pyridone ring protons are typically shielded relative to pyridine, but the specific position relative to C=O matters).

  • Exchangeable Protons:

    • Parent: Two broad NH₂ signals (4 protons total).

    • Impurity: One broad NH₂ signal (2 protons) at C-2, and a distinct amide NH (1 proton) often appearing very downfield (>11.0 ppm) if in the pyridone form.

¹³C NMR Key Features:

  • C=O Carbon: A new signal appears downfield at ~160–165 ppm , characteristic of the pyridone carbonyl.

  • Loss of C-N: The signal at ~160 ppm (C-NH₂ in parent) shifts/disappears.

Experimental Protocol: Isolation & Characterization

Self-Validating Workflow for impure samples.

Diagram 2: Analytical Workflow

Standardized process for isolating and identifying the impurity.

Workflow cluster_0 Validation Loop Sample Degraded Sample (Acid/Heat Stress) HPLC Prep-HPLC Separation (C18, Acetate Buffer/ACN) Sample->HPLC Inject Fraction Collect Fraction (Rt ~ Relative to Parent) HPLC->Fraction UV Trigger (280/370nm) Lyophil Lyophilization (Remove Solvent) Fraction->Lyophil Analysis Multi-Modal Analysis Lyophil->Analysis MS MS/MS (m/z 214) Analysis->MS Mass Confirmed? NMR NMR (C=O detection) Analysis->NMR Structure Confirmed?

Caption: Isolation workflow ensuring high-purity fraction collection for spectral analysis.

Step-by-Step Methodology
  • Stress Condition Generation:

    • Reflux Phenazopyridine HCl in 0.1 N HCl or 3% H₂O₂ for 4 hours. This forces the hydrolysis to the 6-oxo form.

  • Chromatographic Isolation (Prep-HPLC):

    • Column: C18 Preparative (e.g., 250 x 21.2 mm, 10 µm).

    • Mobile Phase: Isocratic 70:30 (Acetate Buffer pH 4.5 : Acetonitrile). Note: Acidic pH keeps the phenol/pyridone protonated.

    • Detection: UV at 370 nm (Azo group absorption).

    • Collection: Collect the peak eluting before the parent (due to increased polarity of the OH/Oxo group).

  • Sample Workup:

    • Rotary evaporate acetonitrile fraction.

    • Lyophilize the remaining aqueous phase to obtain the solid powder.

  • Data Acquisition:

    • Dissolve ~5 mg in DMSO-d₆ for NMR.

    • Dilute to 1 ppm in Methanol for MS.

References

  • Sabry, S. (2008).[4] "Study of Forced-Acid/Heat Degradation and Degradant/Impurity Profile of Phenazopyridine Hydrochloride through HPLC and Spectrofluorimetric Analyses." Journal of Food and Drug Analysis, 16(1).[5] Link

  • Rao, R. N., et al. (2009). "Isolation and characterization of a potential process related impurity of phenazopyridine HCl by preparative HPLC followed by MS-MS and 2D-NMR spectroscopy." Journal of Pharmaceutical and Biomedical Analysis, 49(5), 1287-1291.[6] Link

  • Bhatia, M.S., et al. (2010). "Spectroscopic Analysis of Azo Dye Metabolites." International Journal of Pharmaceutical Sciences. (Contextual grounding for azo-cleavage fragments).
  • PubChem. (2023). "Phenazopyridine - Compound Summary." National Library of Medicine.[3] Link

  • ICH Guidelines. "Impurities in New Drug Substances Q3A(R2)." International Council for Harmonisation.[7] Link

Sources

In Silico Characterization of 6-Desamino-6-oxo Phenazopyridine: Structural Dynamics & ADMET Profiling

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

6-Desamino-6-oxo Phenazopyridine (Chemically: 2-amino-5-(phenylazo)pyridin-6(1H)-one) represents a specific deaminated derivative of the urinary analgesic Phenazopyridine.[1][2] While the parent drug is widely used for symptomatic relief of urinary tract irritation, its metabolic pathway involves complex oxidative and reductive steps.[2] The "6-oxo" derivative is of high toxicological interest because the conversion of an amino group to a carbonyl (via hydrolysis or oxidative deamination) significantly alters the molecule's hydrogen bond donor/acceptor profile, potentially impacting its binding affinity to voltage-gated sodium channels (Nav) and its mutagenic potential.[2]

This technical guide outlines a rigorous, self-validating in silico workflow to characterize this specific metabolite. It prioritizes Quantum Mechanical (QM) assessment of tautomeric states—critical for azo-dye derivatives—followed by structure-based docking and ADMET toxicity prediction.[1][2]

Part 1: Electronic Structure & Tautomeric Equilibria (DFT)

The Scientific Challenge: Tautomerism

Azo dyes with hydroxyl or oxo substitutions ortho/para to the azo linkage exhibit azo-hydrazone tautomerism .[2][3] For this compound, the "oxo" (lactam) form exists in equilibrium with the "hydroxy" (lactim) form.[1][2] Standard force fields (e.g., MMFF94) often fail to capture this electronic delocalization accurately.[2] Therefore, Density Functional Theory (DFT) is the mandatory starting point.[2]

Hypothesis: The 6-oxo (hydrazone-like) tautomer is thermodynamically favored in polar media due to stabilization by the adjacent azo group, potentially forming an intramolecular hydrogen bond.[1][2]

Protocol 1: QM Geometry Optimization Workflow

Objective: Determine the global minimum energy conformer and the dominant tautomer.

  • Preparation: Generate 3D structures for both tautomers:

    • Tautomer A (Lactam/Oxo): C=O at position 6, NH at ring nitrogen.[2]

    • Tautomer B (Lactim/Hydroxy): C-OH at position 6, N at ring nitrogen.[1][2]

  • Basis Set Selection: Use B3LYP/6-311++G(d,p) .[1][2] The diffuse functions (++) are essential for describing the lone pairs on the azo nitrogens and the carbonyl oxygen.[2]

  • Solvation Model: Apply the PCM (Polarizable Continuum Model) using water (

    
    ) to mimic the physiological urinary environment.[2]
    
  • Frequency Calculation: Validated only if zero imaginary frequencies are found.

Visualization: DFT Workflow (Graphviz)

DFT_Workflow cluster_QM Quantum Mechanics (Gaussian/ORCA) Start Input Structure: 6-Desamino-6-oxo (SMILES) GenConf Conformer Generation (RDKit/OpenBabel) Start->GenConf TautA Tautomer A (Lactam/Oxo) GenConf->TautA TautB Tautomer B (Lactim/Hydroxy) GenConf->TautB Opt Geometry Opt B3LYP/6-311++G(d,p) PCM=Water TautA->Opt TautB->Opt Freq Freq Check (NImag=0?) Opt->Freq Boltzmann Boltzmann Weighting (ΔG Calculation) Freq->Boltzmann Gibbs Free Energy Final Dominant Bioactive Conformer Boltzmann->Final

Caption: Workflow for determining the thermodynamically stable tautomer using Density Functional Theory.

Part 2: Target Interaction Modeling (Molecular Docking)[1]

Mechanism of Action

Phenazopyridine acts as a local analgesic.[2][4][5][6][7][8][9][10] The consensus mechanism involves the inhibition of Voltage-Gated Sodium Channels (Nav) , specifically Nav1.7, or potentially A-delta nerve fibers.[2] The 6-oxo derivative must be docked against these targets to assess if the deamination results in loss of efficacy (bio-inactivation) or retention of analgesic activity.

Protocol 2: Structure-Based Docking

Target: Human Nav1.7 (PDB ID: 5EK0 or homology models if the pore domain is incomplete).[1][2]

  • Grid Generation: Center the grid box on the local anesthetic binding site (pore domain).[2]

  • Ligand Preparation: Use the dominant tautomer identified in Part 1.[2] Assign Gasteiger partial charges.

  • Docking Algorithm: Use AutoDock Vina or Glide XP .[1][2]

    • Critical Step: Allow flexibility in the ligand's phenyl-azo bond rotation, as the azo group can isomerize (cis/trans), though trans is usually more stable.[2]

  • Validation: Re-dock the co-crystallized ligand (if available) or a known blocker (e.g., Lidocaine) to calculate RMSD.[2] RMSD < 2.0 Å validates the protocol.

Data Output Structure:

ParameterPhenazopyridine (Parent)6-Desamino-6-oxo (Metabolite)Interpretation
Binding Energy (kcal/mol) -7.8 (Reference)To be calc (e.g., -6.[1][2]5)Lower affinity suggests bio-inactivation.[1][2]
H-Bonds 3 (Glu/Tyr residues)To be calcLoss of 6-NH2 donor may reduce H-bonding.[1][2]
Ligand Efficiency 0.35To be calcMeasures binding per heavy atom.[1][2]
Pi-Pi Stacking Phe residue interactionPhe residue interactionAzo-aromatic system likely retains stacking.[1][2]

Part 3: ADMET & Toxicity Profiling[1][2]

The Safety Concern: Mutagenicity

Azo dyes are notorious for metabolic cleavage into aromatic amines, which are often carcinogenic (Ames positive).[2] The "6-oxo" derivative modifies the pyridine ring electron density, potentially altering the reducibility of the azo bond by azoreductases.[2]

Protocol 3: Toxicity Prediction Pipeline

We utilize a consensus approach combining statistical QSAR (Quantitative Structure-Activity Relationship) and expert rule-based systems.[1][2]

  • Ames Mutagenicity: Use QSAR Toolbox or Vega Hub (Consensus of CAESAR and SarPy models).[2]

    • Alert: Look for "H-acceptor-path3-H-acceptor" patterns typical of azo dyes.[1][2]

  • hERG Inhibition: Predict cardiotoxicity (QT prolongation).[1][2]

    • Tool: Pred-hERG (Web server).[1][2]

    • Threshold: Probability > 0.5 indicates risk.[1][2]

  • Metabolic Stability (CYP450):

    • Tool:FAME 3 or BioTransformer .[1][2]

    • Objective: Predict if the 6-oxo group undergoes further oxidation (e.g., ring opening) or glucuronidation.[2]

Visualization: ADMET Logic (Graphviz)[1]

ADMET_Pipeline cluster_Tox Toxicity Endpoints cluster_Met Metabolic Fate Input 6-Desamino-6-oxo Structure Ames Ames Mutagenicity (Consensus Model) Input->Ames hERG hERG Blockade (Cardiotoxicity) Input->hERG Phase1 Azoreductase Cleavage Risk Input->Phase1 Decision Safety Profile Assessment Ames->Decision hERG->Decision DILI Hepatotoxicity (DILI Score) Phase2 Glucuronidation (UGT interaction) Phase1->Phase2 Metabolite Cascade Phase2->Decision

Caption: Consensus toxicity and metabolic stability prediction pipeline for azo-dye derivatives.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 4756, Phenazopyridine. Retrieved from [Link][1]

  • Food and Drug Administration (FDA). Phenazopyridine Hydrochloride Tablets USP - Prescribing Information. Retrieved from [Link][1]

  • RCSB Protein Data Bank. Crystal structure of human Nav1.7 (PDB: 5EK0). Retrieved from [Link][1]

  • SwissADME. Free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules.[1][2] Retrieved from [Link]

  • OECD QSAR Toolbox. The OECD QSAR Toolbox for Grouping Chemicals and Read-Across. Retrieved from [Link][1]

Sources

The Modern Drug Hunter's Vade Mecum: A Technical Guide to the Biological Activity Screening of Novel Phenazopyridine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Phenazopyridine, a long-established urinary tract analgesic, presents a compelling scaffold for novel drug discovery. Its core azo structure is a versatile chemical handle, offering rich possibilities for synthetic modification to explore a wider range of biological activities.[1][2] This guide provides a comprehensive, technically-grounded framework for researchers, scientists, and drug development professionals on the systematic biological activity screening of newly synthesized phenazopyridine derivatives. Moving beyond rote protocols, this document emphasizes the causal logic behind experimental design, the establishment of self-validating assays, and the iterative process of transforming a raw compound library into a set of validated, mechanism-defined lead candidates. We will detail a multi-tiered screening cascade—from high-throughput primary assays to in-depth mechanism-of-action studies—designed to efficiently identify and characterize derivatives with promising antimicrobial, anti-inflammatory, and cytotoxic profiles.

Introduction: The Rationale for Reimagining a Classic Drug

Phenazopyridine has been a mainstay for alleviating the symptoms of urinary tract infections (UTIs) for decades.[3] Its primary function is a localized analgesic effect on the mucosa of the urinary tract.[4][5][6] However, the precise molecular mechanism remains incompletely understood, though it is hypothesized to involve the inhibition of prostaglandin synthesis and a topical anesthetic effect.[3][4]

The core of phenazopyridine is an azo dye, a chemical class known for a surprisingly broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[7][8][9] This known bioactivity of the parent structure provides a strong rationale for creating a library of novel derivatives. By strategically modifying the phenazopyridine scaffold—altering substituent groups on the phenyl and pyridine rings—we can modulate key physicochemical properties like solubility, redox potential, and, most importantly, interactions with biological targets.[7] The goal is not merely to enhance its known analgesic effect but to unlock entirely new therapeutic applications.

This guide outlines a logical, efficient, and robust screening workflow to navigate this discovery process.

The Screening Cascade: A Funnel from Library to Lead

A successful screening campaign is not a single experiment but a strategic, multi-stage process designed to efficiently filter a large library of compounds down to a small number of highly promising candidates.[10][11] This "Hit-to-Lead" (H2L) process prioritizes resource-intensive experiments for only the most viable molecules.[12][13] Our proposed cascade consists of three main tiers: Primary Screening, Secondary Screening, and Tertiary (Mechanism of Action) Elucidation.

G cluster_0 Phase 1: Library & Primary Screening cluster_1 Assay Panel cluster_2 Phase 2: Hit Confirmation & Secondary Screening cluster_3 Phase 3: Lead Characterization Lib Novel Phenazopyridine Derivative Library HTS Primary High-Throughput Screening (HTS) (Single Concentration, e.g., 10 µM) Lib->HTS Antimicrobial Antimicrobial Assay (e.g., MIC) HTS->Antimicrobial Parallel Screening Cytotox Cytotoxicity Assay (e.g., MTT) HTS->Cytotox AntiInflam Anti-inflammatory Assay (e.g., Griess Assay) HTS->AntiInflam HitConf Hit Confirmation & Re-synthesis Antimicrobial->HitConf Initial 'Hits' Cytotox->HitConf Initial 'Hits' AntiInflam->HitConf Initial 'Hits' DoseResp Dose-Response Curves (IC50 / EC50 Determination) HitConf->DoseResp MOA Mechanism of Action (MoA) (Target-Based Assays, Pathway Analysis) Selectivity Selectivity & Counter-Screens DoseResp->Selectivity Selectivity->MOA Confirmed Hits LeadOpt Validated Leads for Lead Optimization MOA->LeadOpt

Caption: High-level overview of the proposed multi-tiered screening cascade.

Tier 1: Primary Screening - Casting a Wide Net

The objective of primary screening is to rapidly and cost-effectively test every compound in the library to identify initial "hits"—compounds that show any desired biological activity at a single, relatively high concentration (e.g., 10-20 µM).[14][15] Automation and high-throughput formats (384- or 1536-well plates) are essential at this stage.[14]

Assay Panel Design

Given the known properties of phenazopyridine and the broader potential of azo compounds, a well-designed primary screen should include a panel of assays to test for distinct activities in parallel.

  • Antimicrobial Activity: To screen for potential new antibiotics.

  • General Cytotoxicity: To identify compounds that are broadly toxic to mammalian cells and to serve as a crucial counter-screen.

  • Anti-inflammatory Activity: To explore enhanced or novel mechanisms related to phenazopyridine's analgesic function.

Experimental Protocol: Antimicrobial Susceptibility Testing

The goal here is to determine the Minimum Inhibitory Concentration (MIC)—the lowest concentration of a compound that prevents visible growth of a microorganism.[16][17] The broth microdilution method is the gold standard.[18][19]

Protocol: Broth Microdilution MIC Assay (adapted from CLSI M07 guidelines[19][20])

  • Preparation:

    • Culture representative bacterial strains (e.g., Escherichia coli ATCC 25922, Staphylococcus aureus ATCC 29213) overnight in appropriate broth (e.g., Cation-Adjusted Mueller-Hinton Broth).

    • Prepare stock solutions of derivative compounds in 100% DMSO.

    • In a 96-well microtiter plate, prepare 2-fold serial dilutions of each test compound in broth, ranging from (for example) 128 µg/mL to 0.25 µg/mL.

  • Inoculation:

    • Dilute the overnight bacterial culture to achieve a standardized final inoculum density of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

    • Include a growth control (broth + inoculum, no compound) and a sterility control (broth only).

  • Incubation:

    • Incubate the plates at 35-37°C for 16-20 hours in ambient air.

  • Data Analysis:

    • Determine the MIC by visual inspection: the MIC is the lowest concentration well with no visible turbidity (growth).

    • A colorimetric indicator like Resazurin can be added to aid in determining viability.

Causality: The broth microdilution method is chosen over agar-based methods like disk diffusion because it provides a quantitative MIC value, which is more useful for comparing the potency of different derivatives.[18][21] Standardizing the inoculum is critical for reproducibility, as a higher density of bacteria can overwhelm the compound, leading to falsely high MIC values.

Experimental Protocol: Cytotoxicity Screening

It is imperative to distinguish compounds with specific antimicrobial activity from those that are simply toxic to all cells. The MTT assay is a reliable, colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[22][23]

Protocol: MTT Cytotoxicity Assay[24]

  • Cell Seeding:

    • Seed a human cell line (e.g., HEK293 for normal kidney cells, or A549 for a cancer line) into a 96-well plate at a density of ~1 x 10^4 cells/well.

    • Allow cells to adhere and grow for 24 hours at 37°C, 5% CO2.

  • Compound Treatment:

    • Replace the medium with fresh medium containing the phenazopyridine derivatives at the primary screening concentration (e.g., 10 µM). Include a vehicle control (e.g., 0.1% DMSO) and a positive control for toxicity (e.g., doxorubicin).

    • Incubate for 24-48 hours.

  • MTT Addition & Incubation:

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of 0.5 mg/mL.

    • Incubate for 3-4 hours. During this time, mitochondrial dehydrogenases in living cells will reduce the yellow MTT to purple formazan crystals.[23][25]

  • Solubilization & Readout:

    • Carefully aspirate the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a specialized SDS-HCl solution) to dissolve the formazan crystals.

    • Measure the absorbance at ~570 nm using a microplate reader.

  • Data Analysis:

    • Calculate cell viability as a percentage relative to the vehicle control. A significant decrease indicates cytotoxicity.

Trustworthiness: This protocol is self-validating through the inclusion of controls. The vehicle control defines 100% viability, while the positive control ensures the assay system is responsive to a known cytotoxic agent. Any compound that shows high activity in the antimicrobial screen but low cytotoxicity here is of significant interest.

Experimental Protocol: Anti-inflammatory Screening

To screen for anti-inflammatory potential, we can measure the inhibition of nitric oxide (NO) production in macrophages stimulated with an inflammatory agent like lipopolysaccharide (LPS). The Griess assay provides a simple colorimetric readout for nitrite, a stable breakdown product of NO.[26][27]

Protocol: Griess Assay for Nitric Oxide Inhibition[28][29]

  • Cell Seeding & Priming:

    • Seed murine macrophage cells (e.g., RAW 264.7) into a 96-well plate and allow them to adhere.

    • Pre-treat the cells with the phenazopyridine derivatives for 1 hour.

  • Inflammatory Stimulation:

    • Stimulate the cells with LPS (e.g., 1 µg/mL) to induce the expression of inducible nitric oxide synthase (iNOS) and subsequent NO production. Include an unstimulated control and a positive control inhibitor (e.g., L-NAME).

    • Incubate for 24 hours.

  • Griess Reaction:

    • Collect 50 µL of the cell culture supernatant from each well.

    • Add 50 µL of Griess Reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).[28]

    • Incubate for 10-15 minutes at room temperature, allowing a magenta-colored azo compound to form in the presence of nitrite.

  • Readout & Analysis:

    • Measure the absorbance at ~540 nm.

    • Quantify the nitrite concentration by comparing the absorbance to a standard curve generated with known concentrations of sodium nitrite. A reduction in nitrite relative to the LPS-only control indicates anti-inflammatory activity.

Tier 2: Hit Confirmation and Secondary Screening

Hits from the primary screen are promising but unconfirmed. This tier is designed to validate the initial activity, quantify potency, and begin assessing selectivity.[30]

  • Hit Confirmation: The first step is to re-test the original compound from the library plate. If activity is confirmed, the compound should be re-synthesized or repurchased to ensure the activity is not due to an artifact or degraded sample.[11]

  • Dose-Response Analysis: Hits are tested across a range of concentrations (typically 8-12 points in a semi-log serial dilution) to generate a dose-response curve. From this curve, key potency metrics like the IC50 (half-maximal inhibitory concentration) or EC50 (half-maximal effective concentration) are calculated. This allows for the ranking of compounds and is the first step in establishing a Structure-Activity Relationship (SAR).[30]

  • Selectivity & Counter-Screens: A crucial step is to determine if the compound's effect is specific.

    • For Antimicrobial Hits: Test against a panel of different bacterial and fungal species to determine the spectrum of activity (broad vs. narrow). Also, test against a mammalian cell line (as in the primary MTT screen) to calculate a selectivity index (SI = IC50 in mammalian cells / MIC against microbe). A high SI is desirable.

    • For Anti-inflammatory Hits: To ensure the observed NO reduction isn't due to cytotoxicity against the macrophages, a viability assay (e.g., MTT) must be run in parallel on the same cells. True hits will reduce NO at concentrations where cell viability is unaffected.

Data Presentation: Comparative Potency and Selectivity

Compound IDMIC (µg/mL) vs. S. aureusIC50 (µM) vs. HEK293Selectivity Index (SI)IC50 (µM) NO Inhibition
PZD-00132>100>3.145.2
PZD-00248521.3>100
PZD-003>128>100-5.6
ControlVariesVaries-Varies

Tier 3: Mechanism of Action (MoA) Elucidation

Confirmed, potent, and selective hits move to this final, resource-intensive stage. The goal is to understand how the compound works at a molecular level. The specific assays depend entirely on the activity identified in the earlier tiers.

MoA for Anti-inflammatory Hits: Targeting the NF-κB Pathway

Many inflammatory stimuli, including LPS, converge on the Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling pathway.[31][32] NF-κB is a transcription factor that, upon activation, moves to the nucleus and drives the expression of pro-inflammatory genes, including iNOS.[33][34] A logical hypothesis is that our active phenazopyridine derivatives inhibit this pathway.

G cluster_cytoplasm Cytoplasm cluster_complex Inactive Complex LPS LPS TLR4 TLR4 Receptor LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB P_IkB P-IκBα IkB->P_IkB Nucleus Nucleus NFkB->Nucleus Translocation Proteasome Proteasome P_IkB->Proteasome Ubiquitination & Degradation iNOS_Gene iNOS Gene Transcription Nucleus->iNOS_Gene iNOS_Protein iNOS Protein iNOS_Gene->iNOS_Protein Translation NO Nitric Oxide (NO) iNOS_Protein->NO Produces Inhibitor Phenazopyridine Derivative? Inhibitor->IKK Hypothesized Inhibition

Caption: The canonical NF-κB signaling pathway, a potential target for anti-inflammatory derivatives.

Experimental Protocol: Western Blot for IκBα Degradation

A key event in NF-κB activation is the phosphorylation and subsequent degradation of its inhibitor, IκBα.[33][35] A compound that prevents IκBα degradation would trap NF-κB in the cytoplasm, blocking the inflammatory cascade.

  • Cell Treatment: Culture and treat RAW 264.7 cells with an active derivative for 1 hour, followed by a short, timed stimulation with LPS (e.g., 0, 5, 15, 30 minutes).

  • Lysis & Protein Quantification: Lyse the cells to release cytoplasmic proteins. Quantify the total protein concentration using a standard method (e.g., BCA assay) to ensure equal loading.

  • SDS-PAGE & Transfer: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Immunoblotting:

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate with a primary antibody specific for IκBα.

    • Wash, then incubate with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).

    • Incubate with a chemiluminescent substrate and image the resulting bands.

  • Analysis: In the LPS-only control, the IκBα band should disappear over the time course, indicating degradation. In cells treated with an effective inhibitor, the IκBα band should remain stable, demonstrating that the compound blocks this key step in the pathway. A loading control antibody (e.g., against GAPDH or β-actin) must be used to verify equal protein loading in all lanes.

MoA for Analgesic/Anti-inflammatory Hits: COX Enzyme Inhibition

An alternative or complementary mechanism for anti-inflammatory action is the direct inhibition of cyclooxygenase (COX) enzymes, which are responsible for producing inflammatory prostaglandins.[4]

Protocol: COX-1/COX-2 Inhibitor Screening Assay[36][37][38]

  • Enzyme Preparation: Use purified ovine COX-1 and human recombinant COX-2 enzymes.

  • Reaction Setup: In a microplate, combine reaction buffer, heme cofactor, and the test compound.

  • Enzyme Addition: Add either COX-1 or COX-2 to initiate the reaction. Incubate briefly to allow for inhibitor binding.[37]

  • Substrate Addition: Add arachidonic acid, the substrate for COX enzymes, to start the enzymatic reaction.

  • Detection: The activity of COX can be measured in several ways. A common method is a colorimetric or fluorometric assay that detects the peroxidase activity of the enzyme.[38][39] Alternatively, the amount of prostaglandin E2 (PGE2) produced can be quantified using an ELISA kit.[36]

  • Analysis: Calculate the percent inhibition of COX-1 and COX-2 activity relative to a vehicle control. Compounds that selectively inhibit COX-2 over COX-1 are generally preferred as they are associated with fewer gastrointestinal side effects.

Conclusion and Future Directions

This guide has outlined a systematic, logic-driven approach to the biological screening of novel phenazopyridine derivatives. By employing a tiered cascade that progresses from broad primary screening to specific mechanism-of-action studies, researchers can efficiently identify and validate compounds with therapeutic potential far beyond the original drug's indications. The process of moving from a "hit" to a "lead" involves iterative cycles of chemical synthesis and biological testing (the Design-Make-Test-Analyze cycle) to optimize potency, selectivity, and drug-like properties (e.g., solubility, metabolic stability).[10][12] The validated leads identified through the workflows described herein serve as the critical starting point for these more advanced lead optimization and preclinical development efforts.[13]

References

  • Biological Activity of Azo Compounds: A Comprehensive Review. (2025). Preprint.
  • What is the mechanism of action of Phenazopyridine (Pyridium)? - Dr.Oracle. (2025). Dr. Oracle.
  • Phenazopyridine - StatPearls - NCBI Bookshelf. (2023). National Center for Biotechnology Information. [Link]

  • Hit to lead - Wikipedia. (n.d.). Wikipedia. [Link]

  • Liu, T., et al. (2017). NF-kappaB Signaling in Neurological Inflammation: A Mini Review. Frontiers in Immunology. [Link]

  • Hit to Lead Optimization in Drug Discovery. (n.d.). Excelra. [Link]

  • Tak, P. P., & Firestein, G. S. (2001). NF-κB: a key role in inflammatory diseases. The Journal of Clinical Investigation. [Link]

  • Hit-to-Lead process | Drug Discovery. (n.d.). Oncodesign Services. [Link]

  • Oeckinghaus, A., & Ghosh, S. (2009). The NF-κB family of transcription factors and its regulation. Cold Spring Harbor Perspectives in Biology. [Link]

  • A comprehensive review on in-vitro methods for anti- microbial activity. (2023). World Journal of Advanced Research and Reviews. [Link]

  • Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. Journal of Pharmaceutical Analysis. [Link]

  • Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis. [Link]

  • What is the mechanism of Phenazopyridine Hydrochloride?. (2024). Patsnap Synapse. [Link]

  • Phenazopyridine - Wikipedia. (n.d.). Wikipedia. [Link]

  • Espinel-Ingroff, A., et al. (2005). Quality Control and Reference Guidelines for CLSI Broth Microdilution Susceptibility Method (M38-A Document) for Amphotericin B, Itraconazole, Posaconazole, and Voriconazole. Journal of Clinical Microbiology. [Link]

  • Phenazopyridine (Azo, Pyridium, and others) – Uses, Side Effects, and More. (2025). WebMD. [Link]

  • High-throughput screening - Wikipedia. (n.d.). Wikipedia. [Link]

  • What is hit to lead stage in drug discovery?. (n.d.). Dotmatics. [Link]

  • Hit-to-lead in drug discovery. (2016). Drug Target Review. [Link]

  • Cytotoxicity MTT Assay Protocols and Methods. (n.d.). Springer Nature Experiments. [Link]

  • Pharmacological and Predicted Activities of Natural Azo Compounds. (2021). Molecules. [Link]

  • Liu, T., et al. (2017). NF-κB signaling in inflammation. Signal Transduction and Targeted Therapy. [Link]

  • Biological Activity of Azo Compounds: A Comprehensive Review. (2025). Preprint.
  • Cell Viability Assays - Assay Guidance Manual. (2013). National Center for Biotechnology Information. [Link]

  • Synthesis and pharmacological activities of azo dye derivatives incorporating heterocyclic scaffolds: a review. (2022). RSC Advances. [Link]

  • The NF-kB Signaling Pathway. (n.d.). Creative Diagnostics. [Link]

  • Azo Dyes and the Microbial World: Synthesis, Breakdown, and Bioactivity. (2025). MDPI. [Link]

  • The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis. (2021). International Journal of Molecular Sciences. [Link]

  • Current Landscape of Methods to Evaluate Antimicrobial Activity of Natural Extracts. (2023). Molecules. [Link]

  • Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M 38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole. (2005). Journal of Clinical Microbiology. [Link]

  • The Griess assay: suitable for a bio-guided fractionation of anti-inflammatory plant extracts?. (2005). Planta Medica. [Link]

  • M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. (n.d.). Clinical and Laboratory Standards Institute. [Link]

  • Reporting data from high-throughput screening of small-molecule libraries. (2007). Nature Chemical Biology. [Link]

  • Analysis of HTS data. (2017). Cambridge MedChem Consulting. [Link]

  • MTT ASSAY: Principle. (n.d.). Protocol Online. [Link]

  • An ELISA method to measure inhibition of the COX enzymes. (2006). Nature Protocols. [Link]

  • HTS Data Analysis. (n.d.). chem IT Services. [Link]

  • Methods for in vitro evaluating antimicrobial activity. (n.d.). IDAAM Publications. [Link]

  • COX Activity Assay Kit (Fluorometric) (BN00779). (n.d.). Assay Genie. [Link]

  • COX Fluorescent Inhibitor Screening Assay Kit. (n.d.). Interchim. [Link]

  • COX2 Inhibitor Screening Assay Kit. (n.d.). BPS Bioscience. [Link]

  • IN VITRO NITRIC OXIDE SCAVENGING AND ANTI INFLAMMATORY ACTIVITIES OF DIFFERENT SOLVENT EXTRACTS OF VARIOUS PARTS OF Musa paradisiaca. (2014). International Journal of Pharmacy and Pharmaceutical Sciences. [Link]

  • Nitric oxide (NO) scavenging assay, following Griess reagent method,... (n.d.). ResearchGate. [Link]

  • M07-A9: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. (2012). ResearchGate. [Link]

  • Fast and Sensitive Nitric Oxide Assay. (2020). Biocompare. [Link]

  • Measurement of Nitric Oxide Production in Biological Systems by Using Griess Reaction Assay. (2003). Bio-protocol. [Link]

  • Broth Microdilution. (n.d.). MI - Microbiology. [Link]

Sources

"exploratory in vitro studies of 6-Desamino-6-oxo Phenazopyridine"

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for the Exploratory In Vitro Evaluation of 6-Desamino-6-oxo Phenazopyridine

Abstract

This technical guide provides a comprehensive framework for the initial in vitro characterization of this compound, a putative metabolite of the urinary analgesic Phenazopyridine (PAP). Recognizing the critical role of metabolites in determining the overall safety and efficacy profile of a parent drug, this document outlines a structured, multi-tiered approach for investigation. We detail robust, step-by-step protocols for assessing metabolic stability, identifying key metabolizing enzymes, and evaluating potential cytotoxicity and mechanisms of toxicity, such as oxidative stress. The narrative emphasizes the scientific rationale behind experimental choices, guiding researchers in drug development and toxicology through a logical investigative cascade. Methodologies include high-throughput screening with human liver microsomes, confirmatory studies in cryopreserved human hepatocytes, reaction phenotyping with recombinant enzymes, and cytotoxicity assessments in hepatic and renal cell models. This guide is intended for researchers, scientists, and drug development professionals seeking to conduct a thorough and scientifically sound exploratory analysis of novel drug metabolites.

Introduction: The Rationale for Metabolite Investigation

Phenazopyridine (PAP) is a well-established azo dye used for its topical analgesic effects on the mucosa of the urinary tract, providing symptomatic relief from pain, burning, and urgency associated with urinary tract infections.[1][2] While effective, its precise mechanism is not fully elucidated, and its metabolism is known to be complex.[2][3][4] PAP is metabolized in the liver and other tissues, with a significant portion excreted in the urine as both unchanged drug and various metabolites.[4][5][6] Known metabolic pathways include reductive cleavage to aniline and triaminopyridine, as well as oxidative hydroxylation.[1][6][7][8][9] The formation of aniline, in particular, is associated with hematological adverse events like methemoglobinemia.[1][7][8]

This document focuses on a potential, yet-to-be-fully-characterized metabolite, This compound . The formation of such a metabolite could occur via oxidative deamination at the 6-position of the pyridine ring, a plausible biotransformation. Understanding the biological fate and activity of this metabolite is crucial, as it could contribute to either the therapeutic effect or the toxicity profile of the parent drug.

In modern drug development, early characterization of major metabolites is a regulatory expectation and a scientific necessity.[10][11] In vitro studies provide a rapid, cost-effective, and ethically sound approach to:

  • Identify potential human-specific or disproportionate metabolites.[11]

  • Elucidate metabolic pathways and the enzymes responsible.[12][13]

  • Screen for potential liabilities such as cytotoxicity or drug-drug interactions (DDIs).[14][15]

This guide provides the foundational in vitro workflows to begin this investigation.

Core Objectives & Investigative Workflow

The primary goals of this exploratory program are:

  • Metabolic Stability: To determine the rate at which this compound is metabolized by hepatic enzymes.

  • Reaction Phenotyping: To identify the specific enzyme families (e.g., Cytochrome P450s, N-acetyltransferases) responsible for its metabolism.

  • Cytotoxicity Profiling: To assess its potential to cause cell death in relevant human liver and kidney cell lines.

  • Mechanistic Inquiry: To investigate oxidative stress as a potential mechanism of any observed toxicity.

The overall experimental cascade is designed to progress from high-throughput screening to more complex, mechanistically informative assays.

G Figure 1: In Vitro Investigative Workflow A Metabolic Stability Screen (Human Liver Microsomes) B Metabolic Stability & Conjugation (Cryopreserved Hepatocytes) A->B Confirms Phase I & Investigates Phase II C Reaction Phenotyping (Recombinant CYPs, NATs, etc.) B->C Identifies specific enzymes involved D General Cytotoxicity Screen (HepG2 & HK-2 Cells) C->D Informs on potential for reactive metabolite formation E Mechanistic Assay: Oxidative Stress (ROS/GSH) D->E Investigates 'How?' if toxicity is observed F Advanced Nephrotoxicity Model (e.g., Primary Kidney Cells) D->F Increases physiological relevance for kidney

Caption: Figure 1: In Vitro Investigative Workflow

Methodologies & Experimental Protocols

This section details the core experimental procedures. For all protocols, it is assumed that this compound has been synthesized and characterized for use as a test article, and that appropriate analytical methods (e.g., LC-MS/MS) are in place for its quantification.[16][17][18]

Protocol: Metabolic Stability in Human Liver Microsomes (HLMs)

Causality: This assay is the first-line screen for metabolic stability. HLMs contain a high concentration of Phase I drug-metabolizing enzymes (primarily CYPs) and are a cost-effective, high-throughput system to quickly categorize a compound's metabolic liability.[11][12]

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of this compound (e.g., 10 mM in DMSO).

    • Thaw pooled Human Liver Microsomes (final concentration 0.5 mg/mL) and NADPH regenerating system (e.g., Promega NADPH-Glo™) on ice.

    • Prepare 100 mM potassium phosphate buffer (pH 7.4).

  • Incubation Setup (96-well plate format):

    • Time-point Wells (in duplicate): Add buffer, HLM solution, and water. Pre-incubate at 37°C for 5 minutes.

    • Initiation: Add the test article (final concentration 1 µM) to start the reaction.

    • Time Points: At specified times (e.g., 0, 5, 15, 30, 60 minutes), add an equal volume of ice-cold acetonitrile with an internal standard to quench the reaction.

    • Controls:

      • T=0 Control: Quench reaction immediately after adding the test article.

      • No NADPH Control: Replace the NADPH regenerating system with buffer to assess non-enzymatic degradation.

      • Positive Control: Include a compound with known metabolic instability (e.g., Verapamil).

  • Sample Processing & Analysis:

    • Centrifuge the plate at 4,000 rpm for 15 minutes to pellet the protein.

    • Transfer the supernatant to a new plate for LC-MS/MS analysis to quantify the remaining percentage of the test article at each time point.

Data Presentation & Analysis:

Time (min)% Parent Compound Remaining
0100
585.2
1561.5
3038.1
6012.9
Table 1: Hypothetical metabolic stability data for this compound in HLMs.

From the natural log plot of % remaining vs. time, the in vitro half-life (t½) and intrinsic clearance (CLint) can be calculated to classify the compound's stability (e.g., low, medium, high clearance).

Protocol: Cytotoxicity Assessment in HepG2 and HK-2 Cells

Causality: This assay provides a direct measure of a compound's potential to damage cells. We use two cell lines: HepG2 (a human liver carcinoma line) to assess potential hepatotoxicity and HK-2 (an immortalized human proximal tubule cell line) to assess potential nephrotoxicity, which is a key consideration for a urinary tract agent.[19][20][21][22] The LDH release assay is chosen as it measures loss of membrane integrity, a clear indicator of necrotic cell death.[23]

Step-by-Step Methodology:

  • Cell Culture:

    • Culture HepG2 and HK-2 cells in their respective recommended media until they reach ~80-90% confluency.

    • Seed cells into a 96-well clear-bottom plate at an optimized density (e.g., 10,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in culture media (e.g., from 0.1 µM to 100 µM).

    • Remove old media from cells and add the compound dilutions.

    • Controls:

      • Vehicle Control: Media with the highest percentage of solvent (e.g., 0.1% DMSO).

      • Positive Control: A known cytotoxic agent (e.g., Doxorubicin or Cisplatin for HK-2 cells).[19]

      • Maximum LDH Release Control: Treat cells with a lysis buffer just before the assay endpoint.

  • Incubation: Incubate the plate for a defined period (e.g., 24 or 48 hours) at 37°C, 5% CO₂.

  • LDH Assay:

    • Use a commercially available LDH cytotoxicity assay kit (e.g., from Thermo Fisher Scientific or Promega).

    • Transfer a portion of the cell culture supernatant to a new plate.

    • Add the LDH reaction mixture as per the manufacturer's protocol.

    • Incubate at room temperature for 30 minutes, protected from light.

    • Measure the absorbance at the specified wavelength (e.g., 490 nm).

Data Presentation & Analysis:

Concentration (µM)% Cytotoxicity (HepG2)% Cytotoxicity (HK-2)
0.12.13.5
14.55.8
1015.722.4
5048.965.1
10088.291.3
Table 2: Hypothetical cytotoxicity data. The percentage is calculated relative to vehicle and maximum lysis controls.

The data is used to generate a dose-response curve and calculate the IC₅₀ (the concentration at which 50% of cells are killed). A lower IC₅₀ indicates higher cytotoxic potential.

Protocol: Mechanistic Assay for Oxidative Stress

Causality: If cytotoxicity is observed, it is critical to investigate the underlying mechanism. Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the cell's antioxidant defenses, is a common mechanism of drug-induced toxicity.[14][24][25] We will measure both ROS generation and the depletion of glutathione (GSH), the cell's primary non-enzymatic antioxidant.[26][27]

G Figure 2: Oxidative Stress Pathway Metabolite 6-Desamino-6-oxo Phenazopyridine Mitochondria Mitochondria Metabolite->Mitochondria Interacts with respiratory chain? ROS Increased ROS (e.g., O₂⁻, H₂O₂) Mitochondria->ROS Generates GSH GSH (Reduced Glutathione) ROS->GSH Oxidizes Damage Oxidative Damage (Lipids, Proteins, DNA) ROS->Damage Causes GSSG GSSG (Oxidized Glutathione) GSH->GSSG Forms label_node Decreased GSH/GSSG Ratio (Hallmark of Oxidative Stress) Cytotoxicity Cellular Dysfunction & Cytotoxicity Damage->Cytotoxicity Leads to

Caption: Figure 2: Oxidative Stress Pathway

Step-by-Step Methodology (ROS Generation):

  • Cell Preparation: Seed cells (e.g., HK-2, if more sensitive in the cytotoxicity assay) in a 96-well black, clear-bottom plate and allow to adhere overnight.

  • Probe Loading:

    • Remove media and wash cells with warm PBS.

    • Load cells with a ROS-sensitive probe, such as 5 µM CM-H2DCFDA, in PBS for 30 minutes at 37°C.

  • Treatment:

    • Wash away excess probe.

    • Add serial dilutions of the test article (at non-overtly cytotoxic concentrations, e.g., below the IC₅₀).

    • Controls: Include a vehicle control and a positive control known to induce ROS (e.g., Menadione).

  • Measurement:

    • Immediately measure fluorescence at appropriate excitation/emission wavelengths (e.g., 495/525 nm) in kinetic mode over 1-2 hours, or at a fixed endpoint. An increase in fluorescence indicates ROS production.[26]

Step-by-Step Methodology (GSH/GSSG Ratio):

  • Cell Preparation & Treatment: Seed cells in a standard 96-well plate and treat with the test article for a relevant duration (e.g., 6-24 hours).

  • Assay:

    • Use a commercially available luminescence-based assay (e.g., Promega GSH/GSSG-Glo™).

    • Lyse cells according to the manufacturer's protocol.

    • Split the lysate into two parallel reactions: one to measure total glutathione (GSH + GSSG) and one to measure only oxidized glutathione (GSSG) after blocking free GSH.

  • Measurement: Read luminescence on a plate reader. The ratio of GSH to GSSG is calculated from these values. A significant decrease in this ratio is a strong indicator of oxidative stress.[26][27]

Integrated Discussion & Future Directions

The integration of data from these exploratory assays provides a preliminary risk profile for this compound.

  • Scenario 1: High Metabolic Instability, Low Cytotoxicity. If the metabolite is rapidly cleared (high CLint) and shows little to no toxicity, it may be considered a transient, low-risk species. The focus would remain on the parent drug and other, more stable metabolites.

  • Scenario 2: High Metabolic Stability, High Cytotoxicity. If the metabolite is stable and demonstrates potent cytotoxicity (low IC₅₀), it becomes a significant concern. This is especially true if the toxicity is observed at clinically relevant concentrations. The mechanistic data becomes critical. If oxidative stress is confirmed, this provides a clear hypothesis for the observed toxicity.

  • Scenario 3: Moderate Stability and Toxicity. This is a common scenario requiring further investigation. The reaction phenotyping data would be crucial to determine if there is a risk of drug-drug interactions through inhibition or induction of key enzymes like CYPs.[28][29][30]

Future Directions:

  • Complete Reaction Phenotyping: If not already done, formally identify the specific enzymes (e.g., CYP3A4, CYP2D6, NAT2) responsible for the metabolite's formation and clearance.[31][32] This is vital for predicting DDI potential.

  • Advanced In Vitro Models: If nephrotoxicity is a concern, progress to more complex models like 3D kidney organoids or kidney-on-a-chip platforms, which better recapitulate in vivo physiology.[19][20][22]

  • In Vivo Metabolite Profiling: Conduct studies in preclinical species to determine if this compound is formed in vivo and to what extent it contributes to the overall circulating metabolite pool.[11]

  • Reference Standard Synthesis: Ensure a sufficient quantity of high-purity synthesized metabolite is available for use as a reference standard in all future analytical and biological studies.[33]

By following this structured in vitro approach, researchers can efficiently and robustly characterize the potential risks associated with novel metabolites, enabling more informed decision-making in the drug development process.

References

  • Advances in predictive in vitro models of drug-induced nephrotoxicity - PMC - NIH. (n.d.). National Institutes of Health.
  • In vitro test methods for metabolite identification: A review - SciSpace. (2018, December 24). SciSpace.
  • Kidney-based in vitro models for drug-induced toxicity testing. (2019, October 29). SpringerLink.
  • Cell Patterning for Drugs-induced Nephrotoxicity Detection - Creative Bioarray. (n.d.). Creative Bioarray.
  • Biomarkers and in vitro strategies for nephrotoxicity and renal disease assessment - OAText. (2020, April 20). OAText.
  • Services for in vitro Metabolism research - Admescope. (n.d.). Admescope.
  • Drug-Induced Nephrotoxicity Assessment in 3D Cellular Models - MDPI. (2021, December 21). MDPI.
  • Protocol to study in vitro drug metabolism and identify montelukast metabolites from purified enzymes and primary cell cultures by mass spectrometry - PMC. (n.d.). National Institutes of Health.
  • Phenazopyridine - WikEM. (2019, September 23). WikEM.
  • Phenazopyridine - PubChem. (n.d.). National Institutes of Health.
  • High-Content Screening for the Detection of Drug-Induced Oxidative Stress in Liver Cells. (2021, January 13). MDPI.
  • Expert in vitro & in vivo metabolite profiling | Nuvisan DMPK Solutions. (n.d.). Nuvisan.
  • Assessing Cytotoxicity in Drug Safety Testing: Current Methods and Future Directions. (n.d.). Longdom Publishing.
  • What is the mechanism of action of Pyridium (Phenazopyridine)? - Dr.Oracle. (2025, August 1). Dr.Oracle.
  • Characterization of drug metabolites and cytotoxicity assay simultaneously using an integrated microfluidic device. (2008, November 19). Royal Society of Chemistry.
  • In Vitro ADME and Toxicology Assays - Eurofins Discovery. (n.d.). Eurofins Discovery.
  • Characterization of drug metabolites and cytotoxicity assay simultaneously using an integrated microfluidic device - PubMed. (2009, January 21). National Institutes of Health.
  • Phenazopyridine - StatPearls - NCBI Bookshelf. (2023, May 3). National Institutes of Health.
  • Pyridium (Phenazopyridine) | RxMed: Diseases and Preparations' Description. (2023, September 21). RxMed.
  • Oxidative Stress Marker Analysis Service - Creative Proteomics. (n.d.). Creative Proteomics.
  • Metabolism of phenazopyridine by isolated rat hepatocytes - PubMed. (n.d.). National Institutes of Health.
  • Cytotoxicity Assays: Essential Tools for Assessing Drug Toxicity and Cellular Health. (2024, October 4). News-Medical.net.
  • What is the mechanism of Phenazopyridine Hydrochloride? - Patsnap Synapse. (2024, July 17). Patsnap.
  • Validated UPLC Method for Organic Impurities of Phenazopyridine Hydrochloride Drug. A Green Analytical Technique | Journal of Chemical Health Risks. (2024, March 22). Journal of Chemical Health Risks.
  • Buy Phenazopyridine | 94-78-0 - Smolecule. (2023, August 15). Smolecule.
  • Validated UPLC Method for Identification and Quantification of Phenazopyridine Hydrochloride Drug: A Green Analytical Technique - Longdom Publishing. (n.d.). Longdom Publishing.
  • Phenazopyridine Hydrochloride - LGM Pharma. (n.d.). LGM Pharma.
  • Validated UPLC Method for Identification and Quantification of Phenazopyridine Hydrochloride Drug: A Green Analytical Techniqu. (2022, November 22). Longdom Publishing.
  • Cytotoxicity Assays | Thermo Fisher Scientific - US. (n.d.). Thermo Fisher Scientific.
  • Determination of Phenazopyridine in Human Plasma by GC--MS and its Pharmacokinetics. (2025, August 6). ResearchGate.
  • Oxidative Stress Assays | Reactive Oxygen Species Detection - Promega. (n.d.). Promega Corporation.
  • Oxidative Stress Assay - Creative BioMart. (n.d.). Creative BioMart.
  • Phenazopyridine abuse presenting with acute kidney injury, hemolytic anaemia and jaundice. (2025, August 6). ResearchGate.
  • Analysis of phenazopyridine hydrochloride in tablets and detection of its related impurities in tablets and drug substance. (n.d.). ResearchGate.
  • Phenazopyridine Interactions. (n.d.). Drugs.com.
  • Stressed about Picking an Oxidative Damage Assay? - Biomol. (n.d.). Biomol.
  • Role of cytochrome P450 in drug interactions - PMC. (n.d.). National Institutes of Health.
  • The Effect of Cytochrome P450 Metabolism on Drug Response, Interactions, and Adverse Effects | AAFP. (2007, August 1). American Academy of Family Physicians.
  • CLINICALLY RELEVANT OF CYTOCHROME P450 FAMILY ENZYMES FOR DRUG-DRUG INTERACTION IN ANTICANCER THERAPY. (n.d.).
  • Interactions: Cytochrome p450 - Medicines Learning Portal. (2024, November 14). Medicines Learning Portal.
  • Investigation of N-Acetyltransferase 2-Mediated Drug Interactions of Amifampridine: In Vitro and In Vivo Evidence of Drug Interactions with Acetaminophen. (2023, May 11). MDPI.
  • N-acetyltransferase – Knowledge and References - Taylor & Francis. (n.d.). Taylor & Francis Online.
  • (PDF) SYNTHESIS OF 2, 6-DIHYDROXY-3-PHENYLDIAZENYLPYRIDINE AND 6-AMINO-2-HYDROXY-3-PHENYLDIAZENYLPYRIDINE: AN IMPURITY IN THE PROCESS FOR PHENAZOPYRIDINE HYDROCHLORIDE A GENITO-URINARY ANTISEPTIC DRUG. (2017, March 18). ResearchGate.
  • Functional Characterization of the Effects of N-acetyltransferase 2 Alleles on N-acetylation of Eight Drugs and Worldwide Distribution of Substrate-Specific Diversity. (2021, March 17). Frontiers.
  • N-acetyltransferases: pharmacogenetics and clinical consequences of polymorphic drug metabolism - PubMed. (1996, October). National Institutes of Health.

Sources

A Comprehensive Technical Guide to the Solubility Profiling of 6-Desamino-6-oxo Phenazopyridine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: The aqueous solubility of an active pharmaceutical ingredient (API) is a critical determinant of its oral bioavailability and overall developability. This whitepaper presents an in-depth technical guide for the comprehensive solubility characterization of 6-Desamino-6-oxo Phenazopyridine, a novel derivative of the urinary tract analgesic, Phenazopyridine. As a new chemical entity, a thorough understanding of its solubility behavior in various aqueous and biorelevant media is paramount for guiding formulation strategies and predicting in vivo performance. This guide provides a strategic framework, from early-stage kinetic screening to definitive thermodynamic solubility profiling, complete with detailed, field-proven protocols and the scientific rationale underpinning each experimental choice.

Introduction: The Imperative of Solubility in Drug Development

The journey of a new chemical entity (NCE) from discovery to a marketable drug is fraught with challenges, with poor physicochemical properties being a leading cause of attrition. Among these properties, aqueous solubility is a cornerstone of the Biopharmaceutics Classification System (BCS) and a critical factor influencing a drug's absorption and bioavailability.[1] Phenazopyridine, an azo dye with analgesic properties on the urinary tract mucosa, has been in clinical use for decades.[2] However, the development of its derivatives necessitates a rigorous re-evaluation of their fundamental properties.

This guide focuses on a hypothetical, yet structurally plausible, derivative: This compound . The parent compound, Phenazopyridine, is 2,6-diamino-3-(phenylazo)pyridine.[3] The "6-Desamino-6-oxo" nomenclature implies the removal of the amino group at the 6-position of the pyridine ring and its replacement with a carbonyl group, transforming it into a pyridinone ring structure. This seemingly minor structural modification can profoundly impact the molecule's physicochemical characteristics, including its solubility.

The transformation of an aromatic amine to a cyclic amide (pyridinone) alters the molecule's hydrogen bonding capacity, pKa, and overall polarity. Amides can act as both hydrogen bond donors (if primary or secondary) and acceptors, and their solubility in water is generally comparable to or greater than amines of similar molecular weight.[4][5] However, factors such as crystal lattice energy can also play a significant role. Therefore, a systematic and multi-faceted approach to solubility testing is not just recommended but essential.

This document serves as a comprehensive roadmap for researchers, chemists, and formulation scientists tasked with characterizing the solubility of this compound or other novel APIs.

Caption: Structural comparison of Phenazopyridine and its hypothetical derivative.

Foundational Concepts: Thermodynamic vs. Kinetic Solubility

Before delving into experimental protocols, it is crucial to distinguish between the two primary types of solubility measurements performed during drug development.[6]

  • Thermodynamic Solubility (Equilibrium Solubility): This is the true, intrinsic solubility of a compound. It is defined as the concentration of a solute in a saturated solution that is in equilibrium with the most stable solid form of the compound at a specific temperature and pressure.[7] This measurement is the "gold standard" and is critical for lead optimization and formulation development. The most common method for its determination is the shake-flask method.[6]

  • Kinetic Solubility: This measurement reflects the concentration at which a compound, typically introduced from a concentrated DMSO stock solution, begins to precipitate out of an aqueous medium.[8] It is not a true equilibrium value and is often higher than the thermodynamic solubility because it can represent a supersaturated state.[6] Due to its high-throughput nature, kinetic solubility is invaluable for rapidly screening large numbers of compounds in the early discovery phase to flag potential solubility liabilities.[9]

The choice between these assays is stage-dependent in the drug discovery pipeline.

G start Start: New Compound Synthesized discovery Early Discovery Phase (Large Library Screening) start->discovery optimization Lead Optimization / Pre-formulation start->optimization kinetic_assay Kinetic Solubility Assay (High-Throughput) discovery->kinetic_assay Need for speed & high throughput thermo_assay Thermodynamic Solubility Assay (Shake-Flask) optimization->thermo_assay Need for accuracy & equilibrium data rank_order Rank-order compounds Identify red flags kinetic_assay->rank_order formulation_data Generate definitive data for Formulation & BCS Classification thermo_assay->formulation_data G start Start: Add excess solid compound to solvent incubate Incubate with agitation (24-48h at 37°C) start->incubate Equilibration centrifuge Centrifuge to pellet undissolved solid incubate->centrifuge Phase Separation sample Withdraw clear supernatant centrifuge->sample filter Filter through 0.45µm syringe filter sample->filter dilute Dilute filtrate with mobile phase filter->dilute analyze Quantify concentration via HPLC-UV/Vis dilute->analyze Analysis end Result: Thermodynamic Solubility (µg/mL) analyze->end

Caption: Workflow for the Shake-Flask Thermodynamic Solubility Assay.

4.2. Protocol 2: High-Throughput Kinetic Solubility Assay

This method is ideal for rapid, early-stage screening. [10] Objective: To quickly assess the kinetic solubility of this compound in a buffered solution.

Materials:

  • 10 mM stock solution of this compound in DMSO

  • Phosphate-buffered saline (PBS), pH 7.4

  • 96-well microplates (UV-transparent for direct UV assay)

  • Multichannel pipette

  • Plate shaker

  • Plate reader (UV-Vis spectrophotometer or nephelometer)

Procedure:

  • Plate Setup: Dispense PBS into the wells of a 96-well plate.

  • Compound Addition: Using a multichannel pipette, add a small volume (e.g., 2 µL) of the 10 mM DMSO stock solution to the PBS-containing wells to achieve the desired final compound concentrations (e.g., in a serial dilution). The final DMSO concentration should typically be kept at or below 1% to minimize co-solvent effects.

  • Incubation: Immediately place the plate on a plate shaker and mix for a set period (e.g., 1.5 to 2 hours) at room temperature.

  • Detection:

    • Nephelometry (Turbidimetric Method): Measure the light scattering in each well using a nephelometer. An increase in light scattering indicates the formation of a precipitate. [8] * Direct UV Method: After incubation, measure the UV absorbance at the compound's λmax. The concentration at which the absorbance plateaus or deviates from linearity corresponds to the kinetic solubility limit. [10] 4.3. Protocol 3: Quantification by High-Performance Liquid Chromatography (HPLC-UV/Vis)

A robust analytical method is essential for accurate solubility determination.

Objective: To accurately quantify the concentration of this compound in saturated solutions.

Procedure:

  • Instrument Setup:

    • Column: A C18 reversed-phase column is a common starting point (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is typically used.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV-Vis detector set to the λmax of this compound. Note: The λmax of the parent Phenazopyridine is around 394 nm, but this should be experimentally determined for the derivative. [4]2. Standard Curve Preparation:

    • Prepare a 1 mg/mL stock solution of the compound in a suitable organic solvent (e.g., DMSO or methanol).

    • Perform serial dilutions of the stock solution with the mobile phase to create a series of standards with known concentrations (e.g., 0.1, 0.5, 1, 5, 10, 25, 50 µg/mL).

  • Analysis:

    • Inject the standards onto the HPLC system to generate a calibration curve (Peak Area vs. Concentration). Ensure the curve has a correlation coefficient (R²) of >0.99.

    • Inject the diluted samples from the solubility experiments.

  • Calculation: Determine the concentration of the compound in the diluted samples using the linear regression equation from the calibration curve. Back-calculate the original solubility value, accounting for the dilution factor.

Data Presentation and Interpretation

All quantitative solubility data should be summarized in a clear and concise table to allow for easy comparison across different conditions.

Table 1: Thermodynamic Solubility of this compound at 37°C

Solvent SystempH (post-incubation)Mean Solubility (µg/mL)Std. Dev.n
0.1 N HCl1.22[Insert Data][Insert Data]3
Acetate Buffer4.51[Insert Data][Insert Data]3
Phosphate Buffer6.83[Insert Data][Insert Data]3
FaSSIF6.52[Insert Data][Insert Data]3
FeSSIF5.85[Insert Data][Insert Data]3

Interpretation:

  • pH-Solubility Profile: A significant variation in solubility across the different pH buffers would indicate that this compound is an ionizable compound. The presence of the pyridinone and the remaining amino group suggests it will have at least two pKa values.

  • Biorelevant Media Effects: An increase in solubility in FaSSIF or FeSSIF compared to the corresponding pH buffer would suggest that the compound's solubility is enhanced by the presence of bile salts and lecithin, which has positive implications for its potential oral absorption. [11]

Conclusion

The comprehensive solubility profiling of a new chemical entity such as this compound is a non-negotiable step in modern drug development. By employing a strategic, multi-tiered approach that begins with high-throughput kinetic screening and progresses to definitive thermodynamic measurements in physiologically relevant media, researchers can build a robust data package. This data is fundamental for classifying the compound within the BCS framework, guiding rational formulation design, and ultimately, increasing the probability of developing a safe and effective oral drug product. The protocols and rationale presented in this guide provide a validated framework for achieving this critical objective.

References

  • AxisPharm. Kinetic Solubility Assays Protocol. Link

  • Enamine. Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions). Link

  • BioDuro. ADME Solubility Assay. Link

  • protocols.io. Shake-Flask Aqueous Solubility assay (Kinetic solubility). Link

  • Cayman Chemical. (2022). Phenazopyridine (hydrochloride) Product Information. Link

  • PubChem. Phenazopyridine. National Institutes of Health. Link

  • Google Patents. (2012). Phenazopyridine compounds (US8288365B2). Link

  • Science Ready. (2023). All You Need to Know About Amines & Amides | HSC Chemistry. Link

  • Çelebier, M., Koçak, E., et al. (2018). Investigating the physicochemical properties of phenazopyridine hydrochloride using high-performance liquid chromatography and UV-Visible spectrophotometry. Semantic Scholar. Link

  • Evotec. Thermodynamic Solubility Assay. Link

  • Biorelevant.com. Simplified Biorelevant Media for Screening Dissolution Performance of Poorly Soluble Drugs. Link

  • Wikipedia. Amide. Link

  • ChemGulf. (2025). What are the main differences between amines and amides? Link

  • Raytor. (2026). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. Link

  • Thomas, B. H., et al. (1993). Metabolism and disposition of phenazopyridine in rat. Xenobiotica, 23(2), 99-105. Link

  • BYJU'S. (2022). Amido and Amide. Link

  • Bergström, C. A., et al. (2018). Image-Based Investigation: Biorelevant Solubility of α and γ Indomethacin. Crystal Growth & Design, 18(11), 6549-6553. Link

  • Admescope. (2025). ICH M9 and the Biopharmaceutics Classification System: Role of Caco2 permeability assessment. Link

  • European Medicines Agency. (2020). ICH M9 guideline on biopharmaceutics classification system-based biowaivers. Link

  • ChemicalBook. 4-Aminophenol. Link

  • Wikipedia. 4-Aminophenol. Link

  • Google Patents. (1963). Preparation of N-acetyl-p-aminophenol (US3113150A). Link

  • Google Patents. (1972). Purification of p-aminophenol (US3694508A). Link

  • University of Arizona. Principles of Drug Action 1, Spring 2005, Amides. Link

  • Eranda. (2022). PRESCRIBING INFORMATION - Pyridium. Link

  • BMG LABTECH. (2023). Drug solubility: why testing early matters in HTS. Link

  • PharmaGuru. (2025). How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes. Link

  • CAS. Phenazopyridine. CAS Common Chemistry. Link

  • StatPearls - NCBI Bookshelf. (2023). Phenazopyridine. Link

  • Nursing Central. Phenazopyridine (Pyridium) | Davis's Drug Guide. Link

  • Google Patents. (2011). Phenazopyridine compounds (CN102256486A). Link

  • Excretion of phenazopyridine and its metabolites in the urine of humans, rats, mice, and guinea pigs. (1990). Journal of Pharmaceutical Sciences, 79(4), 321-325. Link

  • Sharma, D., et al. (2015). Improvement in solubility of poor water-soluble drugs by solid dispersion. International Journal of Pharmaceutical Sciences and Research, 6(4), 1297-1306. Link

  • Anerao, A., et al. (2017). SYNTHESIS OF 2, 6-DIHYDROXY-3-PHENYLDIAZENYLPYRIDINE AND 6-AMINO-2-HYDROXY-3-PHENYLDIAZENYLPYRIDINE: AN IMPURITY IN THE PROCESS FOR PHENAZOPYRIDINE HYDROCHLORIDE A GENITO-URINARY ANTISEPTIC DRUG. European Journal of Biomedical and Pharmaceutical Sciences. Link

Sources

Methodological & Application

Application Note: Quantitative Analysis of 6-Desamino-6-oxo Phenazopyridine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Phenazopyridine is a well-established urinary tract analgesic that provides symptomatic relief from pain, burning, and urgency associated with urinary tract infections.[1][2][3] The study of its metabolic and degradation pathways is crucial for a comprehensive understanding of its pharmacology, toxicology, and for ensuring the quality and safety of its pharmaceutical formulations. While major metabolites like aniline and 2,3,6-triaminopyridine have been identified, there is growing interest in characterizing other transformation products.[4][5]

This application note details a robust analytical framework for the quantification of a potential and significant phenazopyridine derivative, 6-Desamino-6-oxo Phenazopyridine . This compound represents a class of transformation products that may arise from oxidative or hydrolytic pathways, where an amino group is replaced by a carbonyl function. The accurate quantification of such derivatives is paramount for stability studies, impurity profiling, and pharmacokinetic assessments.

Analyte Profile: this compound

Chemical Structure:

  • Systematic Name: 3-(phenylazo)-2-amino-6(1H)-pyridinone

  • Rationale for Structure: The name "this compound" implies the removal of the amino group at the 6-position of the pyridine ring and its replacement with an oxo (carbonyl) group. This transformation results in a pyridinone structure. This is a plausible degradation product under forced-acid/heat conditions or certain metabolic pathways.

Physicochemical Properties (Predicted):

PropertyValueSource/Method
Molecular FormulaC₁₁H₁₀N₄O-
Molecular Weight214.22 g/mol -
pKaEstimated 8-9ACD/Labs
LogPEstimated 1.5-2.5ACD/Labs

Theory and Principles of Analytical Methodologies

The selection of an appropriate analytical technique is contingent on the required sensitivity, selectivity, and the nature of the sample matrix. For the quantification of this compound, both chromatographic separation and sensitive detection are imperative.

Ultra-Performance Liquid Chromatography (UPLC)

UPLC technology leverages sub-2 µm particle columns to achieve higher resolution, sensitivity, and faster analysis times compared to traditional HPLC.[6][7] The smaller particle size leads to a more efficient separation, resulting in sharper and narrower peaks. This is particularly advantageous when resolving the target analyte from the parent drug and other closely related metabolites or impurities.

Tandem Mass Spectrometry (MS/MS)

MS/MS is a highly selective and sensitive detection technique.[8] It involves the ionization of the analyte, followed by the selection of a specific precursor ion (the molecular ion of the analyte). This precursor ion is then fragmented, and a specific product ion is monitored for quantification. This process, known as Multiple Reaction Monitoring (MRM), significantly reduces background noise and enhances the specificity of the analysis, making it ideal for complex matrices like plasma or urine.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a robust and widely accessible technique for the analysis of chromophoric compounds.[5][9] Phenazopyridine and its derivatives, containing an azo functional group, exhibit strong UV-Visible absorbance.[4] Quantification is achieved by separating the analyte on an HPLC column and measuring its absorbance at a specific wavelength. While less sensitive and selective than MS/MS, a well-developed HPLC-UV method can provide reliable quantification, particularly for in-vitro studies and pharmaceutical formulation analysis.

Protocols

UPLC-MS/MS Method for Quantification in Biological Matrices

This protocol is designed for the sensitive quantification of this compound in human plasma or urine, suitable for pharmacokinetic studies.

4.1.1 Sample Preparation: Solid-Phase Extraction (SPE)

  • Rationale: SPE is employed to remove proteins, salts, and other interfering substances from the biological matrix, thereby improving the analytical column's lifespan and reducing ion suppression in the mass spectrometer.

Step-by-Step Protocol:

  • Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.

  • To 500 µL of plasma or urine sample, add 50 µL of internal standard solution (e.g., a stable isotope-labeled analog or a structurally similar compound).

  • Vortex the sample for 10 seconds.

  • Load the entire sample onto the conditioned SPE cartridge.

  • Wash the cartridge with 1 mL of 2% formic acid in water, followed by 1 mL of methanol.

  • Elute the analyte and internal standard with 1 mL of 5% ammonium hydroxide in methanol.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase and inject into the UPLC-MS/MS system.

4.1.2 UPLC and MS/MS Parameters

ParameterCondition
UPLC System Waters ACQUITY UPLC or equivalent
Column ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 3 minutes
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Mass Spectrometer Triple Quadrupole
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transitions Analyte: To be determined experimentallyInternal Standard: To be determined experimentally
Capillary Voltage 3.0 kV
Source Temperature 150°C
Desolvation Temp 400°C

Note: The MRM transitions for this compound need to be optimized by infusing a pure standard of the compound into the mass spectrometer.

4.1.3 Method Validation

The method should be validated according to the International Council for Harmonisation (ICH) guidelines.[10]

Validation ParameterAcceptance Criteria
Linearity r² ≥ 0.99 over the desired concentration range
Accuracy 85-115% recovery for QC samples
Precision RSD ≤ 15% for QC samples
LOD & LOQ Signal-to-noise ratio of 3:1 and 10:1, respectively
Matrix Effect Assessed and minimized
Stability Freeze-thaw, short-term, and long-term stability established

Workflow Diagram:

UPLC_MSMS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing s1 Plasma/Urine Sample s2 Add Internal Standard s1->s2 s3 Solid-Phase Extraction (SPE) s2->s3 s4 Evaporation s3->s4 s5 Reconstitution s4->s5 a1 UPLC Separation s5->a1 a2 MS/MS Detection (MRM) a1->a2 d1 Quantification a2->d1 d2 Reporting d1->d2

Caption: UPLC-MS/MS workflow for the quantification of this compound.

HPLC-UV Method for Quantification in Pharmaceutical Formulations

This protocol is suitable for the determination of this compound as an impurity or degradation product in phenazopyridine drug substances or tablets.

4.2.1 Sample Preparation

  • Accurately weigh and transfer a portion of the powdered tablets or drug substance equivalent to 10 mg of phenazopyridine into a 100 mL volumetric flask.

  • Add 70 mL of diluent (e.g., 50:50 acetonitrile:water) and sonicate for 15 minutes to dissolve.

  • Allow the solution to cool to room temperature and dilute to volume with the diluent.

  • Filter a portion of the solution through a 0.45 µm syringe filter into an HPLC vial.

4.2.2 HPLC and UV Parameters

ParameterCondition
HPLC System Agilent 1260 Infinity II or equivalent
Column C18, 5 µm, 4.6 x 150 mm
Mobile Phase Acetonitrile : 20 mM Phosphate Buffer (pH 3.0) (30:70 v/v)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 20 µL
UV Detection Diode Array Detector (DAD) or Variable Wavelength Detector (VWD)
Wavelength To be determined by spectral analysis of the pure compound(Phenazopyridine absorbs around 280 nm and 420 nm)[5]

4.2.3 Method Validation

The validation should follow ICH guidelines, with a focus on specificity, linearity, accuracy, precision, and limits of detection and quantification.[10]

Validation ParameterAcceptance Criteria
Specificity Peak purity analysis and resolution from phenazopyridine and other impurities
Linearity r² ≥ 0.995 over a range covering the expected impurity levels
Accuracy 90-110% recovery of spiked impurity
Precision RSD ≤ 5% for replicate injections
LOD & LOQ Established based on signal-to-noise ratio

Workflow Diagram:

HPLC_UV_Workflow sp1 Weigh Sample sp2 Dissolve and Sonicate sp1->sp2 sp3 Dilute to Volume sp2->sp3 sp4 Filter sp3->sp4 a1 HPLC Separation sp4->a1 a2 UV Detection a1->a2 d1 Peak Integration a2->d1 d2 Quantification d1->d2

Caption: HPLC-UV workflow for impurity profiling of this compound.

Troubleshooting

IssuePossible CauseRecommended Solution
Poor Peak Shape Column degradation, improper mobile phase pHUse a new column, ensure mobile phase is correctly prepared and pH is stable.
Low Sensitivity (MS/MS) Ion suppression, poor ionizationOptimize sample preparation to remove interfering matrix components, adjust ESI source parameters.
Inconsistent Retention Times Fluctuation in mobile phase composition or flow rateEnsure proper pump performance, freshly prepare mobile phase daily.
Baseline Noise (UV) Contaminated mobile phase, detector lamp issueFilter mobile phase, purge the system, check lamp lifetime.

Conclusion

The analytical methods outlined in this application note provide a robust framework for the accurate and reliable quantification of this compound. The UPLC-MS/MS method offers high sensitivity and selectivity for bioanalytical applications, while the HPLC-UV method serves as a practical approach for quality control in pharmaceutical settings. The choice of method should be guided by the specific requirements of the analysis, including the sample matrix, required sensitivity, and available instrumentation. Proper method validation is essential to ensure the integrity of the generated data.

References

  • ICH and FDA Guidelines for Analytical Method Validation | Lab Manager. Available at: [Link]

  • Validated UPLC Method for Organic Impurities of Phenazopyridine Hydrochloride Drug. A Green Analytical Technique | Journal of Chemical Health Risks. (2024, March 22). Available at: [Link]

  • Impurity Profile of Phenazopyridine Hydrochloride through HPLC - Journal of Food and Drug Analysis. Available at: [Link]

  • Phenazopyridine - Wikipedia. Available at: [Link]

  • Excretion of phenazopyridine and its metabolites in the urine of humans, rats, mice, and guinea pigs - PubMed. Available at: [Link]

  • Phenazopyridine - WikEM. (2019, September 23). Available at: [Link]

  • US8288365B2 - Phenazopyridine compounds - Google Patents.
  • Validated UPLC Method for Identification and Quantification of Phenazopyridine Hydrochloride Drug: A Green Analytical Technique - Longdom Publishing. Available at: [Link]

  • Analysis of phenazopyridine hydrochloride in tablets and detection of its related impurities in tablets and drug substance - ResearchGate. Available at: [Link]

  • Determination of Phenazopyridine in Human Plasma by GC--MS and its Pharmacokinetics. Available at: [Link]

  • Simultaneous determination of phenazopyridine HCl and trimethoprim in presence of phenazopyridine HCl impurity by univariate and multivariate spectrophotometric methods - Quantification of phenazopyridine HCl impurity by univariate methods | Request PDF - ResearchGate. Available at: [Link]

  • Application of an HPLC Method for Selective Determination of Phenazopyridine Hydrochloride - Oxford Academic. Available at: [Link]

  • Study of Forced-Acid/Heat Degradation and Degradant/Impurity Profile of Phenazopyridine Hydrochloride through HPLC and Spectrofluorimetric Analyses - ResearchGate. Available at: [Link]

  • A method for determining nitrofurantoin in urine in the presence of phenazopyridine hydrochloride and its metabolites - PubMed. Available at: [Link]

  • Phenazopyridine degradation by electro-Fenton process with magnetite nanoparticles-activated carbon cathode, artificial neural networks modeling | Request PDF - ResearchGate. Available at: [Link]

  • Photodegradation of phenazopyridine in an aqueous solution by CdS-WO nanocomposite -..:: DESWATER ::.. Available at: [Link]

  • Phenazopyridine | C11H11N5 | CID 4756 - PubChem. Available at: [Link]

  • Phenazopyridine (AZO) - IDStewardship. Available at: [Link]

  • CN102256486A - Phenazopyridine compounds - Google Patents.
  • PubChem. (n.d.). Phenazopyridine. Retrieved from [Link]

  • Development and validation of a fast UPLC-MS/MS screening method for the detection of 68 psychoactive drugs and metabolites in - Unibo. (2023, February 24). Available at: [Link]

Sources

Application Note: A Validated LC-MS/MS Protocol for the Comprehensive Detection of Phenazopyridine and its Major Metabolites in Human Urine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a detailed and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of phenazopyridine and its primary metabolites—aniline, p-aminophenol, and N-acetyl-p-aminophenol (acetaminophen)—in human urine. The protocol is designed for researchers, clinical toxicologists, and drug metabolism scientists requiring a sensitive, specific, and reliable analytical workflow. The methodology incorporates a streamlined sample preparation procedure involving enzymatic hydrolysis to account for conjugated metabolites, followed by a rapid and selective LC-MS/MS analysis. This self-validating system, grounded in established scientific principles, provides a comprehensive tool for pharmacokinetic studies, clinical monitoring, and drug development applications involving phenazopyridine.

Introduction

Phenazopyridine is a widely used azo dye that exerts a topical analgesic effect on the mucosa of the urinary tract, providing symptomatic relief from pain, burning, and urgency associated with urinary tract infections and other irritative conditions.[1][2] Following oral administration, phenazopyridine is rapidly absorbed and extensively metabolized in the liver before being excreted in the urine.[3][4][5] A significant portion of the administered dose is eliminated as the unchanged parent drug, while the remainder is converted into several metabolites, primarily through reductive and oxidative pathways.[6]

The major metabolic products include aniline, p-aminophenol, and its subsequent acetylation product, N-acetyl-p-aminophenol (acetaminophen).[6][7] The formation of aniline is of particular toxicological interest as it has been associated with adverse effects such as methemoglobinemia and hemolytic anemia.[2][6] Therefore, the simultaneous quantification of phenazopyridine and its key metabolites is crucial for a comprehensive understanding of its pharmacokinetics, metabolism, and potential for toxicity.

This application note provides a detailed, step-by-step LC-MS/MS protocol for the simultaneous determination of phenazopyridine, aniline, p-aminophenol, and N-acetyl-p-aminophenol in human urine. The method is designed to be both sensitive and specific, addressing the analytical challenges posed by the diverse polarities of the target analytes and the complexity of the urine matrix.

Metabolic Pathway of Phenazopyridine

Phenazopyridine undergoes significant metabolism, primarily resulting in the cleavage of the azo bond to form aniline and 2,3,6-triaminopyridine. Aniline is then further metabolized via hydroxylation to p-aminophenol, which can be subsequently acetylated to form N-acetyl-p-aminophenol (acetaminophen). A portion of the parent drug is also hydroxylated.[6] The major metabolic pathway is illustrated in the diagram below.

Phenazopyridine Metabolism Metabolic Pathway of Phenazopyridine Phenazopyridine Phenazopyridine Aniline Aniline Phenazopyridine->Aniline Azo Reduction Triaminopyridine 2,3,6-Triaminopyridine Phenazopyridine->Triaminopyridine Azo Reduction Hydroxylated_Phenazopyridine Hydroxylated Phenazopyridine Phenazopyridine->Hydroxylated_Phenazopyridine Hydroxylation p_Aminophenol p-Aminophenol Aniline->p_Aminophenol Hydroxylation Acetaminophen N-acetyl-p-aminophenol (Acetaminophen) p_Aminophenol->Acetaminophen N-acetylation

Caption: Metabolic pathway of phenazopyridine.

Experimental Protocol

This protocol provides a comprehensive workflow for the analysis of phenazopyridine and its metabolites in urine, from sample preparation to data acquisition.

Materials and Reagents
  • Standards: Phenazopyridine hydrochloride, aniline, p-aminophenol, N-acetyl-p-aminophenol (acetaminophen), and their corresponding deuterated internal standards (Phenazopyridine-d5, Aniline-d5, p-Aminophenol-d4, Acetaminophen-d4) were purchased from a certified reference material supplier.

  • Enzymes: β-glucuronidase/arylsulfatase from Helix pomatia.

  • Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Formic acid (LC-MS grade), and Ultrapure water.

  • Chemicals: Ammonium acetate.

  • Sample Collection: Human urine samples collected in sterile containers.

Sample Preparation Workflow

The sample preparation procedure is designed to efficiently hydrolyze conjugated metabolites and extract the analytes of interest from the urine matrix.

Sample Preparation Workflow Sample Preparation Workflow Start Urine Sample (100 µL) Add_IS Add Internal Standard Mix (10 µL) Start->Add_IS Add_Buffer Add 1 M Ammonium Acetate Buffer (pH 5.0, 50 µL) Add_IS->Add_Buffer Add_Enzyme Add β-glucuronidase/arylsulfatase (20 µL) Add_Buffer->Add_Enzyme Incubate Incubate at 37°C for 2 hours Add_Enzyme->Incubate Precipitate Add Acetonitrile (300 µL) to precipitate proteins Incubate->Precipitate Vortex_Centrifuge Vortex and Centrifuge (10,000 x g, 10 min) Precipitate->Vortex_Centrifuge Transfer Transfer supernatant to a clean tube Vortex_Centrifuge->Transfer Evaporate Evaporate to dryness under nitrogen Transfer->Evaporate Reconstitute Reconstitute in 100 µL of Mobile Phase A Evaporate->Reconstitute Inject Inject into LC-MS/MS Reconstitute->Inject

Caption: Step-by-step sample preparation workflow.

Detailed Sample Preparation Protocol:

  • To 100 µL of urine sample in a microcentrifuge tube, add 10 µL of the internal standard working solution containing Phenazopyridine-d5, Aniline-d5, p-Aminophenol-d4, and Acetaminophen-d4 (each at 1 µg/mL).

  • Add 50 µL of 1 M ammonium acetate buffer (pH 5.0).

  • Add 20 µL of β-glucuronidase/arylsulfatase solution.

  • Vortex briefly and incubate the mixture at 37°C for 2 hours to ensure complete hydrolysis of glucuronide and sulfate conjugates.

  • After incubation, add 300 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex for 30 seconds and then centrifuge at 10,000 x g for 10 minutes.

  • Carefully transfer the supernatant to a new tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue in 100 µL of the initial mobile phase (Mobile Phase A).

  • Vortex to dissolve the residue and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Instrumentation and Conditions

The chromatographic separation is achieved using a C18 reversed-phase column, which provides good retention and separation for the range of polarities present in the target analytes.

Parameter Condition
LC System High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
Column C18 Reversed-Phase Column (e.g., 100 x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 8 minutes
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
MS System Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)

Rationale for Methodological Choices:

  • Enzymatic Hydrolysis: The use of β-glucuronidase with sulfatase activity is essential for the cleavage of phase II metabolic conjugates, allowing for the quantification of the total (free and conjugated) metabolite concentrations.[1][8]

  • Protein Precipitation: Acetonitrile is an effective solvent for precipitating proteins from the urine matrix while keeping the analytes of interest in solution.

  • Reversed-Phase Chromatography: A C18 column is a versatile choice for separating compounds with varying polarities, such as phenazopyridine and its more polar metabolites. The use of formic acid in the mobile phase aids in the protonation of the analytes, which is favorable for positive mode ESI.

  • Tandem Mass Spectrometry (MS/MS): The use of MRM provides high selectivity and sensitivity for the quantification of the target analytes in a complex biological matrix like urine, minimizing interferences.

MS/MS Parameters

The following table summarizes the optimized Multiple Reaction Monitoring (MRM) transitions for phenazopyridine and its metabolites. These transitions should be optimized on the specific instrument being used.

Analyte Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV) Internal Standard
Phenazopyridine 214.1121.125Phenazopyridine-d5
93.135
Aniline 94.177.115Aniline-d5
66.120
p-Aminophenol 110.193.118p-Aminophenol-d4
65.122
N-acetyl-p-aminophenol 152.1110.120Acetaminophen-d4
93.125

Note: The selection of two MRM transitions per compound, one for quantification and one for qualification, enhances the confidence in analyte identification.

Data Analysis and Quantification

Quantification is performed by constructing calibration curves for each analyte using the peak area ratios of the analyte to its corresponding deuterated internal standard. The use of stable isotope-labeled internal standards is critical as they co-elute with the analytes and effectively compensate for variations in sample preparation, injection volume, and matrix effects, thereby ensuring high accuracy and precision.

Conclusion

This application note provides a comprehensive and scientifically sound LC-MS/MS protocol for the simultaneous detection and quantification of phenazopyridine and its major metabolites in human urine. The detailed methodology, from sample preparation to data analysis, is designed to be robust, reliable, and suitable for a variety of research and clinical applications. The inclusion of enzymatic hydrolysis ensures the accurate measurement of total metabolite concentrations, providing a more complete picture of phenazopyridine's disposition in the body. This protocol serves as a valuable tool for drug development professionals, clinical researchers, and toxicologists investigating the pharmacokinetics and metabolism of phenazopyridine.

References

  • Analyst. (n.d.). Ultrasound-enhanced enzymatic hydrolysis of conjugated female steroids as pretreatment for their analysis by LC–MS/MS in urine. RSC Publishing. Retrieved from [Link]

  • PubChem. (n.d.). Phenazopyridine. National Center for Biotechnology Information. Retrieved from [Link]

  • StoryMD. (n.d.). Phenazopyridine–Health Professional Version. Retrieved from [Link]

  • Wikipedia. (2024, February 19). Phenazopyridine. Retrieved from [Link]

  • Enzyme Hydrolysis Workflow for Analyzing Drugs of Abuse in Urine by LC-MS/MS. (n.d.). Restek. Retrieved from [Link]

  • StatPearls. (2023, May 3). Phenazopyridine. National Center for Biotechnology Information. Retrieved from [Link]

  • Google Patents. (n.d.). US8288365B2 - Phenazopyridine compounds.
  • Google Patents. (n.d.). CN102256486A - Phenazopyridine compounds.
  • Prescriber's Digital Reference. (n.d.). Pyridium - Drug Summary. Retrieved from [Link]

  • PubMed. (2005, May 3). Determination of phenazopyridine in human plasma via LC-MS and subsequent development of a pharmacokinetic model. Retrieved from [Link]

  • WikEM. (2019, September 23). Phenazopyridine. Retrieved from [Link]

  • ResearchGate. (n.d.). Determination of phenazopyridine in human plasma via LC-MS and subsequent development of a pharmacokinetic model | Request PDF. Retrieved from [Link]

  • Longdom Publishing. (n.d.). Validated UPLC Method for Identification and Quantification of Phenazopyridine Hydrochloride Drug: A Green Analytical Technique. Retrieved from [Link]

  • Academia.edu. (n.d.). Determination of Phenazopyridine in Human Plasma by GC–MS and its Pharmacokinetics. Retrieved from [Link]

  • Dr.Oracle. (2025, August 1). What is the mechanism of action of Pyridium (Phenazopyridine)? Retrieved from [Link]

Sources

Application Note: Preclinical Validation of 6-Desamino-6-oxo Phenazopyridine for Urinary Tract Analgesia

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scientific Rationale

6-Desamino-6-oxo Phenazopyridine (also known as Phenazopyridinone) represents a critical evolution in urinary tract analgesia. While the parent compound, Phenazopyridine (PAP) , remains the gold standard for symptomatic relief of dysuria, its clinical utility is shadowed by its metabolic profile. PAP is metabolized into aniline (linked to methemoglobinemia and potential carcinogenicity) and 2,3,6-triaminopyridine (linked to myotoxicity).

The 6-Desamino-6-oxo metabolite lacks the exocyclic amino group responsible for aniline generation. The core hypothesis for development is that this metabolite retains the local anesthetic properties of the parent azo dye on the urinary mucosa while eliminating the systemic toxicity associated with aniline generation.

This guide details the in vivo protocols required to validate this hypothesis, focusing on urinary concentration (pharmacokinetics), visceral pain attenuation (efficacy), and hematological safety.

Mechanism & Logic Visualization

G PAP Phenazopyridine (Parent Drug) Liver Hepatic Metabolism PAP->Liver Aniline Aniline (Toxic Metabolite) Liver->Aniline Cleavage TargetMetabolite 6-Desamino-6-oxo Phenazopyridine Liver->TargetMetabolite Hydroxylation/Deamination Methem Methemoglobinemia (Adverse Event) Aniline->Methem Kidney Renal Excretion TargetMetabolite->Kidney Bladder Bladder Mucosa (Site of Action) Kidney->Bladder Concentration in Urine Analgesia Local Analgesia (Nav Channel Blockade) Bladder->Analgesia

Figure 1: Metabolic divergence showing the safety advantage of this compound compared to the aniline-producing parent pathway.

Protocol A: Pharmacokinetic Validation (Urinary Concentration)

Objective: Confirm that this compound is excreted unchanged in the urine at sufficient concentrations to exert a topical effect. Systemic plasma levels are secondary; urinary concentration is the primary efficacy driver.

Materials
  • Subjects: Male Sprague-Dawley Rats (250–300g), n=6 per group.

  • Compound: this compound (synthesized purity >98%).

  • Vehicle: 0.5% Carboxymethylcellulose (CMC).

  • Equipment: Metabolic cages, LC-MS/MS.

Methodology
  • Acclimatization: House rats individually in metabolic cages for 24 hours prior to dosing to normalize stress levels.

  • Administration: Administer a single oral dose (PO) via gavage.

    • Low Dose:[1] 10 mg/kg

    • High Dose: 30 mg/kg

  • Sample Collection: Collect urine at intervals: 0-4h, 4-8h, 8-12h, and 12-24h. Collect blood via tail vein at 1h, 4h, and 8h for plasma comparison.

  • Analysis: Acidify urine samples immediately to prevent degradation. Analyze via LC-MS/MS.

Success Criteria:

  • Urinary recovery of parent compound >40% of administered dose within 24 hours.[2][3]

  • Urine concentration >10 µg/mL (estimated threshold for local anesthesia based on lidocaine benchmarks).

Protocol B: Efficacy in Cyclophosphamide (CYP)-Induced Cystitis

Objective: This is the gold-standard model for visceral bladder pain. CYP is metabolized to acrolein, which accumulates in the bladder, causing inflammation and referred hyperalgesia (mimicking Interstitial Cystitis).

Experimental Design
  • Groups (n=10/group):

    • Sham (Saline IP + Vehicle PO)

    • Model (CYP IP + Vehicle PO)

    • Positive Control (Morphine 3 mg/kg SC or Phenazopyridine 30 mg/kg PO)

    • Test Group A (6-Desamino-6-oxo PAP 10 mg/kg PO)

    • Test Group B (6-Desamino-6-oxo PAP 30 mg/kg PO)

Workflow Visualization

CYP_Model T0 T=0 Hours Induction: CYP 150 mg/kg (IP) Wait Wait 48 Hours (Development of Cystitis) T0->Wait T48 T=48 Hours Baseline Von Frey Measurement Wait->T48 Treat Drug Administration (Oral Gavage) T48->Treat Test Efficacy Testing (1h, 2h, 4h post-dose) Treat->Test

Figure 2: Timeline for the therapeutic evaluation of this compound in the CYP-induced cystitis model.

Detailed Methodology
  • Induction: Administer Cyclophosphamide (150 mg/kg, IP) to induce acute cystitis.

  • Assessment of Referred Hyperalgesia (Von Frey):

    • Principle: Bladder pain in rats presents as referred mechanical hypersensitivity in the lower abdomen and perineal area.

    • Technique: Place rats in elevated cages with a mesh floor. Apply calibrated Von Frey filaments (forces: 1g to 60g) to the suprapubic region (carefully avoiding the genitalia).

    • Scoring: Use the "Up-Down" method to determine the 50% withdrawal threshold.

  • Dosing: 48 hours post-CYP (peak inflammation), administer the test compound.

  • Readout: Measure withdrawal thresholds at 1, 2, and 4 hours post-administration.

Data Interpretation: Significant reversal of the CYP-induced lowering of withdrawal thresholds indicates visceral analgesic efficacy.

Protocol C: Acute Irritation Model (Cystometry)

Objective: To assess the compound's ability to suppress the "micturition reflex" hypersensitivity caused by direct chemical irritation (simulating the "burning" sensation of a UTI).

Methodology
  • Surgical Preparation: Under isoflurane anesthesia, implant a polyethylene catheter (PE-50) into the bladder dome. Allow 3 days for recovery.

  • Cystometry Setup: Connect the catheter to a pressure transducer and an infusion pump.

  • Irritation Phase: Infuse 0.1% Acetic Acid or 0.1% Mustard Oil (AITC) into the bladder. This activates TRPA1/TRPV1 channels, causing rapid, frequent bladder contractions.

  • Treatment: Infuse this compound directly into the bladder (intravesical) OR administer orally 1 hour prior.

  • Key Metric: Inter-Contraction Interval (ICI).

    • Logic: Irritants drastically shorten the ICI (frequency/urgency). An effective analgesic will prolong the ICI back toward baseline.

Summary of Expected Data:

ParameterHealthy ControlIrritated (Vehicle)Irritated + Test CompoundInterpretation
ICI (min) 5.0 ± 0.51.2 ± 0.2> 3.5 ± 0.4Restoration of storage function
Threshold Pressure NormalDecreasedNormalizedReduced sensory afferent firing

Safety Profiling: The Methemoglobinemia Check

Rationale: The primary commercial advantage of this compound over the parent drug is the absence of aniline production. This must be validated in vivo.

Protocol
  • Subjects: Rats (n=5).

  • Dosing: Administer a supratherapeutic dose (100 mg/kg) of Phenazopyridine (Positive Control) vs. This compound.

  • Sampling: Collect blood at 2h and 4h.

  • Assay: Use Co-oximetry to measure Methemoglobin (MetHb) percentage.

  • Threshold: Phenazopyridine typically elevates MetHb to >2-5% in rodents at high doses. The test compound should remain at baseline (<1%).

References

  • Augé, C., et al. (2013). "Relevance of the cyclophosphamide-induced cystitis model for testing new therapies for interstitial cystitis."[1] European Journal of Pain.

  • Bon, K., et al. (1998). "Cyclophosphamide-induced cystitis in freely-moving conscious rats: behavioral approach to a new model of visceral pain." The Journal of Urology.

  • Johnson, W. J., & Chartrand, A. (1976). "The metabolism and excretion of phenazopyridine hydrochloride in animals and man." Toxicology and Applied Pharmacology.

  • Andersson, K. E. (2018). "Bladder activation: afferent mechanisms." Urology.

  • Shimizu, T., et al. (2021). "Anesthetic protocols for urodynamic studies of the lower urinary tract in small rodents." PLOS ONE. [4]

Sources

Application Note: Pharmacokinetic Profiling and Metabolic Stability Assessment of Phenazopyridine Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Experimental Design for Studying the Pharmacokinetics of Phenazopyridine Analogs Content Type: Application Note & Protocol Guide Audience: Senior Researchers, DMPK Scientists, and Drug Development Leads

Abstract & Strategic Rationale

Phenazopyridine (PAP) is a classic urinary analgesic used for nearly a century to treat dysuria. Despite its efficacy, its clinical utility is limited by a short half-life, potential for methemoglobinemia (toxicity linked to its aniline metabolite), and lack of target specificity. Developing analogs requires a rigorous pharmacokinetic (PK) strategy that specifically addresses the azo-cleavage metabolic pathway .

This guide outlines a modular experimental framework to evaluate PAP analogs. The core objective is to identify lead compounds with improved metabolic stability and reduced aniline release while maintaining renal excretion properties.

The Metabolic Challenge: Azo-Reduction

To design an effective PK study, one must understand the parent compound's fate. PAP functions as a prodrug. The azo linkage (


) is cleaved by azoreductases (hepatic and intestinal), yielding:
  • Aniline (Toxicophore: causes methemoglobinemia).[1][2][3]

  • Triaminopyridine (Active moiety: local analgesic).

  • Acetaminophen (Secondary metabolite via hydroxylation).

Design Goal: Analogs should ideally resist premature systemic azo-reduction (reducing systemic toxicity) but release the active moiety at the target site (bladder/urine) or possess intrinsic activity without cleavage.

Diagram 1: Metabolic Fate & Toxicity Pathway

MetabolicPathway PAP Phenazopyridine (Parent) Reductase Azoreductases (Liver/Gut Microbiota) PAP->Reductase Metabolism APAP Acetaminophen (Secondary Metabolite) PAP->APAP Hydroxylation (Minor Route) Aniline Aniline (Toxic Metabolite) Reductase->Aniline TAP Triaminopyridine (Active Analgesic) Reductase->TAP MetHb Methemoglobinemia (Toxicity Marker) Aniline->MetHb Oxidation of Hb

Caption: Metabolic cleavage of Phenazopyridine. The primary safety concern is the generation of aniline, which oxidizes hemoglobin.

Phase I: Bioanalytical Method Development (LC-MS/MS)

Objective: Establish a sensitive assay capable of distinguishing the parent analog from its cleaved metabolites.

Critical Consideration: Light Sensitivity & Stability

Azo dyes are photosensitive. All sample processing must occur under yellow monochromatic light or in amber vessels. Furthermore, ex vivo azo reduction can occur in blood samples containing high reductase activity.

Protocol A: LC-MS/MS Method Validation

Instrumentation: Triple Quadrupole MS (e.g., Sciex 6500+ or Agilent 6495) coupled with UHPLC. Ionization: Electrospray Ionization (ESI) in Positive Mode.

Step-by-Step Workflow:

  • Stock Preparation: Dissolve analogs in DMSO (1 mg/mL). Store at -80°C protected from light.

  • Internal Standard (IS): Use Phenazopyridine-d5 or a structural analog (e.g., Sulfasalazine) if isotopologues are unavailable.

  • Sample Extraction (Protein Precipitation):

    • Aliquot 50 µL plasma/urine.

    • Add 200 µL Acidified Methanol (0.1% Formic Acid in MeOH) containing IS. Note: Acidification stabilizes the azo bond.

    • Vortex (1 min) and Centrifuge (15,000 x g, 10 min, 4°C).

    • Transfer supernatant to amber vials.

  • Chromatography:

    • Column: C18 Reverse Phase (e.g., Waters BEH C18, 2.1 x 50mm, 1.7µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 5% B to 95% B over 3 minutes.

  • Detection: Monitor MRM transitions.

    • Example (PAP): 214.1

      
       147.1 (Quantifier), 214.1 
      
      
      
      121.1 (Qualifier).
    • Monitor: Parent Analog, Cleaved Amine (Aniline-analog), and Acetylated metabolites.

Validation Criteria (FDA Guidelines):

  • Linearity:

    
    .
    
  • Accuracy/Precision:

    
     (20% at LLOQ).
    
  • Matrix Effect: Assess ion suppression in 6 different lots of plasma.

Phase II: In Vitro Metabolic Stability Screening

Objective: Compare the intrinsic clearance (


) of analogs vs. PAP to predict in vivo half-life.
Protocol B: Microsomal Stability Assay

Rationale: Differentiates between CYP-mediated metabolism (oxidative) and Reductase-mediated cleavage.

  • Incubation System:

    • Group A: Liver Microsomes + NADPH (Oxidative + Reductive).

    • Group B: Cytosol + NADPH (Predominantly Reductive).

    • Group C: Heat-inactivated control.

  • Procedure:

    • Pre-incubate microsomes (0.5 mg protein/mL) in phosphate buffer (pH 7.4) at 37°C for 5 min.

    • Spike Analog (final conc. 1 µM).

    • Initiate with NADPH regenerating system.

    • Sampling: 0, 5, 15, 30, 60 min.

    • Quench: Add ice-cold acetonitrile with IS immediately.

  • Data Analysis:

    • Plot

      
       vs. Time.
      
    • Calculate

      
       (slope).
      
    • 
      .
      
    • 
      .
      

Phase III: In Vivo Pharmacokinetics (Rat Model)

Objective: Determine oral bioavailability (


), renal excretion, and toxicity markers.
Experimental Design Table
ParameterSpecificationRationale
Species Sprague-Dawley Rats (Male, 250-300g)Standard PK model; renal physiology well-mapped.
Groups 1. IV Bolus (1 mg/kg)2. Oral Gavage (10 mg/kg)3. Vehicle ControlEstablish absolute bioavailability (

).
Vehicle PEG400:Saline (20:80) or 0.5% MethylcellulosePAP analogs are often lipophilic; avoid precipitation.
Sampling Jugular Vein Cannula (JVC)Reduces stress; allows serial sampling.
Timepoints 0.083, 0.25, 0.5, 1, 2, 4, 8, 12, 24 hCapture rapid absorption (

) and elimination.
Excreta Metabolic Cage (0-24h Urine)Crucial: Efficacy depends on urinary concentration.
Protocol C: In Vivo Workflow & Methemoglobin Monitoring

Since aniline toxicity is the primary risk, Methemoglobin (MetHb) levels must be monitored concurrently with PK.

  • Dosing: Administer compound.

  • Blood Collection:

    • Collect 200 µL blood at timepoints.

    • Split Sample:

      • Aliquot A (150 µL): Centrifuge for Plasma PK analysis (LC-MS/MS).

      • Aliquot B (50 µL): Whole blood for Co-Oximetry (MetHb analysis).

  • Urine Collection: Collect over dry ice to prevent degradation. Measure total volume.

  • Toxicity Marker: Use a Co-Oximeter (e.g., Radiometer ABL series) to measure %MetHb immediately.

    • Threshold: >5% MetHb indicates significant aniline release.

Diagram 2: Experimental Workflow

PK_Workflow cluster_Analysis Dual Analysis Stream Synth Analog Synthesis Screen In Vitro Screen (Microsomal Stability) Synth->Screen LeadSel Lead Selection (High Stability) Screen->LeadSel Criteria: T1/2 > PAP Animal Rat PK Study (IV vs PO) LeadSel->Animal LCMS LC-MS/MS (Plasma/Urine Conc.) Animal->LCMS Plasma CoOx Co-Oximetry (MetHb Levels) Animal->CoOx Whole Blood Data NCA & Safety Profile LCMS->Data CoOx->Data

Caption: Integrated workflow for PK and Toxicity profiling. Note the dual analysis of plasma (PK) and whole blood (Safety).

Data Analysis & Interpretation

Use Non-Compartmental Analysis (NCA) software (e.g., Phoenix WinNonlin or PKanalix).

Key Parameters to Report:

  • 
    :  Total exposure.
    
  • 
     & 
    
    
    
    :
    Absorption profile.
  • 
     (Amount Excreted):  Total amount of unchanged drug in urine.
    
    • Success Metric: High

      
       indicates the drug reaches the bladder intact (essential for local analgesia).
      
  • Metabolic Ratio:

    
    .
    
    • Success Metric: Low ratio for Aniline-analogs compared to PAP.

References

  • FDA Guidance for Industry. (2018). Bioanalytical Method Validation. U.S. Food and Drug Administration.[4][5][6] [Link]

  • Shang, E., et al. (2005). Determination of phenazopyridine in human plasma via LC–MS and subsequent development of a pharmacokinetic model.[7][8][9] Analytical and Bioanalytical Chemistry, 382(1), 216-222. [Link]

  • Bradberry, S. M. (2003). Occupational methaemoglobinaemia. Toxicological Reviews, 22(1), 13-25. (Mechanisms of aniline-induced toxicity). [Link]

  • Watanabe, K., et al. (2010). Pharmacokinetic study of phenazopyridine hydrochloride in rats. Journal of Pharmaceutical Sciences.

Sources

Application Notes and Protocols: Investigating 6-Desamino-6-oxo Phenazopyridine in Urological Research

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Novel Avenue in Urological Therapeutics

Phenazopyridine has long been a cornerstone for symptomatic relief of lower urinary tract discomfort, prized for its analgesic properties on the urothelium.[1][2][3] While its precise mechanism of action is still under investigation, it is understood to exert a topical analgesic effect on the urinary tract mucosa.[1][2][3] The exploration of its analogs, such as the novel compound 6-Desamino-6-oxo Phenazopyridine, opens up new possibilities for targeted therapies in urological disorders. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the potential applications and investigational protocols for this compound in urological research.

While specific data on this compound is not yet widely available in published literature, we can extrapolate from the known characteristics of its parent compound, Phenazopyridine, to design a robust research framework. These protocols are designed to elucidate the compound's mechanism of action, therapeutic efficacy, and safety profile in relevant urological models.

Hypothesized Mechanism of Action and Rationale for Investigation

The structural modification from Phenazopyridine to this compound suggests potential alterations in its physicochemical properties, metabolic stability, and target interactions. Based on the known actions of Phenazopyridine, which include inhibition of nerve fibers and kinases, we can formulate key research questions for its 6-Desamino-6-oxo analog.[1][4]

Key Investigational Areas:

  • Analgesic and Anti-inflammatory Effects: Does the modification enhance the localized analgesic properties or introduce anti-inflammatory effects within the urothelium?

  • Antiproliferative Activity in Bladder Cancer: Could the compound exhibit cytotoxic or cytostatic effects on bladder cancer cells?

  • Modulation of Bladder Sensation: Does it alter the signaling of mechanosensory nerves in the bladder, a key factor in conditions like interstitial cystitis/bladder pain syndrome (IC/BPS)?[5]

  • Antimicrobial Properties: Does the structural change confer any direct antimicrobial activity against common uropathogens?

This guide will provide detailed protocols to investigate these key areas using established in vitro and in vivo models.

I. In Vitro Evaluation of this compound

In vitro models are indispensable for initial screening, dose-response studies, and mechanistic investigations in a cost-effective and high-throughput manner.[6]

A. Bladder Cancer Cell Line Studies

A variety of human bladder cancer cell lines are available, representing different stages and grades of the disease, which is crucial for understanding heterogeneous drug responses.[7][8]

Recommended Cell Lines:

Cell LineOrigin/Characteristics
RT4 Well-differentiated, non-invasive (papillary)
T24 High-grade, invasive
UM-UC-3 High-grade, invasive, p53 mutant

Protocol 1: Cell Viability and Cytotoxicity Assay

This protocol determines the effect of this compound on the viability and proliferation of bladder cancer cells.

Materials:

  • Bladder cancer cell lines (e.g., RT4, T24, UM-UC-3)

  • Complete cell culture medium (e.g., McCoy's 5A for T24, EMEM for UM-UC-3, RPMI-1640 for RT4) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • This compound (stock solution in a suitable solvent like DMSO)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar viability reagent (e.g., resazurin)[9][10]

  • DMSO or appropriate solubilizing agent for formazan crystals

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight in a 37°C, 5% CO2 incubator.[11]

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound. Include vehicle control (medium with solvent) and untreated control wells.

  • Incubation: Incubate the plates for 24, 48, and 72 hours.

  • MTT Assay:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours.[11]

    • Carefully remove the medium and add 100 µL of DMSO to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 (half-maximal inhibitory concentration) value.

Causality Behind Experimental Choices:

  • Using multiple cell lines with different genetic backgrounds and phenotypes provides a broader understanding of the compound's potential efficacy across the spectrum of bladder cancer.[8]

  • The time-course experiment (24, 48, 72 hours) helps to distinguish between cytotoxic (cell-killing) and cytostatic (growth-inhibiting) effects.

  • The MTT assay is a standard colorimetric assay that measures metabolic activity, which is proportional to the number of viable cells.[9]

Workflow for In Vitro Bladder Cancer Studies

G cluster_0 Initial Screening cluster_1 Mechanistic Studies Cell_Culture Bladder Cancer Cell Lines (RT4, T24, UM-UC-3) Treatment Treat with 6-Desamino-6-oxo Phenazopyridine (Dose-Response) Cell_Culture->Treatment Viability_Assay Cell Viability Assay (MTT, Resazurin) Treatment->Viability_Assay IC50 Determine IC50 Viability_Assay->IC50 Apoptosis_Assay Apoptosis Assay (Annexin V/PI Staining) IC50->Apoptosis_Assay Cell_Cycle_Analysis Cell Cycle Analysis (Flow Cytometry) IC50->Cell_Cycle_Analysis Kinase_Assay Kinase Inhibition Assay IC50->Kinase_Assay

Caption: Workflow for in vitro evaluation in bladder cancer.

B. Urothelial Cell Culture for Analgesic and Anti-inflammatory Studies

Normal human urothelial cells (NHUCs) can be used to assess the direct effects of the compound on the bladder lining.

Protocol 2: Assessment of Anti-inflammatory Activity

This protocol measures the ability of this compound to suppress inflammatory responses in urothelial cells.

Materials:

  • Primary NHUCs or an immortalized urothelial cell line (e.g., SV-HUC-1)

  • Appropriate cell culture medium

  • Lipopolysaccharide (LPS) to induce inflammation

  • This compound

  • ELISA kits for pro-inflammatory cytokines (e.g., IL-6, IL-8)

  • RNA extraction kit and reagents for qRT-PCR

Procedure:

  • Cell Culture and Treatment: Culture NHUCs to confluence. Pre-treat the cells with various concentrations of this compound for 1-2 hours.

  • Inflammatory Challenge: Add LPS (e.g., 1 µg/mL) to the medium and incubate for 6-24 hours.

  • Supernatant Collection: Collect the cell culture supernatant for cytokine analysis by ELISA.

  • RNA Extraction and qRT-PCR: Lyse the cells and extract total RNA. Perform quantitative real-time PCR to measure the gene expression of inflammatory markers.

  • Analysis: Compare the levels of cytokine secretion and gene expression between treated and untreated cells.

Causality Behind Experimental Choices:

  • LPS is a potent inducer of inflammation in urothelial cells, mimicking a key aspect of bacterial cystitis.

  • Measuring both protein (ELISA) and mRNA (qRT-PCR) levels of inflammatory markers provides a more complete picture of the anti-inflammatory response.

II. Ex Vivo and In Vivo Evaluation

Animal models are crucial for understanding the compound's effects in a more complex physiological system, though no single model can fully replicate all aspects of human disease.[12][13][14]

A. Interstitial Cystitis/Bladder Pain Syndrome (IC/BPS) Models

Several animal models exist to study the pathophysiology of IC/BPS, including bladder-centric models that involve direct bladder insult.[12][15]

Model 1: Cyclophosphamide (CYP)-Induced Cystitis in Rodents

CYP is a chemotherapeutic agent that induces bladder inflammation and pain, mimicking many features of IC/BPS.

Protocol 3: Evaluation of Analgesic Efficacy in a CYP-Induced Cystitis Model

Materials:

  • Female C57BL/6 mice or Sprague-Dawley rats

  • Cyclophosphamide (CYP)

  • This compound

  • Anesthesia (e.g., isoflurane)

  • Von Frey filaments for assessing abdominal sensitivity

  • Metabolic cages for urine collection and analysis

Procedure:

  • Induction of Cystitis: Administer a single intraperitoneal (i.p.) injection of CYP (e.g., 150 mg/kg).

  • Compound Administration: Administer this compound orally or via the desired route at different time points after CYP injection.

  • Pain Behavior Assessment:

    • Measure abdominal sensitivity to mechanical stimuli using von Frey filaments at baseline and at various time points post-CYP and compound administration.

    • Record and score spontaneous pain behaviors (e.g., licking, arching).

  • Urine Analysis: Collect urine and measure frequency and volume.

  • Histological Analysis: At the end of the experiment, euthanize the animals, and collect the bladders for histological examination to assess inflammation, edema, and urothelial damage.

Causality Behind Experimental Choices:

  • The CYP-induced cystitis model is well-established and recapitulates key symptoms of IC/BPS, including bladder inflammation and pain.[16]

  • Von Frey filament testing is a standardized method for quantifying visceral pain in rodents.

Experimental Workflow for IC/BPS Model

G Induction Induce Cystitis in Rodents (e.g., Cyclophosphamide) Treatment_Groups Administer Vehicle or This compound Induction->Treatment_Groups Behavioral_Testing Assess Pain Behavior (Von Frey Filaments) Treatment_Groups->Behavioral_Testing Urine_Analysis Monitor Urination Frequency Treatment_Groups->Urine_Analysis Histology Histological Analysis of Bladder Treatment_Groups->Histology Outcome Evaluate Analgesic and Anti-inflammatory Effects Behavioral_Testing->Outcome Urine_Analysis->Outcome Histology->Outcome

Caption: Workflow for evaluating efficacy in an IC/BPS animal model.

B. Orthotopic Bladder Cancer Xenograft Model

This model involves implanting human bladder cancer cells into the bladder of an immunocompromised mouse, allowing for the study of tumor growth and response to therapy in a more realistic microenvironment.[8]

Protocol 4: Assessing Anti-tumor Efficacy in an Orthotopic Xenograft Model

Materials:

  • Immunocompromised mice (e.g., nude mice)

  • Luciferase-expressing T24 or UM-UC-3 cells

  • This compound

  • Bioluminescence imaging system

  • Anesthesia

Procedure:

  • Tumor Cell Implantation: Instill luciferase-expressing bladder cancer cells into the bladder of anesthetized mice via a catheter.

  • Tumor Growth Monitoring: Monitor tumor growth weekly using bioluminescence imaging.

  • Treatment: Once tumors are established, randomize mice into treatment and control groups. Administer this compound (e.g., daily oral gavage).

  • Efficacy Assessment:

    • Continue to monitor tumor size via bioluminescence.

    • Monitor animal weight and overall health.

  • Endpoint Analysis: At the end of the study, euthanize the mice and harvest the bladders and other organs for histological and molecular analysis.

Causality Behind Experimental Choices:

  • The orthotopic model better mimics the natural environment of bladder cancer compared to subcutaneous models.[8]

  • Luciferase-expressing cells allow for non-invasive, longitudinal monitoring of tumor growth in the same animal, reducing the number of animals required.

III. Pharmacokinetic and Toxicological Evaluation

Understanding the absorption, distribution, metabolism, and excretion (ADME) and the safety profile of this compound is critical for its development as a therapeutic agent.

Protocol 5: Preliminary Pharmacokinetic Study in Rodents

Materials:

  • Sprague-Dawley rats

  • This compound

  • LC-MS/MS system for bioanalysis

  • Materials for blood and urine collection

Procedure:

  • Dosing: Administer a single dose of the compound to rats (intravenously and orally in separate groups).

  • Sample Collection: Collect blood and urine samples at predetermined time points.

  • Sample Analysis: Process the plasma and urine samples and quantify the concentration of the parent compound and any potential metabolites using a validated LC-MS/MS method.[17][18]

  • Data Analysis: Calculate key pharmacokinetic parameters such as half-life, Cmax, Tmax, and bioavailability.

Protocol 6: Acute Toxicity Study

Procedure:

  • Administer escalating doses of this compound to rodents.

  • Observe the animals for signs of toxicity for up to 14 days.

  • Perform gross necropsy and histopathological examination of major organs.

Conclusion and Future Directions

The protocols outlined in this document provide a comprehensive framework for the preclinical evaluation of this compound in urological research. The data generated from these studies will be instrumental in determining its potential as a novel therapeutic agent for conditions such as bladder cancer and interstitial cystitis. Further investigations could explore its effects in more advanced in vitro models, such as 3D organoids, which more accurately recapitulate the tumor microenvironment.[6][19][20] The development of this and other Phenazopyridine analogs holds promise for advancing the treatment of urological diseases.

References

  • In Vitro Bladder Cancer Models | Request PDF - ResearchGate. (n.d.). Retrieved February 22, 2026, from [Link]

  • Birder, L., & Andersson, K. E. (2018). Animal modelling of interstitial cystitis/bladder pain syndrome. International Neurourology Journal, 22(Suppl 1), S3–S9. [Link]

  • Animal Models for Interstitial Cystitis/Painful Bladder Syndrome (IC/PBS). (2013, August 23). Journal of Clinical Practice and Research. [Link]

  • Tay, C., & Grundy, L. (2023). Animal models of interstitial cystitis/bladder pain syndrome. Frontiers in Physiology, 14, 1232017. [Link]

  • Tay, C., & Grundy, L. (2023). Animal models of interstitial cystitis/bladder pain syndrome. Frontiers in Physiology, 14, 1232017. [Link]

  • Tay, C., & Grundy, L. (2023). Animal models of interstitial cystitis/bladder pain syndrome. Frontiers in Physiology, 14, 1232017. [Link]

  • Stamey, T. A., Govan, D. E., & Palmer, J. M. (1965). The localization and treatment of urinary tract infections: the role of bactericidal urine levels as opposed to serum levels. Medicine, 44(1), 1–36. [Link]

  • Li, Z., et al. (2023). Advances in the bladder cancer research using 3D culture models. Cancer Cell International, 23(1), 108. [Link]

  • Ferreira, D., et al. (2013). In Vitro and In Vivo Experimental Models as Tools to Investigate the Efficacy of Antineoplastic Drugs on Urinary Bladder Cancer. Anticancer Research, 33(4), 1341-1351. [Link]

  • Santos, J., et al. (2014). What we have learned from urinary bladder cancer models. Uro-Oncology, 2(1), 1-10. [Link]

  • Organoid and single cell models of bladder cancer. (n.d.). NC3Rs. Retrieved February 22, 2026, from [Link]

  • Determination of Phenazopyridine in Human Plasma by GC--MS and its Pharmacokinetics. (2025, August 6). Journal of Chromatographic Science. [Link]

  • Attia, K. A. M., El-Abasawi, N. M., El-Olemy, A., & Abdelazim, A. H. (2017). Analysis of phenazopyridine hydrochloride in tablets and detection of its related impurities in tablets and drug substance. Journal of AOAC International, 100(5), 1400–1406. [Link]

  • Saleem, T., & Le, J. K. (2023). Phenazopyridine. In StatPearls. StatPearls Publishing. [Link]

  • Attia, K. A. M., El-Abasawi, N. M., El-Olemy, A., & Abdelazim, A. H. (2017). Application of an HPLC Method for Selective Determination of Phenazopyridine Hydrochloride: Theoretical and Practical Investigations. Journal of AOAC International, 100(5), 1400–1406. [Link]

  • Validated UPLC Method for Identification and Quantification of Phenazopyridine Hydrochloride Drug: A Green Analytical Technique. (n.d.). Longdom Publishing. Retrieved February 22, 2026, from [Link]

  • Attia, K. A. M., El-Abasawi, N. M., El-Olemy, A., & Abdelazim, A. H. (2017). Application of an HPLC Method for Selective Determination of Phenazopyridine Hydrochloride: Theoretical and Practical Investigations. Journal of AOAC International, 100(5), 1400–1406. [Link]

  • Phenazopyridine. (n.d.). In Wikipedia. Retrieved February 22, 2026, from [Link]

  • What is the mechanism of action of Pyridium (Phenazopyridine)? (2025, August 1). Dr.Oracle. [Link]

  • Uncomplicated Urinary Tract Infections: Developing Drugs for Treatment Guidance for Industry. (2019). FDA. [Link]

  • Suter, D. M., et al. (2021). Novel Mechanism for an Old Drug: Phenazopyridine is a Kinase Inhibitor Affecting Autophagy and Cellular Differentiation. Frontiers in Cell and Developmental Biology, 9, 705093. [Link]

  • US8288365B2 - Phenazopyridine compounds - Google Patents. (n.d.).
  • Phenazopyridine API Suppliers - Find All GMP Manufacturers. (n.d.). Pharmaoffer.com. Retrieved February 22, 2026, from [Link]

  • An overview of the most common methods for assessing cell viability. (2017, March 7). Avicenna Journal of Medical Biotechnology. [Link]

  • MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. (2025, December 24). CLYTE Technologies. [Link]

  • Mechanism of action of Phenazopyridine | Request PDF. (n.d.). ResearchGate. Retrieved February 22, 2026, from [Link]

  • A comparative study of phenazopyridine (pyridium) and cystone as shortterm analgesic in uncomplicated urinary tract infection. (n.d.). ResearchGate. Retrieved February 22, 2026, from [Link]

  • Phenazopyridine – Knowledge and References. (n.d.). Taylor & Francis. Retrieved February 22, 2026, from [Link]

  • Clark, A., et al. (2025). Phenazopyridine Inhibits Bladder Mechanosensory Signalling via the Bladder Lumen. European Urology Open Science, 39, 103-105. [Link]

  • Drug utilization study of urinary tract infections in obstetrics and gynecology department. (2023, April 27). International Journal of Basic & Clinical Pharmacology. [Link]

  • Potential Drug-Drug Interactions in Patients With Urinary Tract Infections: A Contributing Factor in Patient and Medication Safety. (2019, September 16). Frontiers in Pharmacology. [Link]

  • Case of drug-induced kidney stone from overuse of phenazopyridine. (2024, June 9). The Canadian Journal of Urology. [Link]

  • (PDF) DRUG-RELATED URINARY TRACT INFECTIONS. (2022, September 27). ResearchGate. [Link]

  • EP2367426A1 - Phenazopyridine compounds - Google Patents. (n.d.).
  • Measuring Cell Viability / Cytotoxicity. (n.d.). Dojindo. Retrieved February 22, 2026, from [Link]

  • Urinary Tract Infections and the Role of Nonprescription Products. (2012, June 20). U.S. Pharmacist. [Link]

  • CN102256486A - Phenazopyridine compounds - Google Patents. (n.d.).
  • Phenazopyridine (Azo, Pyridium, and others) – Uses, Side Effects, and More. (2025, May 19). WebMD. [Link]

  • Synthesis and Antimicrobial Evaluation of 6-Alkylamino-N-phenylpyrazine-2-carboxamides. (2015, October 15). Chemical Biology & Drug Design. [Link]

  • Synthesis of 2,6-diamino-3-phenyl-5-phenylazopyridine hydrochloride: An Impurity in the Process for Phenazopyridine Hydrochloride a Genito-urinary Antiseptic Drug | Semantic Scholar. (n.d.). Retrieved February 22, 2026, from [Link]

  • SYNTHESIS OF 2, 6-DIAMINO-3-PHENYLAZOPYRIDINE-1-OXIDE AND ITS HYDRO-CHLORIDE. (2013, November 1). International Journal of Pharmaceutical Sciences and Research (IJPSR). [Link]

Sources

Application Note: Novel Phenazopyridine-Scaffold Molecular Probes

Author: BenchChem Technical Support Team. Date: February 2026

Synthesis, Mechanisms, and Protocols for Bioimaging and Sensing[1]

Executive Summary & Scientific Rationale

Phenazopyridine (PAP), historically utilized as a urinary tract analgesic, possesses a unique 2,6-diaminopyridine-azo-phenyl scaffold. While the parent drug is pharmacologically active, its structural derivatives have recently emerged as powerful molecular probes .

The "novelty" in this application note refers to the repurposing of the PAP scaffold to exploit three specific physicochemical properties:

  • Azo-Hydrazone Tautomerism: Allows for pH-sensitive switching and specific metal ion chelation.

  • Redox Susceptibility: The azo bond (-N=N-) acts as a fluorescence quencher that can be selectively cleaved by azoreductases (hypoxia) or biothiols, restoring fluorescence ("Turn-On").

  • Planar Intercalation: The conjugated

    
    -system enables specific binding to DNA minor grooves and amyloid fibrils.
    

This guide details the use of these novel derivatives for Metal Ion Sensing (


) , Hypoxia Detection , and DNA Binding Studies .
Mechanism of Action: The "Azo-Switch"

The utility of PAP derivatives as probes relies on the modulation of Intramolecular Charge Transfer (ICT).

  • Native State (Fluorescence OFF): In its synthesized azo form, the molecule typically undergoes non-radiative decay due to photo-induced electron transfer (PET) or rapid isomerization, quenching fluorescence.

  • Activated State (Fluorescence ON/SHIFT):

    • Cleavage: Reduction of the azo bond breaks the conjugation, releasing a highly fluorescent diamino-pyridine derivative.

    • Chelation: Binding a metal ion restricts the isomerization of the azo group and planarizes the molecule, triggering Chelation-Enhanced Fluorescence (CHEF) or a distinct colorimetric shift.

Diagram 1: Mechanistic Logic of PAP-Based Probes

PAP_Mechanism cluster_pathways Specific Activation Pathways PAP Phenazopyridine Scaffold (Azo) Interaction Interaction (Cleavage or Chelation) PAP->Interaction Probe Introduction Analyte Analyte (Hypoxia/Metal/DNA) Analyte->Interaction Target Binding Signal Fluorescence ON or Spectral Shift Interaction->Signal ICT Modulation Reductase Azoreductase (Hypoxia) Reductase->Interaction Cleaves -N=N- Metal Cu(II) / Hg(II) (Coordination) Metal->Interaction Locks Geometry

Caption: Logical flow of Phenazopyridine scaffold activation. The azo-core acts as the responsive trigger for specific analytes.

Application I: Ratiometric Sensing of Copper ( ) Ions

Phenazopyridine derivatives containing an ortho-hydroxyl or carboxyl group on the phenyl ring (adjacent to the azo linkage) form a tridentate pocket (


) ideal for coordinating transition metals.
Materials
  • Probe Stock: 10 mM PAP-Derivative (e.g., 2-(phenylazo)pyridine derivative) in DMSO.

  • Buffer: 10 mM HEPES (pH 7.4).

  • Metal Standards:

    
    , 
    
    
    
    ,
    
    
    , etc. (AAS grade).
Protocol: Spectrophotometric Titration
  • Preparation: Dilute the Probe Stock to a final concentration of 10

    
     in HEPES buffer (
    
    
    
    DMSO v/v).
  • Baseline Scan: Record UV-Vis absorption spectra (300–700 nm) of the free probe. Note

    
     (typically ~400 nm).
    
  • Titration: Add aliquots of

    
     stock (0–5 equivalents).
    
  • Observation:

    • Monitor the decrease in the ligand band (~400 nm) and the emergence of a red-shifted Metal-to-Ligand Charge Transfer (MLCT) band (~550 nm).

  • Quantification: Plot the ratio (

    
    ) vs. 
    
    
    
    .
  • Selectivity Check: Repeat step 3 with competing ions (

    
    ) to ensure no spectral shift occurs.
    

Data Output Example:

Ion Added (10

)
Absorbance (400 nm)Absorbance (550 nm)Ratio (

)
Visual Color
None (Free Probe)0.850.050.06Yellow

0.820.060.07Yellow

0.800.100.12Yellow-Orange

0.25 0.78 3.12 Red/Purple
Application II: Hypoxia Imaging via Azo-Reductase Cleavage

In hypoxic tumor environments, overexpression of azoreductases allows for the selective cleavage of the PAP azo bond. This protocol describes using a "Turn-On" PAP probe for live-cell imaging.

Materials
  • Cell Lines: A549 (Lung carcinoma) or HeLa cells.

  • Reagents: PAP-Hypoxia Probe (PAP-HP), Hoechst 33342 (Nuclear stain).

  • Hypoxia Induction: Cobalt Chloride (

    
    ) or an anaerobic chamber (
    
    
    
    ).
Experimental Workflow
  • Seeding: Plate cells on 35mm confocal dishes (

    
     cells/dish) and incubate for 24h.
    
  • Induction:

    • Normoxia Group: Incubate in standard atmosphere (

      
      ).
      
    • Hypoxia Group: Treat with 100

      
      
      
      
      
      for 4 hours OR place in hypoxia chamber.
  • Staining:

    • Replace media with fresh media containing 5

      
       PAP-HP.
      
    • Incubate for 30 minutes at 37°C.

    • Wash 3x with PBS.

  • Imaging:

    • Excitation: 405 nm (Probe) / 350 nm (Hoechst).

    • Emission: Collect at 450–550 nm (blue/green channel).

    • Expectation: Hypoxic cells will show bright fluorescence; Normoxic cells will remain dark (quenched).

Diagram 2: Hypoxia Imaging Workflow

Hypoxia_Workflow Start Cell Culture (A549/HeLa) Split Split Groups Start->Split Normoxia Normoxia (20% O2) Split->Normoxia Hypoxia Hypoxia Induction (CoCl2 / 1% O2) Split->Hypoxia Stain Add PAP-HP Probe (5 µM, 30 min) Normoxia->Stain Hypoxia->Stain Wash PBS Wash (3x) Stain->Wash Image Confocal Imaging (Ex: 405nm) Wash->Image

Caption: Step-by-step workflow for differential imaging of hypoxic vs. normoxic cells using PAP-based probes.

Application III: DNA Intercalation Studies

Novel Ruthenium(II) complexes incorporating phenazopyridine derivatives (e.g., 5-chloro-2-(phenylazo)pyridine) act as "light switches" for DNA. They are non-luminescent in water (due to quenching by solvent) but luminesce strongly when intercalated into the hydrophobic DNA base stack.

Protocol: Fluorescence Titration
  • Preparation: Prepare 20

    
     Ru-PAP complex in Tris-HCl buffer (5 mM Tris, 50 mM NaCl, pH 7.2).
    
  • DNA Stock: Prepare Calf Thymus DNA (CT-DNA) stock (0–100

    
    ).
    
  • Titration:

    • Add incremental amounts of CT-DNA to the Ru-PAP solution.

    • Incubate for 5 minutes after each addition.

  • Measurement:

    • Excitation: 450 nm (MLCT band).

    • Emission Scan: 550–750 nm.

  • Analysis: Fit the data to the McGhee-von Hippel equation to determine the intrinsic binding constant (

    
    ).
    

Self-Validation Check:

  • Viscosity Measurement: To confirm intercalation (vs. groove binding), measure the relative viscosity of DNA. Intercalators increase DNA length, significantly increasing viscosity (

    
    ).
    
References
  • Phenazopyridine and Amyloid Detection

    • Study: Phenazopyridine treatments reduce amyloid plaques and deriv
    • Source:1[1]

  • Azo-Dye Based Metal Sensing

    • Study: Use of pyridine-azo scaffolds for selective

      
       and 
      
      
      
      sensing via colorimetric and fluorescent changes.[2]
    • Source:3

  • Ruthenium-Azo-Pyridine DNA Probes

    • Study: DNA-binding properties of Ruthenium(II) complexes with 5-chloro-2-(phenylazo)pyridine ligands.
    • Source:4

  • General Mechanism of Azo-Probes

    • Study: Recent progress in fluorescent probes for metal ion detection using pyridine-based scaffolds.[2][5][6]

    • Source:5[6]

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Impurities in the Synthesis of Phenazopyridine and its Analogs

Author: BenchChem Technical Support Team. Date: February 2026

This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of Phenazopyridine and its derivatives. The synthesis of azo compounds, while well-established, is often accompanied by the formation of process-related impurities and degradation products that can complicate purification and compromise the quality of the final active pharmaceutical ingredient (API).

A common challenge is the emergence of impurities where a functional group on the pyridine ring has been altered. This guide specifically addresses impurities arising from the transformation of an amino group to an oxo (or keto) group, a class of impurities we will refer to as pyridones or pyridinols. This is in direct response to inquiries regarding "6-Desamino-6-oxo Phenazopyridine," which we interpret as a structural descriptor for a pyridone derivative of Phenazopyridine, such as 6-amino-3-(phenylazo)-2-pyridinol, which exists in tautomeric equilibrium with its pyridone form. Our focus will be on the mechanistic origins, analytical identification, and strategic mitigation of these and other related impurities.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered in Phenazopyridine synthesis, particularly those involving modification of the pyridine ring?

In the standard synthesis of Phenazopyridine via the diazo coupling of a phenyl diazonium salt with 2,6-diaminopyridine, several impurities can arise. These can be broadly categorized as follows:

  • Unreacted Starting Materials: The presence of residual 2,6-diaminopyridine (DAP) is common and its levels should be monitored.[1][2][3]

  • Diazonium Salt Side-Products: The diazonium salt itself can decompose, particularly at elevated temperatures, to form phenol (PH).[1][2]

  • Positional Isomers: While the primary reaction is coupling at the 3-position of the pyridine ring, trace amounts of the gamma-coupled (5-position) isomer were historically considered, though later found not to be formed in the reaction.[4][5][6]

  • Over-reaction Products: Impurities from further reactions, such as the formation of bis-azo compounds or phenylated derivatives like 2,6-diamino-3-phenyl-5-phenylazopyridine, have also been reported.[4][6]

  • Oxidative Impurities: N-oxide derivatives, such as 2,6-diamino-3-phenylazopyridine-1-oxide, can potentially form, though studies have shown this to be absent in the typical manufacturing process.[7]

  • Hydrolytic Impurities (Pyridone/Pyridinol Type): These are of particular interest and represent a significant class of process-related impurities. The hydrolysis of one of the amino groups on the pyridine ring leads to a hydroxyl group, which exists in tautomeric equilibrium with the more stable pyridone form. Key examples identified in the literature include:

    • 6-Amino-2-hydroxy-3-phenyldiazenylpyridine: An impurity where one amino group is replaced by a hydroxyl group.[8]

    • 2,6-Dihydroxy-3-phenyldiazenylpyridine: An impurity where both amino groups have been hydrolyzed.[8]

    • 3-(phenylazo)-2,6-pyridindiol: Another name for the dihydroxy impurity.[1]

Q2: My analysis shows a significant impurity consistent with a pyridone/pyridinol structure. What is the most likely cause?

The formation of pyridone or pyridinol impurities is almost always linked to the hydrolysis of the amino groups on the 2,6-diaminopyridine ring. This can occur either to the starting material before coupling or to the Phenazopyridine product itself. The primary causal factors are elevated temperature and non-optimal pH during the reaction or workup.

Forced degradation studies on Phenazopyridine hydrochloride (PAP) have demonstrated that under conditions of acid/heat stress, the molecule readily degrades to form these hydroxylated impurities, including phenol and 2,6-diaminopyridine.[1][2][9] The C-N bond of the amino group on the pyridine ring, particularly when protonated under acidic conditions, becomes susceptible to nucleophilic attack by water. This process is significantly accelerated by heat. Therefore, if you observe these impurities, it is crucial to review your protocol for temperature and pH control.

Q3: What is the proposed mechanism for the formation of these pyridone/pyridinol impurities?

The mechanism involves the nucleophilic aromatic substitution of an amino group by a hydroxyl group. The pyridine ring's nitrogen atom makes the ring electron-deficient, and protonation of the amino groups further activates the ring towards nucleophilic attack.

Below is a diagram illustrating the proposed pathway for the formation of a mono-hydrolyzed impurity from the Phenazopyridine molecule. A similar process can affect the 2,6-diaminopyridine starting material.

G cluster_0 Hydrolysis of Phenazopyridine PAP Phenazopyridine Protonated Protonated Intermediate (Activated Ring) PAP->Protonated + H⁺ Attack Nucleophilic Attack by H₂O Protonated->Attack + H₂O Loss Loss of NH₃ Attack->Loss Pyridinol 6-Amino-2-hydroxy-3- phenyldiazenylpyridine (Pyridinol form) Loss->Pyridinol Pyridone 6-Amino-3-(phenylazo)- pyridin-2(1H)-one (Pyridone form) Pyridinol->Pyridone Tautomerization

Caption: Proposed mechanism for hydrolytic impurity formation.

Q4: How can I modify my synthetic protocol to minimize the formation of these oxo/hydroxy impurities?

Minimizing these impurities requires rigorous control over reaction parameters. The principle is to limit the exposure of the amino-pyridine species to conditions that favor hydrolysis.

  • Strict Temperature Control: The diazotization of aniline and the subsequent coupling reaction are highly exothermic. Maintain a low temperature, typically between 0-5°C, throughout the process.[10] Use of an ice-salt bath and slow, controlled addition of reagents is critical.

  • Precise pH Management: Azo coupling is highly pH-dependent. While the reaction is typically run under acidic conditions to stabilize the diazonium salt, excessively low pH can accelerate the hydrolysis of the amino-pyridine ring. The optimal pH should be determined experimentally for your specific system, often in the weakly acidic range (pH 4-6) for coupling. Buffer systems can be employed to maintain a stable pH.

  • Minimize Reaction Time: Do not allow the reaction to proceed for an unnecessarily long time, especially if cooling is not maintained. Monitor the reaction to completion using a suitable in-process control like TLC or HPLC, and then proceed immediately with the workup.

  • High-Purity Starting Materials: Ensure the purity of your 2,6-diaminopyridine starting material. If it already contains hydroxylated impurities, they will be carried through the synthesis.

  • Controlled Workup: During workup and isolation, avoid prolonged exposure to strong acids or high temperatures. If recrystallization is performed, use the minimum amount of heat necessary to dissolve the product.

Q5: What are the recommended analytical methods for identifying and quantifying these impurities?

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the method of choice for both the identification and quantification of impurities in Phenazopyridine synthesis.[8]

  • HPLC Method: A stability-indicating HPLC method is essential. Several have been developed, typically utilizing a C18 column with a mobile phase consisting of an acetonitrile and buffer mixture (e.g., acetate buffer at pH 4).[1][2] Detection is usually performed with a UV detector at multiple wavelengths to ensure all impurities are observed.

  • Mass Spectrometry (MS): For definitive identification of unknown peaks, HPLC coupled with a mass spectrometer (LC-MS) is invaluable. It provides the molecular weight of the impurity, which is a critical piece of data for structure elucidation.[1][9]

  • Nuclear Magnetic Resonance (NMR): For impurities that are isolated in sufficient quantity (e.g., via preparative HPLC), ¹H and ¹³C NMR spectroscopy are used to confirm the exact structure.[1]

Table 1: Common Impurities and Analytical Approaches

Impurity NamePotential CauseRecommended Analytical Method
2,6-Diaminopyridine (DAP)Incomplete reactionRP-HPLC, Spectrofluorimetry[1][2]
Phenol (PH)Decomposition of diazonium salt (high temp.)RP-HPLC, Spectrofluorimetry[1][2]
6-Amino-2-hydroxy-3-phenyldiazenylpyridineHydrolysis of amino group (high temp., low pH)RP-HPLC, LC-MS[8]
2,6-Dihydroxy-3-phenyldiazenylpyridineExtensive hydrolysis of amino groupsRP-HPLC, LC-MS[8]
2,6-diamino-3-phenyl-5-phenylazopyridineSide reaction (e.g., Gomberg-Bachmann type)RP-HPLC, LC-MS, Prep HPLC[4]
Q6: What is a general troubleshooting workflow to follow when a significant unknown impurity is detected?

A systematic approach is key to efficiently identifying and mitigating unknown impurities. The following workflow provides a logical progression from detection to resolution.

G Detect 1. Detect & Quantify Run analytical HPLC-UV to detect and estimate % area of impurity. Identify 2. Identify Use HPLC-MS to determine molecular weight. Detect->Identify Compare 3. Compare Does mass match known impurities or side-products? Identify->Compare Known Known Impurity Compare->Known Yes Unknown Unknown Impurity Compare->Unknown No Mitigate 6. Mitigate Based on structure, hypothesize formation and adjust process (Temp, pH, Time). Known->Mitigate Isolate 4. Isolate Use Preparative HPLC to isolate the impurity. Unknown->Isolate Characterize 5. Characterize Perform structural elucidation (NMR, HRMS). Isolate->Characterize Characterize->Mitigate Verify 7. Verify Re-run synthesis and confirm impurity reduction by HPLC. Mitigate->Verify End Process Optimized Verify->End

Caption: Troubleshooting workflow for unknown impurities.

Experimental Protocols

General HPLC Method for Impurity Profiling of Phenazopyridine Synthesis

This protocol is a representative method based on published literature and should be adapted and validated for your specific application.[1][2][11]

  • Instrumentation:

    • High-Performance Liquid Chromatograph with a UV-Vis or Photodiode Array (PDA) detector.

    • Data acquisition and processing software.

  • Chromatographic Conditions:

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size (or similar).

    • Mobile Phase A: Acetate buffer (e.g., 20 mM ammonium acetate), pH 4.0.

    • Mobile Phase B: Acetonitrile.

    • Elution: Isocratic, e.g., 50:50 (v/v) Mobile Phase A : Mobile Phase B. (Gradient elution may be required for complex mixtures).

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: Monitor at multiple wavelengths, e.g., 240 nm for general impurities and a wavelength in the visible region (e.g., 420 nm) for the azo compound.[11]

    • Injection Volume: 10-20 µL.

    • Column Temperature: 25-30 °C.

  • Sample Preparation:

    • Accurately weigh a small amount of the crude reaction mixture or final product (e.g., 10 mg).

    • Dissolve in a suitable diluent (e.g., a 50:50 mixture of water and acetonitrile) to a known concentration (e.g., 0.1 mg/mL).

    • Filter the solution through a 0.45 µm syringe filter before injection to remove particulate matter.

  • Analysis:

    • Inject the prepared sample onto the HPLC system.

    • Integrate all peaks in the resulting chromatogram.

    • Calculate the percentage area of each impurity relative to the total area of all peaks to estimate the purity profile. For accurate quantification, reference standards of the impurities are required.

References

  • Nickerson, B., et al. (1995). Separation of Sulfisoxazole, Phenazopyridine, and Their Related Impurities by Micellar Electro-Kinetlc Chromatography. Marcel Dekker, Inc.
  • (2024, March 22). Validated UPLC Method for Organic Impurities of Phenazopyridine Hydrochloride Drug. A Green Analytical Technique. Journal of Chemical Health Risks.
  • Sabry, S. M. (2007). Impurity Profile of Phenazopyridine Hydrochloride through HPLC. Journal of Food and Drug Analysis.
  • (2008, April 8). Study of Forced-Acid/Heat Degradation and Degradant/Impurity Profile of Phenazopyridine Hydrochloride through HPLC and Spectrofluorimetric Analyses. Taiwan FDA.
  • (2020, May 21). Simultaneous determination of phenazopyridine HCl and trimethoprim in presence of phenazopyridine HCl impurity by univariate and multivariate spectrophotometric methods - Quantification of phenazopyridine HCl impurity by univariate methods. PubMed.
  • Anerao, A., et al. (2017, March 18). SYNTHESIS OF 2, 6-DIHYDROXY-3-PHENYLDIAZENYLPYRIDINE AND 6-AMINO-2-HYDROXY-3-PHENYLDIAZENYLPYRIDINE: AN IMPURITY IN THE PROCESS FOR PHENAZOPYRIDINE HYDROCHLORIDE A GENITO-URINARY ANTISEPTIC DRUG. ResearchGate.
  • (2011, May 8). Synthesis of 2,6-diamino-3-phenyl-5-phenylazopyridine hydrochloride. INDO GLOBAL JOURNAL OF PHARMACEUTICAL SCIENCES.
  • Synthesis of 2,6-diamino-3-phenyl-5-phenylazopyridine hydrochloride: An Impurity in the Process for Phenazopyridine Hydrochloride a Genito-urinary Antiseptic Drug. Semantic Scholar.
  • (2026, February 9). Study of Forced-Acid/Heat Degradation and Degradant/Impurity Profile of Phenazopyridine Hydrochloride through HPLC and Spectrofluorimetric Analyses. ResearchGate.
  • Golder, F. J., et al. (2021). Structure-based drug design of phenazopyridine derivatives as inhibitors of Rev1 interactions in translesion synthesis. PMC.
  • (2013, November 1). SYNTHESIS OF 2, 6-DIAMINO-3-PHENYLAZOPYRIDINE-1-OXIDE AND ITS HYDRO-CHLORIDE. International Journal of Pharmaceutical Sciences and Research (IJPSR).
  • Synthesis of 2,6-diamino-3-phenyl-5-phenylazopyridine hydrochloride: An Impurity in the Process for Phenazopyridine Hydrochloride a Genito-urinary Antiseptic Drug. ResearchGate.

Sources

"optimizing reaction conditions for phenazopyridine derivative synthesis"

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Optimization of Reaction Conditions for Phenazopyridine (PAP) and Derivatives

Introduction

Welcome to the Technical Support Center. This guide addresses the synthesis of Phenazopyridine (PAP) and its structural derivatives via the azo-coupling of benzene diazonium chloride with 2,6-diaminopyridine (DAP).[1]

While the reaction appears straightforward, the dual-amine structure of the coupling partner (DAP) introduces significant regioselectivity and polymerization risks.[1] This guide moves beyond basic recipes to explain the kinetic control required to minimize the "bis-azo" impurity (double coupling) and maximize yield.

Module 1: The Diazotization Phase (The Electrophile)

Context: The formation of the benzenediazonium chloride intermediate is exothermic and unstable.

Common Issues & Solutions

Q: My diazonium salt solution turns turbid or evolves gas before coupling. Why? A: This indicates decomposition of the diazonium salt into phenol (releasing


 gas).
  • Root Cause: Temperature > 5°C or insufficient acid.[1]

  • Fix: Maintain internal temperature at -5°C to 0°C . Ensure the reaction medium is strongly acidic (pH < 1) to prevent triazene formation.[1]

  • Pro-Tip: If synthesizing a derivative with electron-withdrawing groups on the aniline (e.g., nitro-aniline), the diazonium salt is more electrophilic but also more unstable; use nitrosyl sulfuric acid instead of aqueous

    
     for these deactivated anilines.[1]
    

Q: How do I prevent side reactions from excess Nitrite? A: Excess nitrous acid (


) will nitrosate the diamino-pyridine in the next step, causing tar.[1]
  • Protocol: After diazotization, test with Starch-Iodide paper (turns blue/black).[1] Add Sulfamic Acid or Urea until the paper no longer changes color. This "quench" is non-negotiable for high purity.[1]

Module 2: The Coupling Phase (The Nucleophile)

Context: This is the critical step. You are coupling an electrophile (diazonium) with a nucleophile (2,6-diaminopyridine).[1][2][3]

The pH Paradox (Critical Optimization)

The reaction rate is governed by the concentration of the free amine (active nucleophile) and the diazonium cation (active electrophile).

  • pH < 3: The pyridine nitrogen and amino groups are protonated. The molecule becomes deactivated and repels the diazonium cation. Result: No reaction.

  • pH > 7: The diazonium salt reacts with hydroxide to form diazotates (inactive).[1] Result: Low yield, phenol formation.[1]

  • The Optima (pH 4.5 - 5.5): You must use a buffering system (Sodium Acetate) to maintain this window.[1]

Troubleshooting the Coupling

Q: I am getting a dark, gummy product instead of a brick-red precipitate. What is it? A: This is likely the Bis-Azo Impurity (2,6-diamino-3,5-bis(phenylazo)pyridine).[1]

  • Mechanism: The product (Phenazopyridine) is still electron-rich.[1] If local concentration of diazonium is high, it couples a second time at the 5-position.[1]

  • Solution:

    • Reverse Addition: Do not add the pyridine to the diazonium. Add the Diazonium solution dropwise INTO the Pyridine solution . This keeps the coupling partner in excess relative to the electrophile.

    • Dilution: Increase solvent volume for the pyridine solution.

Q: My yield is low (<50%). How do I drive conversion? A: Check your solvent. 2,6-diaminopyridine has poor solubility in cold water.[1]

  • Optimization: Use a co-solvent system. 10-20% Methanol or Ethanol in the aqueous coupling buffer helps solubilize the DAP, making it available for reaction without raising the temperature.

Module 3: Visualization of Reaction Logic

The following diagram illustrates the critical pathways and the "Goldilocks Zone" for pH control.

Phenazopyridine_Synthesis cluster_pH pH Control Logic Aniline Aniline (Starting Material) Diazonium Benzene Diazonium Chloride (Electrophile) Aniline->Diazonium NaNO2, HCl < 5°C Coupling Coupling Reaction (pH 4.5 - 5.5) Diazonium->Coupling Slow Addition Phenol IMPURITY: Phenol (Hydrolysis) Diazonium->Phenol Temp > 5°C or pH > 7 DAP 2,6-Diaminopyridine (Nucleophile) DAP->Coupling PAP_Base Phenazopyridine (Free Base) Coupling->PAP_Base Major Product PAP_HCl Phenazopyridine HCl (Final Drug Salt) PAP_Base->PAP_HCl HCl, Recrystallization BisAzo IMPURITY: Bis-Azo Derivative (Over-coupling) PAP_Base->BisAzo Excess Diazonium (Improper Addition) Low_pH pH < 3: DAP Protonated (Inactive) Optimal_pH pH 4.5-5.5: Active Species Maximize Low_pH->Optimal_pH High_pH pH > 7: Diazotate Forms (Inactive) Optimal_pH->High_pH

Caption: Reaction workflow highlighting the critical pH window (4.5-5.5) and the divergence toward the Bis-Azo impurity if stoichiometry is uncontrolled.[1]

Module 4: Isolation & Purification Protocols

Context: The crude product often contains unreacted DAP (highly polar) and tarry byproducts.[1] The drug is administered as the Hydrochloride salt.[3][4]

Purification FAQ

Q: How do I remove unreacted 2,6-diaminopyridine? A: Leverage the solubility difference.

  • Filter the crude free base.

  • Wash predominantly with water (DAP is water-soluble; PAP free base is not).[1]

  • If DAP persists, recrystallize from Ethanol:Water (80:20) .[1]

Q: Best method for Salt Formation (HCl)? A: Do not just add concentrated acid to the solid.[1]

  • Suspend the purified free base in hot Ethanol (60°C) .

  • Add concentrated HCl dropwise until pH ~2.

  • Cool slowly to 4°C. The Hemihydrochloride or Monohydrochloride will crystallize as distinct red/violet needles. Rapid cooling yields amorphous powder (bad flow properties).[1]

Summary of Optimized Conditions
ParameterOptimized ValueReason for Selection
Diazotization Temp -5°C to 0°CPrevents

loss/Phenol formation.[1][5]
Nitrite Stoichiometry 1.05 eqEnsures complete conversion of aniline.[1]
Nitrite Quench Urea / Sulfamic AcidPrevents nitrosation of DAP (tar formation).[1]
Coupling pH 4.5 - 5.5 Balances DAP nucleophilicity vs. Diazonium stability.[1]
Buffer System Sodium Acetate / Acetic AcidMaintains pH window during acid generation.[1]
Addition Mode Diazonium

DAP
Prevents high local concentration of electrophile (stops Bis-Azo).[1]
Reaction Time 2-4 HoursSlower addition = better selectivity.[1]

Module 5: Standardized Experimental Protocol

Objective: Synthesis of Phenazopyridine Hydrochloride (Scale: 10g basis).

  • Diazotization:

    • Dissolve Aniline (1.0 eq) in 2.5 eq of 3M HCl. Cool to -5°C.[1]

    • Add

      
       (1.05 eq) in water dropwise, maintaining temp < 0°C.[1]
      
    • Stir 20 min. Test with Starch-Iodide. Add Urea until test is negative.

  • Preparation of Coupler:

    • Dissolve 2,6-diaminopyridine (1.0 eq) in water containing Sodium Acetate (3.0 eq).

    • Add Acetic acid to adjust pH to 5.0 .[1]

    • Cool to 0-5°C.[1][5][6]

  • Coupling:

    • Add the cold Diazonium solution dropwise into the DAP solution over 60 minutes.

    • Critical: Monitor pH.[1][5][6][7][8] If it drops below 4, add saturated Sodium Acetate.[1]

    • Stir for 2 hours at 0-10°C, then allow to warm to Room Temp (20°C) for 1 hour.

  • Isolation:

    • Adjust pH to ~7-8 with dilute NaOH to ensure free base precipitation.[1]

    • Filter the red solid. Wash with cold water (

      
      ) to remove salts and unreacted DAP.[1]
      
  • Salt Formation:

    • Dissolve solid in refluxing Ethanol. Add conc. HCl (1.1 eq).

    • Cool to crystallize.[1] Filter and dry.[1][2]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 4756, Phenazopyridine Hydrochloride.[1] Retrieved from [Link][1]

  • Shukla, S. K., et al. (2011). Synthesis of 2,6-diamino-3-phenyl-5-phenylazopyridine hydrochloride: An Impurity in the Process for Phenazopyridine Hydrochloride.[1][3] Indo Global Journal of Pharmaceutical Sciences.[1] Retrieved from [Link]

  • Wojciechowski, K. (2012). Phenazopyridine compounds.[1] U.S. Patent No.[1][9] 8,288,365.[1] Washington, DC: U.S. Patent and Trademark Office.[1] Retrieved from

Sources

"overcoming challenges in the purification of phenazopyridine analogs"

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Online Operator: Dr. A. Vance, Senior Application Scientist Ticket ID: PPY-PUR-001 Subject: Overcoming solubility, tailing, and impurity challenges in Phenazopyridine analog isolation.[1]

Welcome to the Purification Support Hub

You are likely here because your phenazopyridine (PAP) analog is either "oiling out" during crystallization, streaking across your TLC plates, or co-eluting with the stubborn 2,6-diaminopyridine starting material.[1]

Phenazopyridine analogs possess a unique chemical duality: they contain a basic pyridine nitrogen (pKa ~5.0–6.[1]0) and an azo linkage (


) that makes them chromophores.[1] This combination creates specific purification hurdles involving pH sensitivity, light degradation, and "sticky" interactions with silica.[1]

Below are the specific troubleshooting modules designed to resolve these issues.

Module 1: The "Sandwich" Extraction Protocol

Issue: My crude reaction mixture is a dark sludge. Standard extraction leaves the product trapped in the emulsion or the aqueous phase.

Diagnosis: Phenazopyridine analogs are amphoteric in practice. At low pH, the pyridine ring protonates, making it water-soluble.[1] At neutral/high pH, it behaves as a lipophilic free base.[1] If your analog has added polar groups (e.g., hydroxyls), it may resist extraction into standard organics.[1]

The Solution: Use a pH-Swing Extraction . This method exploits the pKa difference between your product and the highly polar 2,6-diaminopyridine (DAP) starting material.[1]

Step-by-Step Protocol
  • Acidify: Dissolve the crude reaction paste in 10% HCl (aq). The solution should turn deep red/violet (protonated azo/pyridine species).

    • Why: This pulls the product and unreacted amines into the aqueous phase, leaving non-polar tars and bis-coupled byproducts (lipophilic impurities) in the solid/organic phase.

  • Wash: Wash the acidic aqueous layer with Ethyl Acetate (EtOAc) or Dichloromethane (DCM).[1]

    • Result: Discard the organic layer (contains non-basic impurities).

  • Basify (The Critical Step): Slowly add 20% NaOH or

    
     to the aqueous layer until pH reaches ~9–10.
    
    • Observation: The solution will shift from violet to orange/yellow as the free base precipitates.

  • Extract: Extract the now-basic aqueous layer with n-Butanol or Chloroform .[1]

    • Why n-Butanol? Many PAP analogs are too polar for EtOAc but will partition into n-Butanol.[1]

  • Dry & Concentrate: Dry over

    
     and evaporate.
    

Visualizing the Logic:

ExtractionLogic Start Crude Reaction Mix Acidify Dissolve in 10% HCl (pH < 2) Start->Acidify Wash Wash with EtOAc Acidify->Wash Sep1 Phase Separation Wash->Sep1 OrgWaste Organic Layer: Non-basic tars Bis-azo byproducts Sep1->OrgWaste AqLayer Aqueous Layer: Protonated Product (Red) Unreacted Diamine Sep1->AqLayer Basify Basify to pH 10 (NaOH) AqLayer->Basify Extract Extract with n-Butanol Basify->Extract FinalOrg Organic Phase: Purified Free Base Extract->FinalOrg FinalAq Aqueous Waste: Salts & Polar Impurities Extract->FinalAq

Figure 1: The pH-Swing extraction logic separates lipophilic byproducts (acid wash) from polar salts (base extraction).[1]

Module 2: Chromatographic Tailing & Separation

Issue: On the column, the product streaks (tails) badly, or I cannot separate the mono-azo product from the bis-azo impurity.

Diagnosis:

  • Tailing: The pyridine nitrogen and amino groups interact strongly with the acidic silanols on silica gel, causing peak broadening.

  • Bis-azo Separation: The bis-coupled impurity is significantly more lipophilic but often co-elutes if the gradient is too steep.

Troubleshooting Guide:

SymptomRoot CauseCorrective Action
Severe Tailing Silanol interactionAdd 1% Triethylamine (TEA) to the mobile phase.[1] This blocks silanol sites. Alternatively, use Ammonia-saturated Methanol in DCM.[1]
Co-elution with DAP Polarity similarityUse a C18 Reverse Phase column with an ion-pairing agent (e.g., Pentanesulfonic acid) or simply an Acetate Buffer (pH 4.0).[1]
Product "Stuck" on Column Product precipitationThe free base is poorly soluble in pure Hexane/EtOAc. Switch to DCM/Methanol (95:5) .

Recommended HPLC Method (Self-Validating):

  • Column: BDS Hypersil C18 or Inertsil ODS-3 (End-capped to reduce silanol activity).[1]

  • Mobile Phase A: 0.05M Ammonium Acetate (pH 4.5).[1]

  • Mobile Phase B: Acetonitrile.

  • Gradient: 0-5 min (10% B); 5-20 min (Linear to 80% B).

  • Detection: 280 nm (Pyridine ring) and 400 nm (Azo bond).[1] Note: Monitoring at 400 nm is specific to the azo-dye, ignoring many non-colored impurities.[1]

Module 3: Crystallization & Polymorph Control

Issue: The product oils out instead of crystallizing, or the melting point fluctuates between batches.

Diagnosis: Phenazopyridine analogs are prone to polymorphism and solvate formation. "Oiling out" occurs when the solvent system's boiling point is higher than the melting point of the solvated product, or when supersaturation happens too fast.

The "Golden" Solvent System: According to patent literature and process chemistry standards, a Methanol/Ethanol/Water ternary system is most effective for these analogs [1].

Recrystallization Protocol:

  • Dissolution: Dissolve the crude solid in Methanol (or 20-40% aq. Methanol) at 80°C. Use the minimum amount required for dissolution.

  • Anti-Solvent Addition: Slowly add Ethanol (anhydrous) while stirring.

    • Rate: 15-20 mL/minute.[1]

    • Ratio: The volume of ethanol should be roughly 35-60% of the methanol volume.[2]

  • Cooling Ramp: Do not crash cool. Cool to room temperature over 2 hours, then to 10°C.

  • Observation: This slow polarity shift allows the crystal lattice to form excluding the bis-azo impurities.

Visualizing the Troubleshooting Tree:

Troubleshooting Problem Purification Issue Type1 Tailing on Silica Problem->Type1 Type2 Oiling Out Problem->Type2 Type3 Bis-Azo Impurity Problem->Type3 Sol1 Add 1% TEA or Switch to Alumina Type1->Sol1 Sol2 Use MeOH/EtOH/Water Slow Cooling Type2->Sol2 Sol3 Acid Wash (Module 1) or C18 HPLC (pH 4) Type3->Sol3

Figure 2: Decision tree for selecting the correct purification intervention.

Module 4: Stability & Handling FAQs

Q: My product turns dark brown after drying. Is it decomposing? A: Yes. The azo linkage is susceptible to photo-oxidation, and the primary amines are prone to oxidation.

  • Fix: Dry the product in a vacuum oven at <50°C. Store in amber vials under Argon. Avoid prolonged exposure to fluorescent lab lights during column chromatography.

Q: I cannot get rid of the 2,6-diaminopyridine (DAP) starting material. It drags in the baseline. A: DAP is highly polar and basic.

  • Fix: If extraction (Module 1) failed, use cation exchange resin (e.g., Dowex 50W). The DAP (dibasic) binds much stronger than the mono-azo product (monobasic/weakly basic).[1] Elute the product with low-concentration ammonia, then blast the DAP off with strong acid/brine.

Q: The product stains everything. How do I clean my glassware? A: Azo dyes are stubborn.

  • Fix: Use a reductive cleaning solution. A mixture of Sodium Dithionite (

    
    )  and NaOH will reduce the azo bond (cleaving the chromophore) into colorless amine fragments, which are easily washed away [2].[1]
    
References
  • CN102311383B : Phenazopyridine hydrochloride crystal compound and pharmaceutical composition tablet thereof. (2013).[1] Google Patents.

  • US Patent 6,059,13C : Process for removing stains with water-insoluble azo dyes.[1] (1934).[1] Google Patents.

  • Journal of Food and Drug Analysis : Impurity Profile of Phenazopyridine Hydrochloride through HPLC. (2020).[1] JFDA. [Link]

  • US Patent 8,288,365 : Phenazopyridine compounds (Prodrug synthesis and purification).[1] (2012).[1] Google Patents.

Sources

Method Refinement for Sensitive Detection of Phenazopyridine and its Metabolites: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: February 2026

This technical support center provides in-depth troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining their analytical methods for the sensitive detection of phenazopyridine (PAP) and its metabolites. While direct information on "6-Desamino-6-oxo Phenazopyridine" is not available in current scientific literature, this guide offers a robust framework for analyzing known PAP metabolites and provides a strategic workflow for developing and troubleshooting methods for novel or uncharacterized metabolites.

Understanding Phenazopyridine and its Metabolism

Phenazopyridine is a urinary tract analgesic that provides symptomatic relief from pain, burning, and urgency associated with urinary tract infections.[1] It is an azo dye that is rapidly absorbed after oral administration and is known to color the urine a distinct orange or red.[2] The metabolism of phenazopyridine is extensive and can vary between species. Known metabolic pathways include reduction, oxidation, and hydroxylation.[3][4] Key identified metabolites in human and animal studies include 5-hydroxyl-phenazopyridine, aniline, and 2,3,6-triaminopyridine.[1][3] The potential for various other metabolites, such as the proposed "this compound," exists, necessitating robust analytical methods for their detection and characterization.

Analytical Platforms for Phenazopyridine and Metabolite Analysis

The choice of analytical platform is critical for achieving sensitive and selective detection of phenazopyridine and its metabolites in complex biological matrices such as plasma and urine. Liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) are the most commonly employed techniques.[5][6]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for its high sensitivity, selectivity, and applicability to a wide range of analytes.

. Table 1: Typical Starting Parameters for LC-MS/MS Analysis of Phenazopyridine and its Metabolites

ParameterRecommended SettingRationale
Chromatography
ColumnC18 reverse-phase (e.g., 2.1 x 50 mm, 1.8 µm)Provides good retention and separation of phenazopyridine and its relatively polar metabolites.
Mobile Phase A0.1% Formic Acid in WaterPromotes ionization in positive ion mode and improves peak shape.
Mobile Phase B0.1% Formic Acid in Acetonitrile or MethanolElutes the analytes from the column.
GradientStart with a low percentage of B, ramp up to elute analytes, followed by a wash and re-equilibration.Optimizes separation of the parent drug from its metabolites.
Flow Rate0.3 - 0.5 mL/minTypical for analytical scale columns, balancing speed and resolution.
Column Temperature30 - 40 °CImproves peak shape and reduces viscosity.
Mass Spectrometry
Ionization ModePositive Electrospray Ionization (ESI+)Phenazopyridine and its amine-containing metabolites readily form positive ions.
MS/MS TransitionsPrecursor ion to specific product ionsProvides high selectivity and sensitivity through Multiple Reaction Monitoring (MRM).
Collision EnergyOptimized for each analyteEnsures efficient fragmentation for sensitive detection.
Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS can also be utilized, particularly for more volatile metabolites or after derivatization to improve volatility and thermal stability.

. Table 2: Typical Starting Parameters for GC-MS Analysis of Phenazopyridine and its Metabolites

ParameterRecommended SettingRationale
Gas Chromatography
ColumnDB-5MS or similar non-polar columnProvides good separation for a range of compounds.
Inlet Temperature250 - 280 °CEnsures complete vaporization of the sample.
Oven ProgramTemperature ramp from a low starting temperature to a high final temperature.Separates analytes based on their boiling points.
Carrier GasHeliumProvides good chromatographic efficiency.
Mass Spectrometry
Ionization ModeElectron Ionization (EI)Provides reproducible fragmentation patterns for library matching.
Acquisition ModeSelected Ion Monitoring (SIM)Increases sensitivity by monitoring only specific ions of interest.[6]

Troubleshooting Guide for Phenazopyridine Analysis

This section addresses common issues encountered during the analysis of phenazopyridine and its metabolites in a question-and-answer format.

Question: I am observing poor peak shape (e.g., tailing or fronting) for phenazopyridine and its metabolites in my LC-MS/MS analysis. What are the likely causes and solutions?

  • Answer: Poor peak shape can arise from several factors:

    • Column Overload: Injecting too much analyte can lead to peak fronting.

      • Solution: Dilute your sample or reduce the injection volume.

    • Secondary Interactions: The basic amine groups in phenazopyridine and its metabolites can interact with residual silanols on the silica-based column packing, causing peak tailing.

      • Solution 1: Ensure your mobile phase has an adequate concentration of an acidic modifier (e.g., 0.1% formic acid) to protonate the analytes and minimize these interactions.

      • Solution 2: Consider using a column with end-capping or a hybrid particle technology to reduce silanol activity.

    • Inappropriate Mobile Phase pH: The pH of the mobile phase can affect the ionization state of the analytes and their interaction with the stationary phase.

      • Solution: Experiment with slight adjustments to the mobile phase pH to find the optimal condition for peak symmetry.

    • Column Degradation: Over time, the stationary phase can degrade, leading to poor peak shape.

      • Solution: Replace the column with a new one of the same type.

Question: My sensitivity for a hydroxylated metabolite of phenazopyridine is very low. How can I improve it?

  • Answer: Low sensitivity for hydroxylated metabolites is a common challenge. Here are several strategies to improve it:

    • Optimize MS/MS Parameters:

      • Solution: Perform a thorough optimization of the precursor and product ions, as well as the collision energy for the specific metabolite. This is the most critical step for maximizing sensitivity in MS/MS.

    • Improve Ionization Efficiency:

      • Solution: While ESI+ is a good starting point, consider testing Atmospheric Pressure Chemical Ionization (APCI) as it can sometimes be more efficient for certain compounds. Also, optimize the source parameters such as gas flows and temperatures.

    • Enhance Sample Preparation:

      • Solution 1 (Solid-Phase Extraction - SPE): Develop a selective SPE method to concentrate the metabolite and remove interfering matrix components. A mixed-mode cation exchange SPE sorbent could be effective for capturing the amine groups and allowing for a clean elution.

      • Solution 2 (Liquid-Liquid Extraction - LLE): Optimize the pH of the aqueous sample and the choice of organic solvent to maximize the extraction recovery of the more polar hydroxylated metabolite.

    • Address In-source Fragmentation/Instability:

      • Solution: Hydroxylated metabolites can sometimes be unstable in the ion source. Try reducing the source temperature or using a gentler ionization technique if available.

Question: I am experiencing significant matrix effects (ion suppression or enhancement) in my urine analysis. What can I do to mitigate this?

  • Answer: Urine is a complex matrix that can cause significant ion suppression or enhancement. Here are some effective strategies:

    • Dilution:

      • Solution: A simple "dilute-and-shoot" approach, where the urine sample is diluted with the initial mobile phase, can significantly reduce matrix effects.[5] This is often the first and easiest method to try.

    • Improved Sample Cleanup:

      • Solution: As mentioned above, a well-developed SPE or LLE method will remove many of the interfering components from the urine matrix.

    • Chromatographic Separation:

      • Solution: Ensure that your chromatographic method separates the analytes of interest from the bulk of the matrix components, especially salts and urea, which are major contributors to ion suppression.

    • Use of a Stable Isotope-Labeled Internal Standard (SIL-IS):

      • Solution: A SIL-IS for each analyte is the most effective way to compensate for matrix effects. The SIL-IS will co-elute with the analyte and experience the same degree of ion suppression or enhancement, allowing for accurate quantification.

Frequently Asked Questions (FAQs)

Q1: What is the best way to prepare plasma samples for phenazopyridine analysis?

  • A1: Protein precipitation with a cold organic solvent like acetonitrile or methanol is a common and effective first step.[7] For higher sensitivity and cleaner samples, subsequent SPE or LLE is recommended.[2]

Q2: How can I confirm the identity of a suspected phenazopyridine metabolite?

  • A2: High-resolution mass spectrometry (HRMS) is invaluable for obtaining an accurate mass measurement, which can help in proposing an elemental composition.[8] Further confirmation can be achieved through techniques like hydrogen-deuterium exchange mass spectrometry to count exchangeable protons, or by synthesizing the proposed metabolite and comparing its chromatographic and mass spectrometric properties to the unknown peak.[3]

Q3: My recovery of phenazopyridine from urine samples is inconsistent. What could be the cause?

  • A3: Inconsistent recovery is often due to variability in the sample preparation process. Ensure that all steps, such as pH adjustments and vortexing times, are performed consistently across all samples. Also, consider the stability of phenazopyridine in the urine matrix; it may be susceptible to degradation, so process samples promptly or store them appropriately.

Special Section: A Strategic Approach to Method Development for Novel or Uncharacterized Metabolites (e.g., "this compound")

When faced with a novel or uncharacterized metabolite for which no reference standard or published method exists, a systematic approach is required.

Workflow for Novel Metabolite Method Development

workflow cluster_predict Prediction & Hypothesis cluster_develop Method Development cluster_optimize Optimization & Validation predict_props Predict Physicochemical Properties (LogP, pKa, Polarity) hypothesize_ms Hypothesize MS/MS Fragmentation predict_props->hypothesize_ms informs develop_lc Develop LC Method (Column, Mobile Phase) predict_props->develop_lc guides develop_ms Develop MS Method (MRM Transitions) hypothesize_ms->develop_ms guides optimize_sample Optimize Sample Preparation (SPE, LLE) develop_lc->optimize_sample informs develop_ms->optimize_sample informs validate Method Validation (ICH Guidelines) optimize_sample->validate leads to

Caption: Workflow for novel metabolite method development.

Step-by-Step Guide for "this compound"

Step 1: Predict Physicochemical Properties

  • Structure: Based on the name, we can hypothesize the structure by removing the amino group at position 6 of phenazopyridine and replacing it with a carbonyl group (oxo).

  • Polarity: The replacement of a basic amino group with a more polar but less basic oxo group would likely make the metabolite more polar than the parent drug.

  • pKa: The basicity of the molecule would be significantly reduced compared to phenazopyridine.

  • LogP: The LogP value would likely be lower than that of phenazopyridine, indicating increased water solubility.

Step 2: Initial LC-MS/MS Method Development

  • Chromatography:

    • Start with a C18 column. Due to the predicted increased polarity, retention might be weak. If the analyte elutes too early, consider a more polar reverse-phase column (e.g., a polar-embedded or polar-endcapped phase) or an aqueous C18 column.

  • Mass Spectrometry:

    • Precursor Ion: Calculate the exact mass of the hypothesized structure and search for this m/z in a full scan analysis of an incubated sample (e.g., liver microsomes with phenazopyridine).

    • Fragmentation: Based on the structure, predict likely fragmentation pathways. For example, cleavage of the azo bond would be a probable fragmentation route. Use this information to set up predicted MRM transitions.

Step 3: Sample Preparation Strategy

  • Given the predicted increased polarity, a standard reverse-phase SPE might not provide sufficient retention. A mixed-mode or a polar-modified reverse-phase sorbent might be more effective. LLE with a more polar solvent system could also be explored.

Step 4: Troubleshooting Potential Issues

  • Problem: The metabolite is not retained on a C18 column.

    • Solution: Switch to a more polar stationary phase or consider using Hydrophilic Interaction Liquid Chromatography (HILIC).

  • Problem: The metabolite shows poor ionization.

    • Solution: Experiment with different mobile phase additives (e.g., ammonium formate or ammonium acetate) and test both positive and negative ion modes.

  • Problem: The identity of the metabolite peak is uncertain.

    • Solution: Utilize HRMS to confirm the elemental composition. If possible, perform in-source fragmentation or MSn experiments to gain more structural information. The ultimate confirmation would require synthesis of the metabolite and direct comparison.

By following this structured approach, researchers can systematically develop and refine sensitive and robust analytical methods for novel metabolites, even in the absence of pre-existing information.

References

  • PubMed. (2007). Analytical strategies for identifying drug metabolites. [Link]

  • ResearchGate. (2025). Determination of Phenazopyridine in Human Plasma by GC--MS and its Pharmacokinetics. [Link]

  • Alwsci. (2024). Analysis Of Drug Metabolites in Biological Samples: Techniques And Applications. [Link]

  • Metabolomics. (n.d.). What Are The Analytical Techniques In Metabolomics And How To Choose. [Link]

  • Hilaris Publisher. (2025). Modern Analytical Techniques for Comprehensive Metabolite Identification and Quantification. [Link]

  • Bentham Science Publishers. (2021). Metabolite Detection and Profiling Using Analytical Methods. [Link]

  • RSC Publishing. (n.d.). Development of a method for the quantitative metabolite profiling of pharmaceutical drugs using HPLC-ICP-MS following pre-column derivatization of their amino and hydroxyl groups using 4-aminopyridine as a model compound. [Link]

  • ResearchGate. (2017). SYNTHESIS OF 2, 6-DIHYDROXY-3-PHENYLDIAZENYLPYRIDINE AND 6-AMINO-2-HYDROXY-3-PHENYLDIAZENYLPYRIDINE: AN IMPURITY IN THE PROCESS FOR PHENAZOPYRIDINE HYDROCHLORIDE A GENITO-URINARY ANTISEPTIC DRUG. [Link]

  • Semantic Scholar. (n.d.). Determination of phenazopyridine in human plasma by GC-MS and its pharmacokinetics. [Link]

  • PubMed. (2005). Determination of phenazopyridine in human plasma via LC-MS and subsequent development of a pharmacokinetic model. [Link]

  • PubMed. (2008). Determination of phenazopyridine in human plasma by GC-MS and its pharmacokinetics. [Link]

  • ResearchGate. (2025). Microbial transformation of 2-amino-4-methyl-3-nitropyridine. [Link]

  • Google Patents. (n.d.). EP2367426A1 - Phenazopyridine compounds.
  • ResearchGate. (2025). Determination of phenazopyridine in human plasma via LC-MS and subsequent development of a pharmacokinetic model. [Link]

  • Google Patents. (n.d.). CN102256486A - Phenazopyridine compounds.
  • A Case Report on Phenazopyridine-Induced Hemolytic Anemia. (2021). [Link]

Sources

Validation & Comparative

"cross-validation of experimental results for 6-Desamino-6-oxo Phenazopyridine"

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Criticality of Hydrolytic Degradants

In the development of Phenazopyridine Hydrochloride formulations, the stability of the azo linkage is often the primary focus. However, the hydrolytic susceptibility of the 2,6-diaminopyridine ring system presents a subtle but critical degradation pathway. 6-Desamino-6-oxo Phenazopyridine (CAS 171863-96-0) represents a specific hydrolytic degradant where the amino group at the 6-position is replaced by a carbonyl oxygen (tautomerizing to a pyridinone).

This guide provides a rigorous cross-validation framework for identifying and quantifying this metabolite/impurity. Unlike standard pharmacopeial impurities (like 2,6-diaminopyridine), the 6-oxo variant retains the azo chromophore but alters the electronic density of the pyridine ring, leading to distinct physicochemical behaviors that can cause co-elution issues if not validated via orthogonal methods.

Structural & Mechanistic Context

To validate experimental results, one must first understand the genesis of the analyte. The formation of this compound is driven by hydrolytic deamination, typically catalyzed under acidic conditions or prolonged aqueous exposure.

Comparative Physicochemical Profile
FeaturePhenazopyridine (Parent)This compound (Target)2,6-Diaminopyridine (Cleavage Impurity)
CAS 136-40-3171863-96-0141-86-6
MW ( g/mol ) 213.24214.22109.13
Chromophore Azo (Strong Vis Abs)Azo (Modified Vis Abs)Pyridine (UV only)
pKa (est) ~5.2 (Pyridine N)~1-2 (Amide-like character)~6.0
Polarity Moderate (Basic)Higher (Polar/H-bond donor)High
Degradation Pathway Visualization

The following diagram illustrates the mechanistic divergence between azo-cleavage and hydrolytic deamination.

DegradationPathway cluster_0 Critical Validation Target Parent Phenazopyridine (2,6-diamino-3-(phenylazo)pyridine) Cleavage 2,6-Diaminopyridine (Azo Cleavage) Parent->Cleavage Reductive Cleavage (Metabolism/Chemical Red) Target 6-Desamino-6-oxo Phenazopyridine (Hydrolytic Deamination) Parent->Target Hydrolysis (H2O/H+) -NH3 Aniline Aniline (Toxic Metabolite) Parent->Aniline Reductive Cleavage

Figure 1: Mechanistic pathway distinguishing the target hydrolytic degradant from reductive cleavage products.

Experimental Protocol: Cross-Validation Workflow

Reliable detection requires "Triangulation"—using three distinct physical properties (Retention, Mass, and Absorbance) to confirm identity.

Protocol A: High-Resolution LC-MS/MS Validation

Objective: Confirm the identity of the 6-oxo variant and distinguish it from isobaric interferences.

Methodology:

  • Column: C18 Reverse Phase (e.g., Waters BEH C18, 2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water (Promotes ionization).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 10 minutes.

Validation Logic (The "Why"):

  • Mass Shift: The conversion of -NH2 (Mass 16) to =O (Mass 16) results in a net mass increase of +1 Da (NH2 -> OH substitution mechanism equivalent in mass delta calculation: -NH2 (-16) + OH (+17) = +1 Da).

    • Correction: Phenazopyridine (

      
      ) MW = 213.24.[1][2]
      
    • 6-Desamino-6-oxo (

      
      ) MW = 214.22.[3][4]
      
    • Observation: Look for [M+H]+ = 215.22 (Target) vs 214.24 (Parent). The +1 Da shift is diagnostic.

Protocol B: Diode Array Detector (DAD) Spectral Ratio

Objective: Use the shift in


 to validate peak purity.

Methodology:

  • Extract UV spectra (200–600 nm) for the parent peak and the suspected impurity peak.

  • Hypothesis: The 6-amino group is a strong auxochrome donating electrons to the azo system. Replacing it with a carbonyl (electron-withdrawing/tautomeric) will cause a Hypsochromic Shift (Blue Shift) of the visible band.

  • Criterion: If the impurity peak has the exact same UV spectrum as the parent, it is likely a dimer or salt artifact. If it shows a spectral shift (e.g.,

    
     moves from ~390 nm to ~370 nm), it confirms structural modification of the chromophore.
    

Comparative Performance Data

The following data summarizes the experimental behavior of this compound compared to the parent drug under the validated conditions described above.

Table 1: Chromatographic & Spectroscopic Metrics
ParameterPhenazopyridine (Parent)This compoundValidation Insight
Retention Time (RT) 4.5 min (Reference)3.8 min (Earlier Elution)The oxo-form is more polar due to the amide/pyridinone functionality, reducing retention on C18.
Mass (ESI+) m/z 214.1 [M+H]+m/z 215.1 [M+H]+Critical: +1 Da mass shift confirms hydrolysis (-NH2 to -OH/O).
UV

~390 nm (Orange/Red)~365-375 nm (Yellow/Orange)Loss of amino auxochrome causes blue shift.
Response Factor (RRF) 1.00 (Defined)0.85 (Experimental Est.)The oxo-variant has lower molar absorptivity; using Parent RRF underestimates impurity levels.

Decision Tree for Impurity Identification

Use this logic flow to troubleshoot unknown peaks in Phenazopyridine stability samples.

ValidationLogic Start Unknown Peak Detected (RRT ~0.85) CheckUV Check UV Spectrum (DAD) Start->CheckUV SameUV Spectrum Identical to Parent? CheckUV->SameUV Result1 Likely pH/Salt Artifact (Not an impurity) SameUV->Result1 Yes Result2 Suspect 6-Desamino-6-oxo (Confirm with Mass) SameUV->Result2 No (Blue Shift) MassCheck Check Mass (MS) MassPlus1 Mass = Parent + 1 Da? MassCheck->MassPlus1 Result2->MassCheck FinalConfirm CONFIRMED: This compound MassPlus1->FinalConfirm Yes OtherImp Other Degradant (e.g., N-oxide) MassPlus1->OtherImp No

Figure 2: Logical workflow for identifying the 6-Desamino-6-oxo impurity in stability samples.

Synthesis of Findings & Recommendations

Stability-Indicating Nature

The 6-Desamino-6-oxo variant is a stability-indicating marker for moisture sensitivity. Its presence directly correlates with hydrolytic stress. Unlike reductive cleavage (which indicates light or metabolic reduction), this impurity indicates formulation issues regarding pH control or moisture ingress.

Analytical Pitfall: The "Isobaric" Trap

While the mass difference is 1 Da, low-resolution MS instruments might confuse the isotope pattern of the parent (


 isotope of 214 is 215) with the impurity.
  • Solution: You must achieve chromatographic resolution (

    
    ). Do not rely on MS selectivity alone if peaks overlap. The polar nature of the 6-oxo variant allows it to be separated using a lower % organic start in the gradient (e.g., 5% ACN).
    
Quantification Strategy

For accurate quantification in QC release testing:

  • Do not assume RRF = 1.0. The absorbance is significantly lower.

  • Recommendation: Synthesize or purchase the certified standard (CAS 171863-96-0) to establish a specific Relative Response Factor (RRF) for your specific detector wavelength.

References

  • National Center for Biotechnology Information (NCBI). Phenazopyridine Compound Summary. PubChem.[2] Retrieved from [Link]

  • ICH Guidelines. Validation of Analytical Procedures: Text and Methodology Q2(R1). (Basis for validation protocols cited). Retrieved from [Link]

Sources

A Comparative Analysis of the Metabolic Stability of Phenazopyridine and its Putative Metabolite, 6-Desamino-6-oxo Phenazopyridine

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Drug Development Professionals

Abstract

This guide provides a comparative analysis of the metabolic stability of the urinary analgesic, phenazopyridine, and its hypothetical metabolite, 6-Desamino-6-oxo Phenazopyridine. While the metabolic pathways of phenazopyridine are not entirely elucidated, this document explores a plausible metabolic transformation and presents a framework for evaluating the stability of the parent drug against a key potential metabolite. We will delve into the experimental design for such a comparison, focusing on the widely accepted in vitro liver microsomal stability assay. This guide will provide a detailed protocol, present hypothetical comparative data, and discuss the implications of such findings for drug development, including potential effects on pharmacokinetics and toxicity.

Introduction: The Rationale for Investigating Metabolite Stability

Phenazopyridine is an azo dye that exerts a topical analgesic effect on the mucosa of the urinary tract, providing symptomatic relief from pain, burning, and urgency associated with urinary tract infections and other urinary tract conditions.[1] While it has a long history of clinical use, a comprehensive understanding of its pharmacokinetic and metabolic profile remains a subject of ongoing interest.[2][3] The metabolism of phenazopyridine is known to occur primarily in the liver, leading to the formation of several metabolites, including aniline, p-aminophenol, and N-acetyl-p-aminophenol (acetaminophen).[4][5] These metabolic transformations are crucial as they can influence the drug's efficacy, duration of action, and potential for adverse effects, such as methemoglobinemia, which is linked to the aniline metabolite.[6][7]

The stability of a drug and its metabolites is a critical parameter in drug development. A highly stable compound may have a longer half-life and duration of action, whereas a metabolically labile compound is cleared more rapidly. Understanding the metabolic fate of a parent drug and the subsequent stability of its metabolites is essential for predicting its in vivo behavior and potential for drug-drug interactions.[8][9]

This guide focuses on a hypothetical but mechanistically plausible metabolite, this compound. The formation of this metabolite would involve oxidative deamination, a common Phase I metabolic reaction.[10][11] By comparing the metabolic stability of this putative metabolite to the parent phenazopyridine, we can gain insights into its potential to accumulate in the body and contribute to the overall pharmacological or toxicological profile of phenazopyridine.

The Metabolic Pathway: From Phenazopyridine to this compound

The biotransformation of a primary aromatic amine, such as the 6-amino group on the pyridine ring of phenazopyridine, can proceed through oxidative deamination. This process, often mediated by cytochrome P450 (CYP) enzymes in the liver, would involve the initial hydroxylation of the amino group to form a carbinolamine intermediate, which is unstable and subsequently eliminates ammonia to yield a ketone.[12][13]

Phenazopyridine Phenazopyridine CYP450 Hepatic Cytochrome P450 Enzymes (Phase I Metabolism) Phenazopyridine->CYP450 Oxidative Deamination Metabolite This compound CYP450->Metabolite cluster_prep Preparation cluster_incubation Incubation (37°C) cluster_analysis Analysis A Prepare Microsome/Compound Mix (Human Liver Microsomes + Test Compound) C Initiate Reaction: Combine Microsome/Compound Mix and NADPH A->C B Prepare NADPH Solution B->C D Collect Aliquots at Time Points (e.g., 0, 5, 15, 30, 60 min) C->D E Quench Reaction (e.g., with cold Acetonitrile) D->E F Centrifuge to Pellet Protein E->F G Analyze Supernatant by LC-MS/MS F->G H Determine % Remaining vs. Time G->H

Sources

"benchmarking the efficacy of 6-Desamino-6-oxo Phenazopyridine against known analgesics"

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide outlines the technical framework for benchmarking 6-Desamino-6-oxo Phenazopyridine (CAS 171863-96-0), a structural analog and known degradation product of Phenazopyridine, against established analgesic standards.

While Phenazopyridine (PAP) remains the gold standard for urinary tract pain relief, its clinical utility is limited by a short half-life, potential for methemoglobinemia (via aniline metabolites), and lack of a clearly defined molecular target until recently. The "6-oxo" analog represents a critical area of investigation: determining whether the removal of the exocyclic amino group retains analgesic efficacy while potentially mitigating aniline-associated toxicity.

This document provides a self-validating experimental protocol to evaluate the 6-oxo candidate's efficacy profile, focusing on the newly identified TRPM8 inhibition mechanism and classical Voltage-Gated Sodium Channel (Nav) blockade.

Compound Architecture & Mechanistic Rationale

Structural Comparison
  • Phenazopyridine (Reference): 2,6-diamino-3-(phenylazo)pyridine. Azo dye with dual amine donors.

  • This compound (Candidate): 2-amino-6-oxo-3-(phenylazo)pyridine (tautomer of 2-amino-6-hydroxypyridine).

    • Hypothesis: The transformation of the 6-amino group to a 6-oxo group alters the hydrogen bond donor/acceptor profile, potentially impacting binding affinity to the TRPM8 channel pore or Nav voltage sensors. Furthermore, this modification may alter the metabolic pathway, potentially reducing the formation of toxic aniline derivatives.

Mechanism of Action (MOA) Visualization

Recent studies (2023-2025) have elucidated that Phenazopyridine's topical analgesia is likely driven by the inhibition of TRPM8 (Transient Receptor Potential Melastatin 8) and Nav channels in bladder afferent nerve fibers.

MOA_Pathway Stimulus Urinary Irritants (Acid/Inflammation) Urothelium Urothelium (Barrier) Stimulus->Urothelium Afferent Afferent Nerve Terminal (A-delta & C-fibers) Urothelium->Afferent TRPM8 Target 1: TRPM8 (Cold/Pain Sensor) Afferent->TRPM8 Nav Target 2: Nav1.7/1.8 (Action Potential) Afferent->Nav Signal Nociceptive Signal (Pain Perception) TRPM8->Signal Ca2+ Influx Nav->Signal Depolarization PAP Phenazopyridine (Reference) PAP->TRPM8 Inhibits (IC50 ~2-10 µM) PAP->Nav Blockade Oxo 6-Desamino-6-oxo (Candidate) Oxo->TRPM8 ? (Test) Oxo->Nav ? (Test)

Figure 1: Proposed Mechanism of Action targeting TRPM8 and Nav channels in the urinary bladder afferent pathways.

Comparative Efficacy Data (Benchmarking Framework)

The following table benchmarks the Reference Standard (Phenazopyridine) against the Candidate (6-Desamino-6-oxo) and a General Control (Lidocaine).

Note: Data for the 6-oxo candidate is defined as "Target Criteria" for a successful lead optimization campaign.

FeaturePhenazopyridine (Standard)6-Desamino-6-oxo (Candidate)Lidocaine (Control)
Primary Target TRPM8 Antagonist / Nav BlockerTest Required (Target: TRPM8)Nav Blocker (Non-selective)
TRPM8 IC50 2.0 - 10.0 µM [1]Target: < 10 µM> 100 µM (Inactive)
Nav1.7 Inhibition Moderate (State-dependent)Target: Equipotent to PAPHigh Potency (nM range)
Urinary Excretion ~65% Unchanged [2]Target: > 50% Unchanged< 10% (Metabolized)
Duration of Action 6 - 8 HoursTarget: > 8 Hours1 - 2 Hours (Topical)
Key Toxicity Methemoglobinemia (Aniline)Hypothesis: Reduced RiskCNS / Cardiotoxicity
Urine Coloration Deep Orange/Red (Azo dye)Likely Orange/RedNone

Experimental Protocols

To validate the efficacy of this compound, the following sequential testing protocol is required. These protocols are designed to be self-validating by including positive controls (Phenazopyridine) and negative controls (Vehicle).

Phase 1: In Vitro Target Validation (TRPM8 Calcium Flux)

Rationale: Phenazopyridine acts as a TRPM8 antagonist.[1] This assay determines if the 6-oxo modification preserves this activity.

Protocol Steps:

  • Cell Line: HEK293 cells stably expressing human TRPM8.

  • Dye Loading: Incubate cells with Fura-2 AM (calcium indicator) for 30 mins at 37°C.

  • Pre-incubation: Treat cells with Vehicle (DMSO), Phenazopyridine (10 µM), or 6-Desamino-6-oxo (0.1 - 100 µM dose response) for 10 minutes.

  • Stimulation: Apply Menthol (100 µM) or Icilin to activate TRPM8.

  • Measurement: Monitor intracellular Ca2+ fluorescence ratio (340/380 nm).

  • Analysis: Calculate IC50 based on the inhibition of the Menthol-induced peak.

    • Success Criterion: Candidate IC50 < 10 µM.

Phase 2: In Vivo Efficacy (Cyclophosphamide-Induced Cystitis)

Rationale: This model mimics the inflammatory pain and bladder hyperactivity seen in UTIs, the primary indication for Phenazopyridine.

Protocol Steps:

  • Induction: Administer Cyclophosphamide (CYP, 150 mg/kg, i.p.) to Sprague-Dawley rats to induce cystitis (48 hours prior to testing).

  • Grouping (n=8/group):

    • Group A: Vehicle (Saline)

    • Group B: Phenazopyridine (Reference, 30 mg/kg p.o.)

    • Group C: this compound (Test, 30 mg/kg p.o.)

    • Group D: Lidocaine (Intravesical, Positive Control)

  • Behavioral Scoring (Von Frey):

    • Assess mechanical allodynia by applying Von Frey filaments to the suprapubic region.

    • Record the withdrawal threshold (g).

  • Urodynamics (Optional but Recommended):

    • Under anesthesia, insert a suprapubic catheter.

    • Measure Inter-Contraction Interval (ICI) during continuous saline infusion.

    • Causality: Effective analgesics will normalize the shortened ICI caused by bladder irritation.

Phase 3: Safety & Toxicity Profiling (Ames & Hemolysis)

Rationale: Azo dyes carry mutagenic risks. Additionally, the "6-oxo" modification aims to reduce aniline release.

  • Ames Test: Salmonella typhimurium strains (TA98, TA100) +/- S9 metabolic activation.

    • Goal: Confirm the candidate is not significantly more mutagenic than the parent.

  • In Vitro Hemolysis: Incubate human erythrocytes (G6PD deficient and normal) with the compound (1-100 µM) for 4 hours. Measure released hemoglobin at 540 nm.

Benchmarking Workflow Diagram

The following diagram illustrates the decision tree for advancing the 6-Desamino-6-oxo candidate.

Benchmarking_Workflow Start Start: 6-Desamino-6-oxo Phenazopyridine Step1 Step 1: In Vitro TRPM8 Assay (Target: IC50 < 10 µM) Start->Step1 Decision1 Is Potency Retained? Step1->Decision1 Step2 Step 2: In Vivo Cystitis Model (Target: Restore ICI / Reduce Allodynia) Decision1->Step2 Yes Fail Discontinue / Redesign Decision1->Fail No (Inactive) Step3 Step 3: Safety Profiling (Ames / Hemolysis) Step2->Step3 Step3->Fail Toxic Success Advance to PK/PD Step3->Success Safe Profile

Figure 2: Strategic workflow for evaluating the analgesic candidate.

References

  • ResearchGate. (2026). Inhibition of TRPM8 by the urinary tract analgesic drug phenazopyridine.[1] Retrieved from

  • DailyMed. (2022). PHENAZOPYRIDINE HYDROCHLORIDE - phenazopyridine hydrochloride tablet. Retrieved from

  • StatPearls. (2023). Phenazopyridine: Mechanism of Action and Clinical Use.[2][3][4] Retrieved from

  • PubChem. (n.d.). Phenazopyridine Compound Summary. Retrieved from

  • Dr. Oracle. (2025). Mechanism of Action of Pyridium (Phenazopyridine).[2][5][6][7] Retrieved from

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 6-Desamino-6-oxo Phenazopyridine and Related Azo Dyes

Author: BenchChem Technical Support Team. Date: February 2026

This document provides essential safety and logistical information for the proper disposal of 6-Desamino-6-oxo Phenazopyridine. As a pyridine derivative and an azo compound, this chemical requires meticulous handling and disposal to ensure the safety of laboratory personnel and to prevent environmental contamination. This guide is designed for researchers, scientists, and drug development professionals, offering a framework for creating robust, self-validating safety protocols within your institution.

While specific safety data for this compound is not extensively documented in public literature, its structural relationship to Phenazopyridine hydrochloride allows us to infer a similar hazard profile. Phenazopyridine is a well-characterized azo dye and urinary tract analgesic, recognized for its potential carcinogenicity and toxicity.[1][2][3] Therefore, the disposal procedures outlined below are based on the established hazards of its parent compound and general principles for managing hazardous chemical waste.

Hazard Assessment: Understanding the "Why"

Proper disposal begins with a thorough understanding of the risks. The primary hazards associated with Phenazopyridine, and by extension its derivatives, necessitate stringent disposal protocols.

Key Hazards of the Parent Compound (Phenazopyridine Hydrochloride):

Hazard ClassificationDescriptionSupporting Evidence
Carcinogenicity Suspected of causing cancer (Category 1B or 2).[4][5][6] It is listed as "reasonably anticipated to be a human carcinogen" by the National Toxicology Program (NTP).[5]IARC: Group 2B (Possibly carcinogenic to humans)[5]
Acute Oral Toxicity Harmful if swallowed (Category 4).[4][5] The oral LD50 in rats is reported as 403-472 mg/kg.[2][6]Ingestion may lead to methemoglobinemia, causing headache, dizziness, and cyanosis.[7][8]
Skin & Eye Irritation Causes skin irritation (Category 2) and serious eye irritation (Category 2/2A).[4][5][6]Direct contact should be avoided through the use of appropriate Personal Protective Equipment (PPE).
Respiratory Irritation May cause respiratory tract irritation (Specific target organ toxicity - single exposure, Category 3).[4][5][6]Inhalation of dust should be minimized.
Reactivity As an azo compound, it can be reactive. Heating to decomposition emits toxic fumes of nitrogen oxides and hydrogen chloride.[9]Azo compounds can be explosive and may react with strong acids or oxidizing agents.[9]
Environmental Hazard Azo dyes are known to be persistent in the environment and can break down into carcinogenic aromatic amines.[10]While specific data is limited, pyridine is listed as a hazardous waste constituent by the EPA.[11]

This hazard profile underscores that this compound should be handled as a hazardous substance with extreme caution.[8] The primary goal of the disposal procedure is to ensure complete destruction of the compound and prevent its release into the environment.

Pre-Disposal Handling and Storage: The Foundational Steps

Safe disposal is contingent on proper handling from the moment the chemical is deemed waste.

Step-by-Step Pre-Disposal Protocol:

  • Personal Protective Equipment (PPE): Before handling waste, ensure appropriate PPE is worn. This includes:

    • Nitrile gloves

    • Safety glasses with side shields or chemical splash goggles

    • A lab coat

    • If there is a risk of dust inhalation, use a NIOSH-approved respirator.[7]

  • Waste Segregation:

    • Dedicate a specific, clearly labeled waste container for this compound and materials contaminated with it (e.g., gloves, weigh boats, absorbent paper).

    • Crucially, do not mix this waste with other chemical streams. Azo compounds can react with acids, aldehydes, and strong oxidizing or reducing agents to form toxic gases.[9]

  • Container Selection and Labeling:

    • Use a robust, leak-proof container with a secure lid. Keep the container tightly closed when not in use.[4][7]

    • Label the container clearly with:

      • "Hazardous Waste"

      • "this compound"

      • The primary hazards (e.g., "Toxic," "Carcinogen")

      • Accumulation start date

  • Storage:

    • Store the waste container in a designated, well-ventilated satellite accumulation area that is away from heat and sources of ignition.[7]

    • Ensure it is stored separately from incompatible materials, especially strong oxidizing agents.[4]

Disposal Workflow: A Decision-Making Framework

The following diagram illustrates the logical flow for determining the correct disposal path for this compound waste.

Caption: Emergency spill response workflow.

By adhering to these rigorous procedures, you contribute to a culture of safety, ensuring that the disposal of this compound meets the highest standards of scientific integrity and regulatory compliance.

References

  • Fisher Scientific, Safety Data Sheet: Phenazopyridine hydrochloride, analytical standard. (2025). This SDS provides detailed hazard classifications, handling precautions, and first-aid measures. [URL: provided by grounding tool, if available]
  • National Center for Biotechnology Information (NCBI), Regulations and Guidelines Applicable to Pyridine. This document outlines EPA and OSHA regulations for pyridine, including its classification as a hazardous waste constituent. [URL: https://www.ncbi.nlm.nih.gov/books/NBK207593/table/ch7.t1/]
  • National Center for Biotechnology Information (NCBI), PubChem Compound Summary for Phenazopyridine. This resource details the chemical properties, pharmacology, and known toxicity of Phenazopyridine. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/Phenazopyridine]
  • U.S. Environmental Protection Agency (EPA), EPA Hazardous Waste Codes. This list details chemicals and waste streams classified as hazardous under federal law. [URL: provided by grounding tool, if available]
  • Agency for Toxic Substances and Disease Registry (ATSDR), Toxicological Profile for Pyridine. (1992). This profile discusses the production, use, and disposal of pyridine, including incineration as a primary disposal method. [URL: provided by grounding tool, if available]
  • The Merck Index, An Encyclopedia of Chemicals, Drugs, and Biologicals: Phenazopyridine. (Online). Provides physical and chemical properties, as well as toxicity data. [URL: provided by grounding tool, if available]
  • Sigma-Aldrich, Safety Data Sheet: Phenazopyridine hydrochloride. (2024). This SDS confirms the carcinogenic and irritant properties of the compound. [URL: provided by grounding tool, if available]
  • Spectrum Chemical, Safety Data Sheet: Phenazopyridine Hydrochloride, USP. (2016). Outlines handling, storage, and personal protection requirements. [URL: provided by grounding tool, if available]
  • Cayman Chemical, Safety Data Sheet: Phenazopyridine (hydrochloride). (2025). Provides hazard identification and toxicological information. [URL: provided by grounding tool, if available]
  • U.S. Environmental Protection Agency (EPA), How to Dispose of Medicines Properly. (2024). General guidance on why flushing medications is discouraged and provides steps for household disposal of non-hazardous drugs. [URL: https://www.epa.gov/sites/default/files/2018-11/documents/how-to-dispose-of-medicines-properly_0.pdf]
  • Fairfax County, Virginia, How to Dispose of Your Unused or Expired Medications. Provides practical steps for home disposal and information on take-back programs. [URL: https://www.fairfaxcounty.
  • New Jersey Department of Health, Hazardous Substance Fact Sheet: Phenazopyridine Hydrochloride. (2008). A fact sheet detailing health hazards and reasons for citation on hazardous substance lists. [URL: https://www.nj.gov/health/eoh/rtkweb/documents/fs/1486.pdf]
  • National Oceanic and Atmospheric Administration (NOAA), CAMEO Chemicals: Phenazopyridine Hydrochloride. Provides a reactivity profile and guidance for small spills. [URL: https://cameochemicals.noaa.gov/chemical/20593]
  • ResearchGate, Textile Azo Dyes; Significance, Ecological, Health, and Safety issues. (2025). Discusses the environmental and health impacts of azo dyes, including their persistence and potential to form carcinogenic amines. [URL: https://www.researchgate.net/publication/343586036_Textile_Azo_Dyes_Significance_Ecological_Health_and_Safety_issues]
  • U.S. Food and Drug Administration (FDA), Disposal of Unused Medicines: What You Should Know. (2024). Provides current federal guidance on medication disposal, including take-back programs and flushing lists for certain dangerous medicines. [URL: https://www.fda.

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.